Boc-4-amino-4-methyl-pentanoic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO4/c1-10(2,3)16-9(15)12-11(4,5)7-6-8(13)14/h6-7H2,1-5H3,(H,12,15)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFMLOTGNJNBRPQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C)(C)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1249372-40-4 | |
| Record name | 4-{[(tert-butoxy)carbonyl]amino}-4-methylpentanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to Boc-4-amino-4-methyl-pentanoic Acid: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Sterically Hindered Amino Acids in Modern Chemistry
In the landscape of peptide and medicinal chemistry, the quest for novel molecular scaffolds that impart enhanced stability, conformational rigidity, and unique biological activity is perpetual. Among the various classes of unnatural amino acids, α,α-disubstituted amino acids represent a cornerstone for innovation. The replacement of the α-hydrogen with an additional substituent dramatically alters the physicochemical and biological properties of the parent amino acid, primarily by restricting the conformational freedom of the peptide backbone.[1][2] This steric hindrance can protect against enzymatic degradation and guide the formation of specific secondary structures, such as helices or turns, which are crucial for molecular recognition and biological function.[1][3]
Boc-4-amino-4-methyl-pentanoic acid, a derivative of an α,α-disubstituted amino acid, embodies these desirable characteristics. The presence of two methyl groups on the α-carbon to the nitrogen atom introduces significant steric bulk, while the tert-butyloxycarbonyl (Boc) protecting group offers a stable yet readily cleavable handle for synthetic manipulations.[4] This guide provides a comprehensive technical overview of this compound, from its fundamental chemical properties and synthesis to its applications in research and drug discovery.
Physicochemical Properties
This compound is typically a white to off-white solid at room temperature. Its key physicochemical properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 1249372-40-4 | --INVALID-LINK-- |
| Molecular Formula | C11H21NO4 | --INVALID-LINK--[5] |
| Molecular Weight | 231.29 g/mol | --INVALID-LINK--[5] |
| Melting Point | 95-100 °C | --INVALID-LINK-- |
| Appearance | White to off-white solid | --INVALID-LINK--[5] |
| Solubility | Soluble in methanol, chloroform, and other common organic solvents. | Inferred from general knowledge of similar compounds. |
| pKa | 4.65 ± 0.10 (Predicted) | --INVALID-LINK--[5] |
Synthesis and Manufacturing
The synthesis of this compound can be approached through several established methods for creating α,α-disubstituted amino acids. A common and reliable strategy involves the Strecker synthesis followed by Boc protection. This method is advantageous due to the ready availability of starting materials and its robustness.
Conceptual Synthesis Workflow
Caption: General synthetic workflow for this compound.
Detailed Experimental Protocol: Synthesis of 4-amino-4-methylpentanoic acid (Strecker Synthesis)
This protocol is a representative procedure based on established methods for the synthesis of α-amino acids.[6]
Materials:
-
Acetone
-
Potassium cyanide (KCN) - EXTREME CAUTION: HIGHLY TOXIC
-
Ammonium chloride (NH4Cl)
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium hydroxide (NaOH)
-
Diethyl ether
-
Methanol
Procedure:
-
Formation of the Aminonitrile:
-
In a well-ventilated fume hood, a solution of ammonium chloride (1.1 equivalents) in water is prepared.
-
To this solution, acetone (1.0 equivalent) is added, followed by the slow, portion-wise addition of potassium cyanide (1.05 equivalents). Caution: The reaction is exothermic and releases ammonia gas.
-
The reaction mixture is stirred at room temperature for 24-48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is extracted with diethyl ether to isolate the aminonitrile intermediate. The organic layers are combined, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
-
Hydrolysis of the Aminonitrile:
-
The crude aminonitrile is carefully added to an excess of concentrated hydrochloric acid.
-
The mixture is heated to reflux for 12-24 hours. This step hydrolyzes both the nitrile and any potential amide intermediates to the carboxylic acid.
-
After cooling to room temperature, the excess HCl is removed under reduced pressure.
-
The residue is dissolved in a minimal amount of water and the pH is adjusted to the isoelectric point (typically around pH 6-7) using a solution of sodium hydroxide. This will cause the amino acid to precipitate.
-
The solid is collected by filtration, washed with cold water and then methanol, and dried under vacuum to yield 4-amino-4-methylpentanoic acid.[7]
-
Detailed Experimental Protocol: Boc-Protection
This protocol is a standard procedure for the N-protection of amino acids.[8][9]
Materials:
-
4-amino-4-methylpentanoic acid
-
Di-tert-butyl dicarbonate ((Boc)2O)
-
Sodium hydroxide (NaOH) or Triethylamine (TEA)
-
Dioxane or Tetrahydrofuran (THF)
-
Water
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup:
-
4-amino-4-methylpentanoic acid (1.0 equivalent) is dissolved in a mixture of dioxane (or THF) and water.
-
A solution of sodium hydroxide (2.2 equivalents) in water is added, and the mixture is cooled to 0 °C in an ice bath.
-
Di-tert-butyl dicarbonate (1.1 equivalents) is added portion-wise to the stirred solution.
-
-
Reaction and Workup:
-
The reaction mixture is allowed to warm to room temperature and stirred overnight.
-
The organic solvent is removed under reduced pressure.
-
The aqueous residue is washed with ethyl acetate to remove any unreacted (Boc)2O.
-
The aqueous layer is then acidified to pH 2-3 with a cold 1 M HCl solution.
-
The product is extracted with ethyl acetate. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure to yield this compound as a solid. The product can be further purified by recrystallization if necessary.
-
Spectroscopic Data and Characterization (Predicted)
¹H NMR (Proton Nuclear Magnetic Resonance)
-
Solvent: CDCl₃
-
Predicted Chemical Shifts (δ):
-
~1.2-1.4 ppm (singlet, 6H): Two methyl groups on the quaternary carbon (C(CH₃)₂).
-
~1.45 ppm (singlet, 9H): The nine equivalent protons of the tert-butyl group of the Boc protector.
-
~1.8-2.0 ppm (multiplet, 2H): The methylene group adjacent to the quaternary carbon (-C(CH₃)₂-CH₂-).
-
~2.3-2.5 ppm (multiplet, 2H): The methylene group adjacent to the carboxylic acid (-CH₂-COOH).
-
~4.8-5.2 ppm (broad singlet, 1H): The NH proton of the carbamate.
-
~10-12 ppm (broad singlet, 1H): The acidic proton of the carboxylic acid.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)
-
Solvent: CDCl₃
-
Predicted Chemical Shifts (δ):
-
~28.4 ppm: The three equivalent methyl carbons of the tert-butyl group.
-
~29-31 ppm: The two equivalent methyl carbons on the quaternary center.
-
~30-32 ppm: The methylene carbon adjacent to the carboxylic acid.
-
~40-42 ppm: The methylene carbon adjacent to the quaternary center.
-
~55-57 ppm: The quaternary carbon C(CH₃)₂.
-
~79.5 ppm: The quaternary carbon of the tert-butyl group.
-
~155-156 ppm: The carbonyl carbon of the Boc group.
-
~177-179 ppm: The carbonyl carbon of the carboxylic acid.
-
Mass Spectrometry (MS)
-
Ionization Mode: Electrospray Ionization (ESI)
-
Expected Molecular Ion: [M+H]⁺ at m/z 232.15, [M+Na]⁺ at m/z 254.13.
-
Key Fragmentation Patterns: A characteristic fragmentation of Boc-protected amines is the loss of isobutylene (56 Da) or the entire Boc group (100 Da) under acidic conditions or in the mass spectrometer.[13][14][15]
-
m/z 176.10: Loss of isobutylene (-C₄H₈) from the [M+H]⁺ ion.
-
m/z 132.09: Loss of the entire Boc group (-C₅H₉O₂) from the [M+H]⁺ ion.
-
Applications in Research and Drug Discovery
The unique structural features of this compound make it a valuable building block in several areas of chemical and pharmaceutical research.
Peptide Synthesis
The primary application of this compound is in peptide synthesis.[4] The α,α-disubstitution provides steric hindrance that can:
-
Induce Helical Conformations: The restricted dihedral angles (φ and ψ) around the α-carbon can promote the formation of stable helical structures in peptides.[1][3]
-
Increase Proteolytic Stability: The bulky substituents shield the adjacent peptide bonds from enzymatic cleavage, thereby increasing the in vivo half-life of peptide-based drugs.
-
Serve as a Scaffold: The pentanoic acid backbone can be used to create peptidomimetics with specific spatial arrangements of functional groups.
Drug Development
Beyond peptides, this compound and its derivatives are explored in the development of small molecule therapeutics.[16] Its scaffold can be found in molecules targeting a range of biological processes, including:
-
Neuropharmacology: The constrained nature of the amino acid can be beneficial in designing ligands for receptors and ion channels in the central nervous system.[4]
-
Metabolic Disorders: The unique structure can be incorporated into molecules designed to interact with enzymes involved in metabolic pathways.[17]
Bioconjugation and Materials Science
The carboxylic acid and the protected amine functionalities allow for orthogonal chemical modifications, making it a useful linker in bioconjugation to attach molecules to proteins or surfaces.[17] Furthermore, its derivatives can be used in the development of novel polymers and functional materials.
Safety and Handling
Hazard Statements:
-
H315: Causes skin irritation.[5]
-
H319: Causes serious eye irritation.[5]
-
H335: May cause respiratory irritation.[5]
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Always handle this chemical in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a valuable and versatile building block for chemists and drug discovery scientists. Its defining feature, the α,α-disubstituted amino acid core, provides a powerful tool for modulating the conformational properties and metabolic stability of peptides and small molecules. A thorough understanding of its chemical properties, synthesis, and handling is essential for leveraging its full potential in the design and creation of next-generation therapeutics and advanced materials.
References
- 1. Design and synthesis of chiral alpha,alpha-disubstituted amino acids and conformational study of their oligopeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design and Synthesis of Chiral α,α-Disubstituted Amino Acids and Conformational Study of Their Oligopeptides [jstage.jst.go.jp]
- 3. researchgate.net [researchgate.net]
- 4. chemimpex.com [chemimpex.com]
- 5. This compound | 1249372-40-4 [amp.chemicalbook.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. 4-Amino-4-methylpentanoic acid | C6H13NO2 | CID 228069 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Spectral analysis of 1H coupled 13C spectra of the amino acids: adaptive spectral library of amino acid 13C isotopomers and positional fractional 13C enrichments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Development of a Python-based electron ionization mass spectrometry amino acid and peptide fragment prediction model - PMC [pmc.ncbi.nlm.nih.gov]
- 15. reddit.com [reddit.com]
- 16. chemimpex.com [chemimpex.com]
- 17. Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Synthesis of Boc-4-amino-4-methyl-pentanoic acid
Introduction: The Significance of a Structurally Unique Amino Acid
Boc-4-amino-4-methyl-pentanoic acid is a non-proteinogenic amino acid that has garnered significant interest within the scientific community, particularly in the realms of medicinal chemistry and drug development. Its unique structural feature, a gem-dimethyl group at the C4 position, imparts conformational constraints that are highly desirable in the design of peptidomimetics and other bioactive molecules. This technical guide provides a comprehensive overview of the synthetic routes to this valuable compound, offering insights into the strategic considerations and practical execution of its preparation. The tert-butyloxycarbonyl (Boc) protecting group enhances its utility, rendering it a stable and reactive building block for peptide synthesis and the development of novel therapeutics, especially in neuropharmacology.[1]
This guide will explore two primary synthetic pathways to the core intermediate, 4-amino-4-methylpentanoic acid, followed by a detailed protocol for its Boc-protection. The methodologies presented are grounded in established chemical principles and are designed to provide researchers, scientists, and drug development professionals with a robust framework for the synthesis of this important molecule.
Strategic Approaches to the Synthesis of the Amino Acid Core
The synthesis of 4-amino-4-methylpentanoic acid, the precursor to the final product, can be approached from two main retrosynthetic disconnections. The first strategy involves the construction of the C-N bond at the quaternary center via a Strecker synthesis, while the second relies on the reduction of a nitro group to the desired amine.
Route 1: The Strecker Synthesis from a Keto-Acid
The Strecker synthesis is a classic and versatile method for the preparation of α-amino acids from aldehydes or ketones.[2][3] In the context of 4-amino-4-methylpentanoic acid, the logical starting material is levulinic acid (4-oxopentanoic acid). The overall transformation involves the formation of an intermediate α-aminonitrile, which is subsequently hydrolyzed to the target amino acid.
Mechanism of the Strecker Synthesis:
The reaction proceeds in two main stages:
-
Formation of the α-aminonitrile: The ketone carbonyl of levulinic acid reacts with an ammonia source (e.g., ammonium chloride) to form an imine. A cyanide source (e.g., potassium cyanide) then attacks the imine carbon to generate the α-aminonitrile.[2]
-
Hydrolysis of the nitrile: The nitrile group of the α-aminonitrile is hydrolyzed under acidic or basic conditions to afford the corresponding carboxylic acid, yielding the desired amino acid.[2]
Caption: Overall workflow of the Strecker synthesis of 4-amino-4-methylpentanoic acid.
Route 2: Reduction of a Nitro-Ester Intermediate
An alternative and often high-yielding approach is the reduction of a nitro compound. This strategy involves the synthesis of a nitro-containing precursor, which is then reduced to the corresponding amine. A common precursor for this route is methyl 4-methyl-4-nitropentanoate.
Synthesis of the Nitro-Ester Precursor:
The synthesis of methyl 4-methyl-4-nitropentanoate can be achieved through a Michael addition of a nitroalkane to an α,β-unsaturated ester.
Reduction of the Nitro Group:
The nitro group of the precursor can be selectively reduced to an amine using various methods, with catalytic hydrogenation being one of the most common and efficient.[4] This method offers high yields and clean conversions.
Caption: Synthetic pathway via reduction of a nitro-ester intermediate.
Detailed Experimental Protocols
The following sections provide detailed, step-by-step methodologies for the synthesis of this compound.
Protocol 1: Synthesis of 4-Amino-4-methylpentanoic Acid Hydrochloride via Strecker Synthesis
This protocol outlines the synthesis of the hydrochloride salt of the amino acid, which is a common and convenient form for isolation and purification.
Step 1: Formation of the α-Aminonitrile
-
In a well-ventilated fume hood, to a solution of levulinic acid (1 equivalent) in a suitable solvent (e.g., aqueous ethanol), add ammonium chloride (1.1 equivalents) and potassium cyanide (1.1 equivalents).
-
Stir the reaction mixture at room temperature for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction with a suitable acid (e.g., hydrochloric acid) to neutralize any remaining cyanide.
-
Extract the aqueous layer with an organic solvent (e.g., diethyl ether) to remove any unreacted starting material.
Step 2: Hydrolysis of the α-Aminonitrile
-
To the aqueous layer containing the α-aminonitrile, add concentrated hydrochloric acid.
-
Heat the reaction mixture to reflux for 12-24 hours.
-
After cooling to room temperature, the product, 4-amino-4-methylpentanoic acid hydrochloride, will precipitate from the solution.
-
Collect the solid by filtration, wash with a small amount of cold water, and dry under vacuum.
| Parameter | Value |
| Starting Material | Levulinic Acid |
| Key Reagents | NH4Cl, KCN, HCl |
| Intermediate | α-Aminonitrile |
| Final Product | 4-Amino-4-methylpentanoic acid hydrochloride |
| Typical Yield | Moderate to Good |
Protocol 2: Boc Protection of 4-Amino-4-methylpentanoic Acid
This protocol describes the final step of protecting the amino group with a tert-butyloxycarbonyl (Boc) group.
-
Suspend 4-amino-4-methylpentanoic acid hydrochloride (1 equivalent) in a mixture of dioxane and water.
-
Cool the suspension in an ice bath and add a base (e.g., sodium hydroxide) to adjust the pH to approximately 10-11.
-
To the resulting solution, add a solution of di-tert-butyl dicarbonate (Boc anhydride, 1.1 equivalents) in dioxane dropwise while maintaining the temperature below 10 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
After the reaction is complete, acidify the mixture with a weak acid (e.g., citric acid) to a pH of approximately 3-4.
-
Extract the product into an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound.
| Parameter | Value |
| Starting Material | 4-Amino-4-methylpentanoic acid hydrochloride |
| Key Reagent | Di-tert-butyl dicarbonate (Boc2O) |
| Base | NaOH |
| Solvent | Dioxane/Water |
| Final Product | This compound |
| Typical Yield | High |
Conclusion and Future Perspectives
The synthesis of this compound is a well-established process that can be achieved through multiple reliable routes. The choice between the Strecker synthesis and the nitro-reduction pathway will often depend on the availability of starting materials, scalability requirements, and the specific expertise of the research team. The protocols provided in this guide offer a solid foundation for the successful preparation of this valuable building block. As the demand for conformationally constrained amino acids in drug discovery continues to grow, the development of even more efficient and stereoselective synthetic methods for compounds like this compound will remain an active area of research.
References
An In-depth Technical Guide to Boc-4-amino-4-methyl-pentanoic Acid: A Cornerstone for Advanced Peptide and Drug Design
Introduction: Unveiling a Unique Building Block in Medicinal Chemistry
In the landscape of modern drug discovery and peptide science, the repertoire of available chemical building blocks is a critical determinant of innovation. Beyond the canonical proteinogenic amino acids, non-proteinogenic counterparts offer a vast and fertile ground for the design of novel therapeutics with enhanced properties. Among these, Boc-4-amino-4-methyl-pentanoic acid, a synthetic α,α-disubstituted amino acid, has emerged as a compound of significant interest. Its unique structural features—a quaternary carbon atom at the α-position and the acid-labile tert-butyloxycarbonyl (Boc) protecting group—confer remarkable properties to the peptides and small molecules that incorporate it.
This technical guide provides an in-depth exploration of this compound, from its fundamental physicochemical properties and synthesis to its strategic applications in peptide synthesis and drug development. We will delve into the causality behind its use, offering field-proven insights for researchers, scientists, and professionals in the pharmaceutical and biotechnology sectors.
Core Compound Identification and Physicochemical Properties
A precise understanding of a compound's identity and properties is the bedrock of its effective application in research and development.
CAS Number: 1249372-40-4[1]
Synonym: 4-([(tert-Butoxy)carbonyl]amino)-4-methylpentanoic acid[1]
The structure of this compound is characterized by a pentanoic acid backbone with a methyl group and a Boc-protected amino group both attached to the fourth carbon.
A placeholder for the actual chemical structure image to be generated.
A summary of its key physicochemical properties is presented in Table 1.
| Property | Value | Source |
| Molecular Formula | C11H21NO4 | [1] |
| Molecular Weight | 231.29 g/mol | [1] |
| Appearance | White powder | |
| Melting Point | 95-100 °C | |
| Purity | ≥ 99% (HPLC) | |
| Solubility | Generally soluble in organic solvents like Dichloromethane (DCM), Dimethylformamide (DMF), and Tetrahydrofuran (THF). | [2] |
| Storage Conditions | Store at 0-8°C |
Table 1: Physicochemical Properties of this compound.
Strategic Synthesis: A Mechanistic Perspective
The synthesis of this compound involves the strategic protection of the amino group of the parent amino acid, 4-amino-4-methyl-pentanoic acid. The choice of the Boc protecting group is deliberate and crucial for its utility in multi-step syntheses, particularly in solid-phase peptide synthesis (SPPS).
The Boc group is renowned for its stability under a wide range of non-acidic conditions, including basic and nucleophilic environments, yet it can be readily and cleanly cleaved under mild acidic conditions, typically with trifluoroacetic acid (TFA).[2][3] This orthogonality allows for the selective deprotection of the α-amino group without disturbing other acid-labile protecting groups that may be present on amino acid side chains.
A general and widely adopted method for the introduction of the Boc group is the reaction of the amino acid with di-tert-butyl dicarbonate (Boc₂O) in the presence of a suitable base.
Exemplary Synthesis Protocol
The following protocol outlines a representative solution-phase synthesis for Boc-protection of an amino acid, which can be adapted for 4-amino-4-methyl-pentanoic acid.
Materials:
-
4-amino-4-methyl-pentanoic acid
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Sodium hydroxide (NaOH) or Triethylamine (TEA)
-
Dioxane or Tetrahydrofuran (THF)
-
Water
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Hydrochloric acid (HCl) or citric acid solution
Procedure:
-
Dissolution: Dissolve 4-amino-4-methyl-pentanoic acid in a mixture of dioxane (or THF) and water. Add a stoichiometric equivalent of sodium hydroxide or triethylamine to deprotonate the amino group, enhancing its nucleophilicity.
-
Boc Protection: To the stirred solution, add a slight excess (1.1-1.2 equivalents) of di-tert-butyl dicarbonate (Boc₂O) dissolved in the same organic solvent.
-
Reaction Monitoring: Allow the reaction to proceed at room temperature for several hours to overnight. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting amino acid is consumed.
-
Workup and Extraction:
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the organic solvent.
-
Dilute the remaining aqueous solution with water and wash with a nonpolar solvent like ether or ethyl acetate to remove any unreacted Boc₂O and byproducts.
-
Acidify the aqueous layer to a pH of approximately 2-3 with a cold, dilute solution of HCl or citric acid. This protonates the carboxylic acid, making it less water-soluble.
-
Extract the product into an organic solvent such as ethyl acetate (3x).
-
-
Purification and Isolation:
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
If necessary, the product can be further purified by recrystallization or column chromatography.
-
Caption: A generalized workflow for the Boc-protection of 4-amino-4-methyl-pentanoic acid.
Applications in Peptide Synthesis and Drug Discovery
The incorporation of this compound into peptides and other molecules is a strategic choice driven by the desire to impart specific and advantageous properties.
Enhancing Peptide Stability and Conformational Constraint
Peptides are promising therapeutic agents, but their application is often limited by their poor metabolic stability, primarily due to enzymatic degradation by proteases. The introduction of α,α-disubstituted amino acids like 4-amino-4-methyl-pentanoic acid can significantly enhance resistance to proteolysis. The steric hindrance provided by the two substituents at the α-carbon prevents the peptide backbone from adopting the necessary conformation to fit into the active site of proteases.
Furthermore, the quaternary α-carbon restricts the conformational freedom of the peptide backbone, inducing specific secondary structures such as turns and helices. This conformational constraint can be highly beneficial for locking the peptide into a bioactive conformation, thereby increasing its potency and selectivity for its biological target.
A Valuable Tool in Neuropharmacology
In the realm of neuropharmacology, the development of novel drug candidates that can influence neurotransmitter pathways is of paramount importance. Boc-protected amino acids, including non-proteinogenic ones, serve as crucial intermediates in the synthesis of peptidomimetics and small molecules designed to interact with receptors and enzymes in the central nervous system. The unique steric and electronic properties of this compound can be leveraged to design molecules with improved blood-brain barrier permeability and enhanced binding affinity to neurological targets.
Exploring New Frontiers in Metabolic Disorder Research
Emerging research suggests a link between the metabolism of non-proteinogenic amino acids and various metabolic disorders. While the direct role of this compound in metabolic pathways is an area of ongoing investigation, its use as a building block allows for the creation of novel chemical entities to probe these pathways. For instance, peptides and small molecules incorporating this amino acid can be designed to modulate the activity of enzymes and receptors involved in metabolic regulation, offering potential therapeutic avenues for conditions such as diabetes and obesity. The structural rigidity and metabolic stability it confers can lead to compounds with prolonged and more specific effects on metabolic targets.
Caption: Key application areas of this compound.
Conclusion: A Versatile and Enabling Chemical Tool
This compound stands as a testament to the power of synthetic chemistry to create novel building blocks that expand the horizons of drug discovery and peptide science. Its unique combination of a sterically demanding α,α-disubstituted core and the strategically important Boc protecting group makes it an invaluable asset for medicinal chemists and peptide scientists. By imparting metabolic stability and conformational rigidity, it enables the design of peptides and small molecules with enhanced therapeutic potential. As our understanding of the intricate interplay between chemical structure and biological function continues to grow, the importance of such unique and versatile building blocks will undoubtedly continue to rise, paving the way for the next generation of innovative therapeutics.
References
Spectroscopic Data for Boc-4-amino-4-methyl-pentanoic Acid: A Technical Guide
This technical guide provides an in-depth analysis of the expected spectroscopic data for Boc-4-amino-4-methyl-pentanoic acid, a key building block in peptide synthesis and drug discovery.[1][2] Due to the absence of a comprehensive, publicly available experimental dataset for this specific molecule, this guide synthesizes predicted spectroscopic features based on established principles and data from analogous structures. This approach provides researchers, scientists, and drug development professionals with a reliable framework for the characterization and quality control of this important reagent.
Introduction to this compound
This compound, with a molecular formula of C₁₁H₂₁NO₄ and a molecular weight of 231.29 g/mol , is a non-proteinogenic amino acid. The presence of a tert-butyloxycarbonyl (Boc) protecting group on the amine enhances its stability and utility in synthetic organic chemistry.[2] The gem-dimethyl substitution at the α-position to the nitrogen atom introduces conformational constraints that are of interest in the design of peptidomimetics and other bioactive molecules. Accurate spectroscopic characterization is paramount for verifying the identity, purity, and structural integrity of this compound before its use in sensitive applications.
Caption: Molecular structure of this compound.
Predicted ¹H NMR Spectroscopic Data
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a fundamental technique for the structural elucidation of organic molecules. The predicted ¹H NMR spectrum of this compound in a common deuterated solvent like CDCl₃ would exhibit distinct signals corresponding to each type of proton in the molecule.
Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Carboxylic Acid (-COOH) | 10.0 - 12.0 | broad singlet | 1H |
| Amide (-NH-) | 4.5 - 5.5 | broad singlet | 1H |
| Methylene (-CH₂ -COOH) | 2.2 - 2.5 | triplet | 2H |
| Methylene (-C(CH₃)₂-CH₂ -) | 1.8 - 2.1 | triplet | 2H |
| tert-Butyl (-C(CH₃ )₃) | 1.4 - 1.5 | singlet | 9H |
| gem-Dimethyl (-C(CH₃ )₂) | 1.2 - 1.4 | singlet | 6H |
Causality Behind Predicted Shifts:
-
Carboxylic Acid Proton: The proton of the carboxylic acid is highly deshielded due to the electronegativity of the adjacent oxygen atoms and its acidic nature, resulting in a characteristic downfield shift, often appearing as a broad singlet.
-
Amide Proton: The N-H proton of the carbamate is also deshielded, though to a lesser extent than the carboxylic acid proton. Its chemical shift can be variable and the peak is often broad due to quadrupole broadening from the nitrogen atom and potential hydrogen bonding.[3]
-
Methylene Protons: The methylene group adjacent to the carboxylic acid (C2) is expected to be more deshielded than the methylene group at C3 due to the electron-withdrawing effect of the carbonyl group. Both are predicted to be triplets due to coupling with the adjacent methylene protons.
-
tert-Butyl and gem-Dimethyl Protons: The nine protons of the tert-butyl group of the Boc protector are chemically equivalent and thus appear as a sharp singlet.[3] Similarly, the six protons of the gem-dimethyl group at C4 are also equivalent and will present as a singlet. These signals are typically found in the upfield region of the spectrum.
Predicted ¹³C NMR Spectroscopic Data
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides valuable information about the carbon framework of a molecule.
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Carboxylic Acid Carbonyl (-C OOH) | 175 - 180 |
| Boc Carbonyl (-NHC O-) | 155 - 157 |
| Boc Quaternary Carbon (-OC (CH₃)₃) | 79 - 81 |
| C4 (Quaternary Carbon, -C (CH₃)₂) | 55 - 60 |
| C3 Methylene (-C H₂-) | 35 - 40 |
| C2 Methylene (-C H₂-COOH) | 30 - 35 |
| Boc Methyl Carbons (-C(C H₃)₃) | 28 - 29 |
| C4 Methyl Carbons (-C(C H₃)₂) | 24 - 27 |
Rationale for Predicted Chemical Shifts:
-
Carbonyl Carbons: The carbonyl carbons of both the carboxylic acid and the Boc group are the most deshielded carbons in the molecule, appearing significantly downfield. The carboxylic acid carbonyl is typically found at a higher chemical shift than the carbamate carbonyl.[4]
-
Quaternary Carbons: The quaternary carbon of the Boc group (attached to three methyl groups and an oxygen) is found in the 79-81 ppm range. The quaternary carbon at C4, bonded to two methyl groups, a nitrogen, and a methylene group, is expected in the 55-60 ppm region.
-
Methylene and Methyl Carbons: The chemical shifts of the methylene and methyl carbons are found in the upfield region of the spectrum, with their exact positions influenced by the proximity to electronegative atoms.[5]
Caption: Predicted ¹H and ¹³C NMR correlations for the core structure.
Predicted Infrared (IR) Spectroscopic Data
Infrared (IR) spectroscopy is a powerful tool for identifying functional groups within a molecule. The IR spectrum of this compound is expected to show several characteristic absorption bands.
Table 3: Predicted IR Absorption Frequencies
| Functional Group | Predicted Absorption Range (cm⁻¹) | Description of Band |
| O-H (Carboxylic Acid) | 2500 - 3300 | Very broad, strong |
| N-H (Amide) | 3300 - 3500 | Medium, sharp |
| C-H (sp³) | 2850 - 3000 | Medium to strong, sharp |
| C=O (Carboxylic Acid) | 1700 - 1725 | Strong, sharp |
| C=O (Boc group) | 1680 - 1700 | Strong, sharp |
| C-O (Carboxylic Acid/Ester) | 1210 - 1320 | Strong |
Interpretation of IR Data:
-
O-H and N-H Stretching Region: A very broad and intense absorption from 2500 to 3300 cm⁻¹ is a hallmark of the O-H stretch in a hydrogen-bonded carboxylic acid dimer.[1][6][7] Overlapping this broad signal, the sharper N-H stretching vibration of the carbamate is expected.
-
Carbonyl Stretching Region: Two distinct, strong carbonyl (C=O) stretching bands are predicted. The band at a higher wavenumber (1700-1725 cm⁻¹) corresponds to the carboxylic acid carbonyl, while the carbamate carbonyl of the Boc group typically appears at a slightly lower frequency (1680-1700 cm⁻¹).[8][9]
-
Fingerprint Region: The C-O stretching of the carboxylic acid and ester-like Boc group will give rise to strong bands in the 1210-1320 cm⁻¹ region.[1]
Predicted Mass Spectrometry Data
Mass spectrometry (MS) provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and offering structural clues. Using a soft ionization technique like Electrospray Ionization (ESI), we can predict the following.
Table 4: Predicted Mass Spectrometry Fragments (Positive Ion Mode)
| m/z | Ion | Description |
| 232.15 | [M+H]⁺ | Protonated molecular ion |
| 254.13 | [M+Na]⁺ | Sodium adduct |
| 176.12 | [M+H-C₄H₈]⁺ | Loss of isobutylene from the Boc group |
| 132.10 | [M+H-Boc]⁺ | Loss of the entire Boc group |
Fragmentation Analysis:
-
Molecular Ion: In positive ion mode ESI-MS, the protonated molecule [M+H]⁺ is expected to be the base peak.[10][11] The presence of a sodium adduct [M+Na]⁺ is also common.
-
Characteristic Fragmentations: A hallmark of Boc-protected amines in mass spectrometry is the neutral loss of isobutylene (56 Da) or the entire Boc group (100 Da).[12][13][14][15] The observation of these fragment ions provides strong evidence for the presence of the Boc protecting group.
Experimental Protocols
For researchers aiming to acquire experimental data, the following general protocols are recommended.
6.1 NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD).
-
Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a field strength of 300 MHz or higher for optimal resolution.
-
Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak as an internal standard.
6.2 IR Spectroscopy
-
Sample Preparation: Prepare the sample as a KBr pellet or acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.
-
Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and compare them to the predicted values.
6.3 Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) with a small amount of formic acid to promote protonation.
-
Acquisition: Infuse the sample into an ESI-MS instrument and acquire the spectrum in positive ion mode.
-
Data Analysis: Identify the molecular ion and characteristic fragment ions.
Conclusion
This technical guide provides a comprehensive overview of the predicted spectroscopic data for this compound. By understanding the expected ¹H NMR, ¹³C NMR, IR, and MS data, researchers can confidently verify the structure and purity of this important synthetic building block, ensuring the integrity of their downstream applications in peptide synthesis and drug development. While based on well-established spectroscopic principles and data from related compounds, experimental verification using the outlined protocols is always recommended for definitive characterization.
References
- 1. spectroscopyonline.com [spectroscopyonline.com]
- 2. Amino Acid Analysis Using Mass Spectrometry: Key Techniques & Uses - Creative Proteomics [creative-proteomics.com]
- 3. benchchem.com [benchchem.com]
- 4. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions [mdpi.com]
- 5. The 13C chemical shifts of amino acids in aqueous solution containing organic solvents: application to the secondary structure characterization of peptides in aqueous trifluoroethanol solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Video: IR and UV–Vis Spectroscopy of Carboxylic Acids [jove.com]
- 9. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]
- 10. lcms.cz [lcms.cz]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Electrospray ionization tandem mass spectrometric study on the effect of N-terminal beta- and gamma-carbo amino acids on fragmentation of GABA-hybrid peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. reddit.com [reddit.com]
A Comprehensive Technical Guide to the Solubility and Stability of Boc-4-amino-4-methyl-pentanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
This in-depth technical guide provides a comprehensive analysis of the solubility and stability of Boc-4-amino-4-methyl-pentanoic acid, a key building block in modern peptide synthesis and pharmaceutical development. As a Senior Application Scientist, this document synthesizes fundamental physicochemical principles with practical, field-proven methodologies to offer researchers and drug development professionals a robust framework for handling, formulating, and analyzing this compound. We will explore its solubility profile in common laboratory solvents and delve into its stability under various stress conditions, including pH, temperature, and light. This guide is structured to provide not just data, but a causal understanding of the compound's behavior, empowering scientists to design and execute experiments with confidence and precision. All protocols are designed as self-validating systems, and key claims are supported by authoritative references.
Introduction: The Role and Importance of this compound
This compound, with the CAS Number 1249372-40-4, is a non-proteinogenic amino acid derivative that has garnered significant interest in medicinal chemistry.[1][2] Its unique structure, featuring a gem-dimethyl group on the alpha-carbon to the nitrogen, introduces conformational constraints into peptide backbones. This structural feature can enhance metabolic stability and modulate the biological activity of peptides, making it a valuable component in the design of novel therapeutics.[1] The tert-butyloxycarbonyl (Boc) protecting group is crucial for its application in stepwise peptide synthesis, offering stability under a range of reaction conditions while being readily removable under specific acidic environments.[][4][5] Understanding the solubility and stability of this reagent is paramount for its effective use, from stock solution preparation to purification and long-term storage.
Physicochemical Properties
A foundational understanding of the physicochemical properties of this compound is essential for predicting its behavior.
| Property | Value | Source |
| CAS Number | 1249372-40-4 | [1] |
| Molecular Formula | C₁₁H₂₁NO₄ | [1] |
| Molecular Weight | 231.29 g/mol | [1] |
| Appearance | White powder | [1] |
| Melting Point | 95-100 °C | [1] |
Solubility Profile: A Practical Guide
The solubility of a protected amino acid is a critical parameter for its use in both solid-phase and solution-phase synthesis. The presence of the hydrophobic tert-butyl group in the Boc moiety significantly influences the solubility of the parent amino acid.[6][7]
General Solubility Characteristics
Boc-protected amino acids are generally characterized by their good solubility in a range of organic solvents and limited solubility in aqueous solutions.[7] The amphiphilic nature of this compound, possessing a nonpolar Boc group and a polar carboxylic acid, dictates its solubility behavior.
-
High Solubility Expected In: Polar aprotic solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and Tetrahydrofuran (THF).[7]
-
Moderate to High Solubility Expected In: Chlorinated solvents like Dichloromethane (DCM) and Chloroform.
-
Moderate Solubility Expected In: Alcohols such as Methanol and Ethanol.
-
Low Solubility Expected In: Non-polar solvents like hexanes and water.
Experimental Protocol for Quantitative Solubility Determination (Isothermal Shake-Flask Method)
To obtain precise solubility data, the isothermal shake-flask method is a reliable and widely accepted technique.[6] This protocol provides a step-by-step guide to determining the solubility of this compound in a solvent of choice.
Objective: To quantitatively determine the saturation solubility of this compound in a specific solvent at a controlled temperature.
Materials:
-
This compound (≥99% purity)
-
Selected solvent (e.g., Dichloromethane, Methanol, Water)
-
Scintillation vials or sealed flasks
-
Orbital shaker with temperature control
-
Syringe filters (0.22 µm, compatible with the solvent)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Volumetric flasks and pipettes
Workflow Diagram:
Caption: Isothermal shake-flask solubility determination workflow.
Procedure:
-
Preparation: Add an excess amount of this compound to a vial containing a known volume of the chosen solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Equilibration: Seal the vials and place them on an orbital shaker in a temperature-controlled incubator (e.g., 25 °C). Allow the mixture to equilibrate for at least 24 hours to ensure saturation is reached.
-
Sampling and Filtration: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. Carefully draw a sample of the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any undissolved solid.[6]
-
Quantification: Accurately dilute the filtered, saturated solution with a suitable solvent to a concentration that falls within the linear range of a pre-validated HPLC calibration curve.
-
HPLC Analysis: Analyze the diluted sample using an appropriate HPLC method. A reverse-phase C18 column with a mobile phase of acetonitrile and water (with 0.1% formic acid or acetic acid for better peak shape) is a common starting point. Detection can be performed at a low wavelength (e.g., 210 nm).
-
Calculation: Determine the concentration of the diluted sample from the calibration curve. Calculate the original solubility in the solvent, accounting for the dilution factor.
Stability Profile: A Multi-faceted Analysis
The stability of this compound is primarily governed by the lability of the Boc protecting group.[7] Understanding its stability under various conditions is essential for preventing unintended deprotection and degradation.
pH Stability
-
Acidic Conditions: The Boc group is highly susceptible to cleavage under acidic conditions.[5][8] The deprotection mechanism involves protonation of the carbamate carbonyl, followed by fragmentation to release the free amine, carbon dioxide, and a stable tert-butyl cation, which typically forms isobutene.[7][9] Strong acids like trifluoroacetic acid (TFA) and hydrochloric acid (HCl) will rapidly cleave the Boc group, even at room temperature.[8] The use of TFA in mobile phases for HPLC can lead to on-column or post-column deprotection if fractions are left to stand.[10]
-
Neutral and Basic Conditions: The Boc group is generally stable under neutral and basic conditions, making it orthogonal to base-labile protecting groups like Fmoc.[][5][7] It is resistant to hydrolysis by bases and stable in the presence of most nucleophiles.[5][7]
Thermal Stability
While generally stable at ambient temperatures, the Boc group can undergo thermal deprotection at elevated temperatures, even in the absence of an acid catalyst.[11][12] This process is believed to proceed through a fragmentation mechanism, yielding the free amine, isobutylene, and CO₂.[11] The temperature required for thermal deprotection can be solvent-dependent, with studies showing efficient deprotection in solvents like methanol at temperatures above 150 °C.[12][13][14] For long-term storage, it is recommended to keep the compound at 0-8 °C.[1]
Photostability
The Boc group itself does not contain a chromophore that absorbs significantly in the near-UV or visible range, suggesting it should be stable to ambient light. Photolabile protecting groups typically require specific functionalities designed to undergo photochemical cleavage.[15][16] However, as a general laboratory practice, it is prudent to store the compound in a dark place or in amber vials to prevent any potential long-term, low-level degradation, especially if impurities that could act as photosensitizers are present.
Forced Degradation Studies
Forced degradation, or stress testing, is a crucial component of stability assessment in drug development.[17][18][19] It involves subjecting the compound to harsh conditions to intentionally induce degradation, which helps in identifying potential degradation products and establishing stability-indicating analytical methods.[19][20]
Workflow for Forced Degradation Studies:
Caption: Workflow for forced degradation studies.
Experimental Protocol for Forced Degradation:
Objective: To identify potential degradation pathways and products for this compound.
Procedure:
-
Solution Preparation: Prepare solutions of the compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent system (e.g., acetonitrile/water).
-
Stress Conditions:
-
Acid Hydrolysis: Treat the solution with 0.1 M HCl at 60 °C for a defined period (e.g., 2, 8, 24 hours). Neutralize the sample before analysis.
-
Base Hydrolysis: Treat the solution with 0.1 M NaOH at 60 °C for a defined period. Neutralize the sample before analysis.
-
Oxidative Degradation: Treat the solution with 3% H₂O₂ at room temperature.
-
Thermal Degradation: Heat the solution at 80 °C.
-
Photodegradation: Expose the solution to light according to ICH Q1B guidelines.
-
-
Analysis: Analyze the stressed samples, alongside an unstressed control, using a stability-indicating HPLC method, preferably coupled with a mass spectrometer (LC-MS). This will allow for the detection of new peaks and the determination of their molecular weights, aiding in the identification of degradation products.
Expected Degradation Pathways:
-
Acidic Conditions: The primary degradation product will be the deprotected amino acid, 4-amino-4-methyl-pentanoic acid.
-
Basic Conditions: The Boc group is expected to be stable. The carboxylic acid will be deprotonated, but the core structure should remain intact.
-
Oxidative Conditions: While the Boc group is stable, other parts of the molecule could be susceptible to oxidation, although there are no highly sensitive functional groups in the structure.
-
Thermal Conditions: At sufficiently high temperatures, deprotection will occur.
Analytical Methods for Purity and Stability Assessment
Reliable analytical methods are essential for quality control.
-
High-Performance Liquid Chromatography (HPLC): The primary technique for assessing purity and quantifying the compound in solubility and stability studies.[21][22][] A reverse-phase method with UV detection is standard.
-
Thin-Layer Chromatography (TLC): A rapid, qualitative tool for monitoring reaction progress and assessing purity.[21] A typical mobile phase could be a mixture of a non-polar solvent (like hexane or ethyl acetate) and a polar solvent (like methanol), with a small amount of acetic acid to improve spot shape.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The most powerful tool for structural confirmation.[22] The ¹H NMR spectrum will show a characteristic singlet for the nine equivalent protons of the tert-butyl group around 1.4 ppm.[22]
-
Mass Spectrometry (MS): Used to confirm the molecular weight of the compound and to identify degradation products in stability studies.[22]
Conclusion and Recommendations
This compound is a stable compound under standard laboratory conditions, particularly when stored at reduced temperatures and protected from acidic environments. Its solubility in common organic solvents facilitates its use in a variety of synthetic applications. The primary stability concern is the acid-lability of the Boc protecting group, a feature that is intentionally exploited for its removal during synthesis. By employing the robust analytical and experimental protocols outlined in this guide, researchers can confidently handle, formulate, and analyze this valuable building block, ensuring the integrity and success of their research and development endeavors.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | 1249372-40-4 [amp.chemicalbook.com]
- 4. Dual protection of amino functions involving Boc - RSC Advances (RSC Publishing) DOI:10.1039/C3RA42956C [pubs.rsc.org]
- 5. Boc-Protected Amino Groups [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. fishersci.co.uk [fishersci.co.uk]
- 9. reddit.com [reddit.com]
- 10. researchgate.net [researchgate.net]
- 11. Thermal Methods - Wordpress [reagents.acsgcipr.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.rsc.org [pubs.rsc.org]
- 14. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Thieme E-Books & E-Journals [thieme-connect.de]
- 16. Photolabile protection for amino acids: studies on the release from novel benzoquinolone cages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. biopharmaspec.com [biopharmaspec.com]
- 18. biopharminternational.com [biopharminternational.com]
- 19. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Forced degradation of recombinant monoclonal antibodies: A practical guide - PMC [pmc.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
- 22. benchchem.com [benchchem.com]
The Advent of Acid-Labile Protection: A Technical Guide to the Discovery and Enduring Legacy of Boc-Protected Amino Acids in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern biochemistry and pharmaceutical development, the synthesis of peptides is a foundational technique. Yet, the routine construction of these complex biomolecules was once a formidable challenge for organic chemists. The primary obstacle in the mid-20th century was the propensity of amino acids to undergo uncontrolled polymerization, yielding intractable mixtures rather than discrete, sequence-defined peptides. The conceptual breakthrough that unlocked this field was the strategic use of "protecting groups"—temporary chemical modifications that mask the reactivity of one functional group while another reacts. Among these, the tert-Butoxycarbonyl (Boc) group emerged as a revolutionary tool, establishing a new paradigm of acid-labile protection that would dominate peptide chemistry for decades and pave the way for automated synthesis.
Chapter 1: The Genesis of the Boc Group: A Historical Perspective
Before the advent of the Boc group, peptide synthesis was largely reliant on protecting groups like the benzyloxycarbonyl (Cbz) group. While effective, the Cbz group required harsh deprotection conditions, such as catalytic hydrogenolysis or strong acids, which limited the synthesis of more complex or sensitive peptides.
The landscape changed in 1957 with the work of Frederick C. McKay and Norman F. Albertson. They introduced the tert-butoxycarbonyl (Boc) group as a novel amine-masking group for peptide synthesis.[1] The key innovation of the Boc group was its acid lability. It could be removed under moderately acidic conditions, which were mild enough to leave the growing peptide chain and other protecting groups intact.[2] This concept of "orthogonal protection," where different protecting groups can be removed under distinct conditions, was a critical development for the field.[3][4][5]
Chapter 2: Synthesis and Characterization of Boc-Amino Acids
The Reagent: Di-tert-butyl dicarbonate (Boc Anhydride)
The most common and efficient reagent for the introduction of the Boc group is di-tert-butyl dicarbonate, commonly known as Boc anhydride (Boc₂O).[2][6] This reagent is favored for its high reactivity and the clean nature of its byproducts—carbon dioxide and tert-butanol—which are easily removed.[2]
The Schotten-Baumann Reaction: The Workhorse of Boc Protection
The standard method for synthesizing Boc-amino acids is the Schotten-Baumann reaction, which involves the acylation of the amino acid's amino group with Boc anhydride under basic aqueous or biphasic conditions.[6][7][8][9]
Experimental Protocol: Synthesis of Boc-L-Alanine
-
Dissolution: L-Alanine (1 equivalent) is dissolved in a 1:1 mixture of water and a suitable organic solvent like dioxane or THF. An aqueous solution of sodium hydroxide (2 equivalents) is added to deprotonate the amino group and facilitate its nucleophilicity. The mixture is cooled to 0 °C in an ice bath.
-
Acylation: A solution of Di-tert-butyl dicarbonate (1.1 equivalents) in the same organic solvent is added dropwise to the cooled amino acid solution with vigorous stirring. The reaction is allowed to proceed for 2-4 hours, gradually warming to room temperature.
-
Workup: The organic solvent is removed under reduced pressure. The remaining aqueous solution is washed with a nonpolar solvent like ethyl acetate to remove any unreacted Boc anhydride.
-
Acidification and Extraction: The aqueous layer is cooled to 0 °C and acidified to a pH of 2-3 with a cold, dilute acid (e.g., HCl or KHSO₄). This protonates the carboxylate, making the Boc-amino acid less water-soluble. The product is then extracted into an organic solvent such as ethyl acetate.
-
Purification: The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated in vacuo to yield the crude Boc-L-Alanine, which can be further purified by recrystallization.
The causality behind these steps is crucial. The basic conditions are necessary to deprotonate the amine, making it a potent nucleophile.[8] The dropwise addition of Boc anhydride at low temperatures controls the exothermic reaction and minimizes side reactions. Acidification is required to protonate the carboxylate for efficient extraction into an organic solvent.
Characterization
Successful Boc protection can be confirmed using several analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The appearance of a characteristic singlet at approximately 1.4 ppm in the ¹H NMR spectrum corresponds to the nine equivalent protons of the tert-butyl group.
-
Infrared (IR) Spectroscopy: The presence of a strong carbonyl stretch from the carbamate at ~1700 cm⁻¹ is indicative of Boc protection.
-
High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the final product.
Chapter 3: The Boc Group in Action: Solid-Phase Peptide Synthesis (SPPS)
The true power of the Boc group was fully realized with the invention of Solid-Phase Peptide Synthesis (SPPS) by R. Bruce Merrifield, for which he was awarded the Nobel Prize in Chemistry in 1984.[10][11] SPPS involves building a peptide chain on an insoluble polymer resin, which simplifies the purification process to simple filtration and washing steps.[10][12]
The Boc/Bzl SPPS Strategy
The classical SPPS approach utilizes the Boc group for temporary protection of the α-amino group and benzyl-based (Bzl) groups for the "permanent" protection of amino acid side chains.[13][14] This is not a truly orthogonal system, as both protecting groups are acid-labile. However, their differential sensitivity to acid strength allows for selective removal.[3] The Boc group is removed by a moderately strong acid like trifluoroacetic acid (TFA), while the benzyl-based groups require a very strong acid, such as anhydrous hydrogen fluoride (HF), for cleavage.[3][12]
The Boc-SPPS Cycle
The synthesis of a peptide using the Boc/Bzl strategy follows a repetitive cycle of four main steps:
-
Deprotection: The N-terminal Boc group of the resin-bound peptide is removed with a solution of TFA, typically 25-50% in dichloromethane (DCM).[15][16]
-
Neutralization: The resulting ammonium salt is neutralized with a hindered base, such as diisopropylethylamine (DIPEA), to liberate the free amine.
-
Coupling: The next Boc-protected amino acid is activated using a coupling reagent (e.g., DCC/HOBt) and added to the resin to form a new peptide bond.
-
Washing: The resin is thoroughly washed to remove excess reagents and byproducts.
This cycle is repeated until the desired peptide sequence is assembled.
Mechanism of Boc Deprotection
The acid-catalyzed removal of the Boc group proceeds via a three-step mechanism:[17][18][19]
-
Protonation: The carbonyl oxygen of the Boc group is protonated by TFA.[18]
-
Carbocation Formation: The protonated group becomes unstable, leading to its cleavage and the formation of a stable tert-butyl cation and a carbamic acid intermediate.[17][18]
-
Decarboxylation: The carbamic acid is unstable and rapidly decomposes, releasing carbon dioxide and the free amine, which is then protonated by the excess TFA.[17][18]
A significant challenge during Boc deprotection is the formation of the reactive tert-butyl cation, which can alkylate nucleophilic amino acid side chains like tryptophan, methionine, and tyrosine.[19][20][21] To prevent these side reactions, "scavengers" such as triisopropylsilane (TIS), anisole, or thioanisole are added to the deprotection mixture to trap the carbocation.[20][22]
Final Cleavage: The HF "Cleavage Cocktail"
Upon completion of the peptide assembly, the final step involves cleaving the peptide from the resin and removing the side-chain protecting groups. In the Boc/Bzl strategy, this is typically achieved using liquid anhydrous hydrogen fluoride (HF).[23][24][25] HF is highly corrosive and requires specialized Teflon apparatus.[23][25] The cleavage mixture, often referred to as a "cleavage cocktail," also contains a mixture of scavengers to prevent side reactions promoted by the strongly acidic conditions.[23][26]
Chapter 4: The Rise of Fmoc and the Legacy of Boc Chemistry
In the 1970s, the 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group was introduced as a milder alternative to Boc.[] The Fmoc group is base-labile, typically removed with a solution of piperidine in DMF.[13][] This allowed for the use of acid-labile side-chain protecting groups, which could be removed simultaneously with cleavage from the resin using TFA.[13] This truly orthogonal Fmoc/tBu strategy offered milder overall conditions and has largely become the standard for routine peptide synthesis.[13][][]
A Comparative Analysis: Boc vs. Fmoc
| Feature | Boc Strategy | Fmoc Strategy |
| Nα-Protection | tert-Butoxycarbonyl (Boc) | 9-Fluorenylmethyloxycarbonyl (Fmoc) |
| Deprotection Reagent | Trifluoroacetic Acid (TFA)[13] | Piperidine in DMF[13] |
| Deprotection Chemistry | Acid-labile[13] | Base-labile[13] |
| Side-Chain Protection | Benzyl-based (Bzl)[] | tert-Butyl-based (tBu)[] |
| Final Cleavage | Anhydrous Hydrogen Fluoride (HF)[23] | Trifluoroacetic Acid (TFA)[13] |
| Advantages | - Good for hydrophobic/aggregating sequences[13][15]- Lower cost of reagents | - Milder conditions[13][]- Orthogonal protection scheme[13]- Compatible with sensitive residues[]- Amenable to automation[13] |
| Disadvantages | - Harsh final cleavage (HF)[23][29]- Requires specialized equipment[23][29]- Side reactions from tert-butyl cation[20] | - Piperidine can cause side reactions- Fmoc group is bulky |
The Enduring Relevance of Boc Protection
Despite the dominance of Fmoc chemistry, the Boc strategy remains a valuable and relevant tool in the peptide chemist's arsenal. It is particularly useful for the synthesis of long and "difficult" peptides that are prone to aggregation during Fmoc-SPPS.[23] The protonation of the N-terminus during the acidic deprotection step in Boc chemistry can help to disrupt interchain hydrogen bonding and improve solvation, thus mitigating aggregation.[15] Additionally, for large-scale industrial production where protocols are well-established, Boc chemistry can offer economic advantages.[13]
Conclusion
The discovery of the tert-butoxycarbonyl protecting group was a watershed moment in the history of organic chemistry. It introduced the principle of acid-labile protection, which, when coupled with Merrifield's solid-phase synthesis, transformed peptide synthesis from a specialized art into a routine and automatable science.[10][15] This breakthrough enabled the synthesis of countless peptides and small proteins, fueling decades of research in biochemistry, pharmacology, and medicine. While the milder Fmoc strategy has become the workhorse for many applications, the Boc group's unique advantages ensure its continued use for specific challenges, cementing its legacy as a cornerstone of modern peptide science.
References
- 1. Synthesis of Peptides Using Tert-Butyloxycarbonyl (Boc) as the α-Amino Protection Group | Springer Nature Experiments [experiments.springernature.com]
- 2. nbinno.com [nbinno.com]
- 3. peptide.com [peptide.com]
- 4. benchchem.com [benchchem.com]
- 5. fiveable.me [fiveable.me]
- 6. Boc - Lokey Lab Protocols [lokeylab.wikidot.com]
- 7. Schotten-Baumann Reaction [organic-chemistry.org]
- 8. jk-sci.com [jk-sci.com]
- 9. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. 26.8 Automated Peptide Synthesis: The Merrifield Solid-Phase Method - Organic Chemistry | OpenStax [openstax.org]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. peptide.com [peptide.com]
- 16. chempep.com [chempep.com]
- 17. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 22. benchchem.com [benchchem.com]
- 23. Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Anhydrous Hydrogen Fluoride Cleavage in Boc Solid Phase Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Methods, setup and safe handling for anhydrous hydrogen fluoride cleavage in Boc solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. saurabhkhadse.wordpress.com [saurabhkhadse.wordpress.com]
- 29. researchgate.net [researchgate.net]
Molecular weight and formula of Boc-4-amino-4-methyl-pentanoic acid
An In-depth Technical Guide to Boc-4-amino-4-methyl-pentanoic Acid: Properties, Synthesis, and Applications
Introduction
This compound is a non-proteinogenic amino acid derivative that has garnered significant interest within the scientific community. Its structure, which features a tert-butyloxycarbonyl (Boc) protecting group and a quaternary carbon center, makes it a valuable and versatile building block in synthetic organic chemistry.[1][2] This guide provides a comprehensive overview of its physicochemical properties, the strategic importance of the Boc protecting group, detailed experimental protocols for its use, and its primary applications in research and development, particularly in the fields of peptide synthesis and drug discovery.
Part 1: Physicochemical and Structural Characteristics
The utility of this compound in complex chemical syntheses is rooted in its distinct structural features and reliable physical properties. The presence of the Boc group enhances the compound's stability and solubility, while the methyl groups on the C4 carbon introduce conformational constraints that are highly sought after in peptidomimetic design.[1][2]
Data Summary
The core quantitative data for this compound are summarized in the table below for easy reference.
| Property | Value | Source(s) |
| Molecular Formula | C₁₁H₂₁NO₄ | [1][2] |
| Molecular Weight | 231.29 g/mol | [1][2] |
| CAS Number | 1249372-40-4 | [1][2] |
| Appearance | White powder | [1][2] |
| Melting Point | 95-100 °C | [1][2] |
| Purity | ≥ 99% (as determined by HPLC) | [1][2] |
| Storage Conditions | 0-8 °C | [1][2] |
| Synonym | 4-([(tert-Butoxy)carbonyl]amino)-4-methylpentanoic acid | [1] |
Part 2: The Boc Protection Strategy in Peptide Synthesis
The selection of a protecting group for an amino acid's alpha-amino function is a critical decision that dictates the entire synthetic strategy. The Boc group, one of the earliest and most foundational protecting groups in peptide chemistry, operates on a principle of acid lability.[][4]
Expertise & Causality: The Boc strategy is distinct from the more modern Fmoc (Fluorenylmethoxycarbonyl) strategy, which relies on base-lability for deprotection.[] The choice to use Boc chemistry is often driven by specific needs, such as in solution-phase synthesis where Boc-protected fragments can exhibit better crystallinity and stability, or when synthesizing peptides with acid-sensitive residues where the milder conditions of Fmoc deprotection are advantageous.[] The Boc group is removed under strong acidic conditions, typically with trifluoroacetic acid (TFA), which cleaves the group to release the free amine along with gaseous byproducts (isobutylene and CO₂).[4] This necessitates that all other protecting groups on the peptide's side chains and the resin linker (in solid-phase synthesis) must be stable to TFA and require a stronger acid, such as hydrofluoric acid (HF), for final cleavage.[4]
Caption: A conceptual workflow of the Boc SPPS cycle.
Part 3: Experimental Protocols
The following protocols are foundational for the handling and use of this compound and similar derivatives in a research setting.
Protocol 3.1: Standard Boc-Group Deprotection in SPPS
This protocol describes a self-validating method for removing the N-terminal Boc protecting group from a resin-bound peptide.
Methodology:
-
Resin Swelling: Swell the peptide-resin (1.0 eq) in dichloromethane (DCM, ~10 mL/g of resin) for 30 minutes in a suitable reaction vessel.
-
Pre-wash: Drain the DCM and wash the resin with the deprotection solution (50% TFA in DCM, v/v) for 5 minutes.[4]
-
Deprotection: Drain the pre-wash solution and add fresh deprotection solution. Agitate the mixture for 25 minutes to ensure complete cleavage of the Boc group.[4]
-
Washing: Drain the reaction vessel and wash the resin thoroughly with DCM (3x), followed by isopropanol (1x), and finally dimethylformamide (DMF) (3x) to remove all residual TFA.
-
Neutralization: To deprotonate the newly formed ammonium salt to a free amine, wash the resin with a 10% solution of N,N-diisopropylethylamine (DIPEA) in DMF (v/v) for 2 x 5 minutes.
-
Final Wash: Wash the resin again with DMF (3x) and DCM (3x) to remove excess base. The resin is now ready for the next amino acid coupling step.
-
Validation (Kaiser Test): Take a small sample of the resin beads and perform a Kaiser test. A positive result (deep blue beads) confirms the presence of a free primary amine, validating the success of the deprotection step before proceeding.
Caption: Experimental workflow for Boc deprotection.
Part 4: Key Applications in Research and Development
This compound is not merely a reagent but a strategic tool for molecular design.
Peptide Synthesis and Peptidomimetics
Its primary application is as a building block for creating custom peptides.[1] The gem-dimethyl group at the C4 position provides steric hindrance that restricts the conformational freedom of the peptide backbone. This is a crucial technique in the design of peptidomimetics, where the goal is to create molecules that mimic the structure and function of natural peptides but with enhanced stability against enzymatic degradation.
Drug Discovery and Development
Researchers utilize this compound to synthesize novel drug candidates for various therapeutic areas.[1] By incorporating this unique amino acid, medicinal chemists can modulate a molecule's properties to influence biological pathways, such as those involved in metabolic disorders or neuropharmacology.[1] The stability and defined conformation imparted by the structure can lead to improved binding affinity and selectivity for biological targets.
Caption: Conceptual use in drug development.
Bioconjugation and Materials Science
The compound is also employed in bioconjugation, a process that involves attaching biomolecules to other molecules or surfaces.[1] This can enhance the stability and efficacy of biopharmaceuticals. Furthermore, its ability to modify chemical properties makes it a valuable component in the development of novel functional materials and agrochemicals.[1][2]
Conclusion
This compound is a highly versatile and enabling chemical entity for advanced scientific research. Its well-defined physicochemical properties, combined with the strategic utility of the acid-labile Boc protecting group, provide chemists and drug developers with a powerful tool for constructing complex molecules with tailored functions. From creating conformationally constrained peptides to designing next-generation therapeutics and functional materials, this compound continues to be an essential reagent for innovation.
References
A Comprehensive Technical Guide to the Safe Handling of Boc-4-amino-4-methyl-pentanoic Acid
Section 1: Introduction and Chemical Profile
Boc-4-amino-4-methyl-pentanoic acid (CAS No. 1249372-40-4) is a specialized amino acid derivative widely utilized in organic synthesis and pharmaceutical research.[1][2] Its core structure features a tert-butyloxycarbonyl (Boc) protecting group, which provides enhanced stability and controlled reactivity, making it an invaluable building block in peptide synthesis and the development of novel drug candidates.[1][2] Researchers leverage its unique properties to introduce specific amino functionalities into complex molecular frameworks, facilitating the creation of biologically active compounds.[1] Given its integral role in advanced chemical synthesis, a thorough understanding of its safety profile and handling requirements is paramount for all laboratory personnel.
This guide provides a detailed overview of the essential safety protocols, handling procedures, and emergency responses necessary to ensure the safe and effective use of this compound in a research and development setting.
Chemical and Physical Properties:
-
Synonyms: 4-([(tert-Butoxy)carbonyl]amino)-4-methylpentanoic acid[1]
-
Molecular Formula: C₁₁H₂₁NO₄[1]
-
Molecular Weight: 231.29 g/mol [1]
-
Appearance: White powder[1]
-
Melting Point: 95-100 °C[1]
Section 2: Hazard Identification and Risk Assessment
The primary risks associated with this compound are related to direct contact and inhalation. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound presents specific, moderate hazards that necessitate careful handling.
The signal word associated with this chemical is "Warning".[3] The identified hazards are summarized in the table below.
| GHS Pictogram | Signal Word | Hazard Code | Hazard Statement |
|
| Warning | H315 | Causes skin irritation.[3] |
| H319 | Causes serious eye irritation.[3] | ||
| H335 | May cause respiratory irritation.[3] |
Causality of Hazards:
-
Skin and Eye Irritation (H315, H319): As a fine organic powder, the compound can cause mechanical and chemical irritation upon contact with moist tissues like the skin and eyes, leading to redness, inflammation, and discomfort.
-
Respiratory Irritation (H335): Inhalation of the dust can irritate the mucous membranes of the respiratory tract. This is a common hazard for fine chemical powders and underscores the need for proper engineering controls to prevent aerosolization.
Section 3: Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to safety, combining engineering controls and appropriate PPE, is essential for minimizing exposure risk.
Engineering Controls: The primary engineering control is to handle this compound within a certified chemical fume hood or in an enclosure with local exhaust ventilation.[4] This is critical for preventing the accumulation of airborne dust, directly mitigating the respiratory irritation hazard (H335).[4] Facilities should be equipped with an accessible eyewash fountain and safety shower.[5]
Personal Protective Equipment (PPE): A standard PPE ensemble is required when handling this compound:
-
Eye and Face Protection: Chemical splash-resistant safety goggles that meet appropriate government standards (e.g., OSHA 29 CFR 1910.133 or EU EN166) are mandatory to protect against accidental contact that could cause serious eye irritation (H319).[5][6]
-
Skin Protection: Chemical-resistant gloves (e.g., nitrile) and a standard laboratory coat must be worn to prevent skin contact and subsequent irritation (H315).[5][6]
-
Respiratory Protection: While engineering controls are the primary defense, a NIOSH-approved respirator may be necessary if user operations generate significant dust and ventilation is insufficient to maintain exposure below acceptable limits.[7]
Section 4: Standard Operating Procedures for Handling and Storage
Adherence to standardized protocols is crucial for both experimental integrity and personnel safety.
Detailed Protocol for Weighing and Handling:
-
Preparation: Before handling, ensure the chemical fume hood is operational and the workspace is clean and uncluttered. Assemble all necessary equipment (spatulas, weigh boats, containers).
-
Don PPE: Put on the required PPE as detailed in Section 3.
-
Transfer: Conduct all transfers and weighing of the powder within the fume hood to contain any dust. Avoid actions that could generate dust, such as dropping or vigorous scraping.[4][7]
-
Cleaning: After handling, carefully wipe down the spatula and work surfaces with a damp cloth to collect any residual powder. Dispose of contaminated wipes as chemical waste.
-
Hygiene: Wash hands thoroughly with soap and water after the procedure is complete and before leaving the laboratory.[5]
Storage Requirements:
-
Container: Keep the container tightly closed to prevent moisture absorption and contamination.[4][5]
-
Location: Store in a dry, cool, and well-ventilated area.[4][5]
-
Temperature: The recommended storage temperature is between 0-8°C to ensure long-term stability.[1][2]
-
Segregation: Store away from incompatible materials, particularly strong oxidizing agents and strong acids.[4][5]
Section 5: Emergency Procedures
Rapid and correct response during an emergency can significantly reduce the severity of an incident.
First Aid Measures
Immediate action is required in the event of an exposure.
-
Inhalation: Remove the individual to fresh air and keep them at rest in a position comfortable for breathing.[5][8] If breathing is difficult or symptoms persist, seek immediate medical attention.[5]
-
Skin Contact: Immediately remove contaminated clothing.[5] Wash the affected area thoroughly with plenty of soap and water.[5][8] If skin irritation occurs or persists, get medical advice.[5]
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5][6] Remove contact lenses if present and easy to do so.[5] Seek immediate medical attention.[5]
-
Ingestion: Do NOT induce vomiting.[8] Rinse the mouth with water and seek immediate medical attention.[8]
Spill Response Protocol
This protocol is for a minor laboratory spill of the solid compound.
-
Alert & Isolate: Immediately alert personnel in the vicinity.[9] Isolate the spill area to prevent cross-contamination.
-
Assess & Equip: Evaluate the spill size. For a minor spill, ensure you are wearing the appropriate PPE, including gloves, goggles, and a lab coat.[9]
-
Contain & Clean: Gently cover the spill with an absorbent material to prevent it from becoming airborne.[9] Carefully sweep up the material and place it into a clearly labeled, sealable container for chemical waste.[4][7] Avoid generating dust during cleanup.[4][7]
-
Decontaminate: Clean the spill area with a damp cloth or paper towels, followed by soap and water.[9][10]
-
Dispose: All contaminated materials (absorbent, gloves, wipes) must be placed in the sealed container and disposed of as hazardous waste according to institutional and local environmental regulations.[4][10]
-
Report: Report the incident to the laboratory supervisor.[10]
Section 6: Stability, Reactivity, and Disposal
-
Chemical Stability: The compound is stable under the recommended storage conditions.[4][5]
-
Incompatible Materials: Avoid contact with strong oxidizing agents and strong acids.[4][5] The Boc protecting group is known to be labile (removable) under acidic conditions, which is a key aspect of its synthetic utility but an incompatibility in storage.[11][]
-
Hazardous Decomposition Products: When heated to decomposition, it may emit toxic fumes, including oxides of carbon (CO, CO₂) and nitrogen (NOx).[4][5]
-
Waste Disposal: All waste material, including empty containers and contaminated cleanup supplies, must be disposed of through an approved hazardous waste disposal plant.[5] Disposal must comply with all federal, state, and local environmental regulations.[4]
Diagram: Safe Handling Workflow
The following diagram illustrates the lifecycle of handling this compound in a laboratory setting, emphasizing critical safety checkpoints.
Caption: Workflow for the safe handling of this compound.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. This compound | 1249372-40-4 [amp.chemicalbook.com]
- 4. peptide.com [peptide.com]
- 5. aksci.com [aksci.com]
- 6. sds.chemicalsafety.com [sds.chemicalsafety.com]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. file.bldpharm.com [file.bldpharm.com]
- 9. cdnx.uobabylon.edu.iq [cdnx.uobabylon.edu.iq]
- 10. ehs.princeton.edu [ehs.princeton.edu]
- 11. reddit.com [reddit.com]
Methodological & Application
Application Note & Protocol: Strategic Incorporation of Boc-4-amino-4-methyl-pentanoic Acid in Solid-Phase Peptide Synthesis
Introduction: The Strategic Value of Cα-Tetrasubstituted Amino Acids
In the field of peptide chemistry and drug development, the rational design of peptidomimetics with enhanced stability and defined secondary structures is of paramount importance.[1][2] Boc-4-amino-4-methyl-pentanoic acid, a Cα-tetrasubstituted γ-amino acid, serves as a powerful building block in this endeavor. Its defining feature is the gem-dimethyl group at the C4 position, which introduces significant conformational constraints.[1] This "gem-dimethyl effect" rigidifies the peptide backbone, promoting the formation of stable secondary structures such as β-turns and helices, even in short peptide sequences.[1][3][4]
Furthermore, the unnatural structure of this amino acid provides a crucial advantage: increased resistance to enzymatic degradation by endogenous proteases.[5] This enhanced proteolytic stability is a critical attribute for peptide-based therapeutics, extending their in-vivo half-life and bioavailability. This guide provides a comprehensive overview and detailed protocols for the successful incorporation of this sterically hindered amino acid into peptide sequences using solid-phase peptide synthesis (SPPS).
The Core Challenge: Overcoming Steric Hindrance
The very feature that makes this compound valuable—its bulky gem-dimethyl group—also presents the primary challenge during synthesis: steric hindrance.[6] This bulkiness physically obstructs the incoming activated carboxyl group from the N-terminal amine of the growing peptide chain on the solid support.[6]
Conventional coupling methods, such as those using standard carbodiimide reagents like DCC or DIC alone, are often inefficient for these types of α,α-disubstituted amino acids, leading to slow reaction rates, low yields, and incomplete couplings.[6][7] Failure to achieve complete coupling results in the formation of deletion sequences, which are difficult to separate from the target peptide and compromise the purity and biological activity of the final product.[6] Therefore, specialized strategies are required to drive the reaction to completion.
Strategic Selection of Coupling Reagents
To overcome the kinetic barrier imposed by steric hindrance, high-reactivity coupling reagents are essential.[6][8] These reagents form highly activated intermediates that can react efficiently with the sterically hindered amine. The most effective choices fall into two main categories: uronium/aminium salts and phosphonium salts.
| Reagent Class | Examples | Mechanism & Rationale | Citation(s) |
| Uronium/Aminium Salts | HATU, HCTU, TBTU | Form highly reactive OAt or HOBt esters. HATU is particularly effective for overcoming steric hindrance due to its rapid reaction kinetics and the formation of a highly reactive HOAt-ester intermediate. | [6][9][10] |
| Phosphonium Salts | PyBOP, PyAOP | Generate highly reactive phosphonium-activated esters. PyBOP is a strong coupling reagent that avoids the carcinogenic byproducts associated with older phosphonium reagents like BOP. | [6][9] |
| Carbodiimides with Additives | DIC + OxymaPure® | While carbodiimides alone are weak, the addition of OxymaPure® (ethyl 2-cyano-2-(hydroxyimino)acetate) forms a highly reactive and racemization-suppressing Oxyma ester, with performance comparable to HOAt-based reagents. | [6][7] |
| Other Specialized Reagents | COMU, TFFH | COMU incorporates the Oxyma moiety directly for safety and high reactivity. TFFH generates amino acid fluorides in situ, which are especially suited for coupling sterically hindered residues. | [11] |
Recommendation: For most applications involving this compound, HATU is the recommended first choice due to its proven efficacy and extensive documentation in overcoming severe steric hindrance.[6][9]
Experimental Workflow & Protocols
The following protocols are designed for manual Boc-chemistry SPPS. Adjustments may be necessary for automated synthesizers. The workflow presumes the synthesis is proceeding from the C-terminus to the N-terminus, with the growing peptide chain attached to a suitable resin (e.g., Merrifield or PAM resin).[12][13]
Workflow Overview
Caption: SPPS workflow for incorporating hindered amino acids.
Protocol 1: Resin Swelling and Preparation
Causality: Proper swelling of the resin beads is critical to ensure that all reactive sites within the polymer matrix are accessible to reagents, maximizing reaction efficiency.[10][14]
-
Place the dry peptide-resin in an appropriate reaction vessel.
-
Add dichloromethane (DCM) to fully immerse the resin beads.
-
Allow the resin to swell for 30 minutes with gentle agitation.
-
Remove the DCM by filtration.
-
Wash the resin 3 times with N,N-Dimethylformamide (DMF) to prepare for the coupling cycle.[14]
Protocol 2: Boc Group Deprotection
Causality: The Boc protecting group must be removed from the N-terminal amine of the growing peptide chain to allow for the next coupling reaction. A solution of trifluoroacetic acid (TFA) is used for this acid-labile group.[12][13]
-
To the swollen resin, add a solution of 50% TFA in DCM (v/v). Use approximately 10 mL per gram of resin.[12]
-
Agitate the mixture for a 2-minute pre-wash, then drain.
-
Add a fresh solution of 50% TFA in DCM and agitate for 20-30 minutes.[12]
-
Filter the TFA solution and wash the peptide-resin thoroughly with DCM (3x), Isopropanol (IPA) (2x), and finally DMF (3x) to remove residual acid and prepare for neutralization.[12]
Protocol 3: In-Situ Neutralization
Causality: After TFA treatment, the newly exposed N-terminal amine is protonated as a TFA salt. It must be converted to a free amine to be nucleophilic for the subsequent coupling reaction.[13]
-
Wash the peptide-resin with a solution of 5% N,N-Diisopropylethylamine (DIPEA) in DMF (v/v).
-
Agitate for 2 minutes. Repeat this step twice.
-
Wash the resin thoroughly with DMF (3x) to remove excess base.
Protocol 4: Coupling of this compound
Causality: This is the critical step. A highly active coupling reagent (HATU) is used, along with an excess of the amino acid and a non-nucleophilic base (DIPEA), to drive the reaction to completion despite the steric hindrance. A "double coupling" strategy is employed as a default to ensure maximum efficiency.
Reagents for 1g Resin (0.5 mmol/g substitution):
-
This compound: 4 equivalents (2.0 mmol)
-
HATU: 3.9 equivalents (1.95 mmol)
-
DIPEA: 8 equivalents (4.0 mmol)
-
Solvent: DMF (or NMP for difficult sequences)
Procedure:
-
Pre-activation: In a separate vial, dissolve this compound (4 eq.) and HATU (3.9 eq.) in a minimal volume of DMF.
-
Add DIPEA (8 eq.) to the solution and vortex for 1-2 minutes. This step pre-activates the carboxylic acid.
-
First Coupling: Immediately add the activated amino acid solution to the neutralized peptide-resin.
-
Agitate the reaction vessel for 2 to 4 hours at room temperature.
-
Monitoring: After the coupling time, take a small sample of resin beads and perform a coupling completion test (see Protocol 5).
-
Second Coupling (Recoupling): Regardless of the test result, it is best practice to perform a second coupling. Drain the reaction solution and wash the resin with DMF (3x).
-
Repeat steps 1-4 with a freshly prepared activated amino acid solution. The second coupling can typically be run for 1-2 hours.
-
After the second coupling, drain the solution and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove all excess reagents and byproducts.[10]
Protocol 5: Monitoring Coupling Completion
Causality: Standard ninhydrin (Kaiser) tests can give false negatives for sterically hindered secondary amines. The Chloranil test is a more reliable alternative for confirming the absence of free primary and secondary amines.
Chloranil Test:
-
Place a few beads of the dried peptide-resin in a small glass tube.
-
Add 2-3 drops of acetaldehyde and 2-3 drops of a saturated solution of chloranil in toluene.
-
Heat the tube at 100°C for 5 minutes.
-
A positive result (incomplete coupling, free amine present) is indicated by the beads turning a blue or green color. A negative result (complete coupling) is indicated by the beads remaining yellow/colorless.
If the test is positive after double coupling, a capping step is recommended to prevent the unreacted sites from forming deletion sequences in subsequent steps.
Protocol 6: Final Cleavage from Resin
Causality: Once the peptide sequence is complete, the peptide must be cleaved from the solid support, and all side-chain protecting groups must be removed. For Boc-chemistry on Merrifield or PAM resins, strong acid, typically anhydrous hydrogen fluoride (HF), is required.[10][12]
WARNING: HF is extremely toxic and corrosive. This procedure must be performed by trained personnel in a specialized, dedicated apparatus.
-
Dry the peptide-resin thoroughly under vacuum.
-
Place the resin in the reaction vessel of the HF cleavage apparatus.
-
Add a scavenger, such as anisole (1.0 mL per gram of resin), to quench reactive carbocations generated during cleavage.
-
Cool the reaction vessel to 0°C.
-
Carefully condense anhydrous HF (approx. 10 mL per gram of resin) into the vessel.
-
Stir the mixture at 0°C for 1-2 hours.
-
Evaporate the HF under a stream of nitrogen and then high vacuum.
-
The cleaved peptide and resin mixture is then washed with cold diethyl ether to precipitate the crude peptide.
-
The crude peptide is extracted, lyophilized, and prepared for purification, typically by reverse-phase HPLC.
Characterization and Quality Control
After synthesis and cleavage, the purity and identity of the final peptide must be confirmed.
-
Reverse-Phase HPLC (RP-HPLC): Used to assess the purity of the crude peptide and to purify the target peptide away from truncated or deletion sequences.
-
Mass Spectrometry (MALDI-TOF or ESI-MS): Used to confirm the molecular weight of the final product, verifying the successful incorporation of all amino acids, including the modified residue.
Conclusion
The incorporation of this compound is a powerful strategy for creating conformationally constrained and proteolytically stable peptides. While its steric bulk presents a significant synthetic challenge, this can be reliably overcome through the use of high-reactivity coupling reagents like HATU, optimized reaction conditions including extended coupling times and double coupling protocols, and diligent monitoring of reaction completion. By following the detailed protocols and understanding the chemical principles outlined in this guide, researchers can successfully leverage the unique properties of this amino acid to advance the frontiers of peptide science and therapeutic development.
References
- 1. BJOC - Synthesis of new Cα-tetrasubstituted α-amino acids [beilstein-journals.org]
- 2. A Sustainable Approach for Synthesizing (R)-4-Aminopentanoic Acid From Levulinic Acid Catalyzed by Structure-Guided Tailored Glutamate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chem.ucla.edu [chem.ucla.edu]
- 5. Peptide Backbone Composition and Protease Susceptibility: Impact of Modification Type, Position, and Tandem Substitution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Peptide Coupling Reagents: Selection and Use - Peptide Port [peptideport.com]
- 9. file.globalso.com [file.globalso.com]
- 10. chemistry.du.ac.in [chemistry.du.ac.in]
- 11. bachem.com [bachem.com]
- 12. chempep.com [chempep.com]
- 13. peptide.com [peptide.com]
- 14. researchgate.net [researchgate.net]
Application Notes & Protocols: Strategies for the Efficient Coupling of Boc-4-amino-4-methyl-pentanoic acid
Introduction: Navigating the Challenges of Sterically Hindered Amino Acids
Boc-4-amino-4-methyl-pentanoic acid is a valuable, non-proteinogenic amino acid derivative utilized in the synthesis of peptidomimetics and other complex molecular architectures for drug discovery and materials science.[1][2] Its structure, featuring a quaternary carbon atom adjacent to the amine functionality, imparts unique conformational constraints and metabolic stability to the resulting peptides. However, this same structural feature—the gem-dimethyl group—presents a significant synthetic challenge. The steric bulk surrounding the nucleophilic amine and the carboxylic acid creates a high energy barrier for amide bond formation, often leading to low yields or complete reaction failure with standard peptide coupling protocols.
This document provides a comprehensive guide to understanding and overcoming the challenges associated with coupling sterically hindered amino acids like this compound. We will delve into the rationale behind reagent selection and provide detailed, field-proven protocols designed to ensure high-yield, efficient coupling for researchers in peptide synthesis and drug development.
Compound Profile: this compound
| Property | Value | Reference |
| Synonym | 4-([(tert-Butoxy)carbonyl]amino)-4-methylpentanoic acid | [1] |
| CAS Number | 1249372-40-4 | [1][2] |
| Molecular Formula | C11H21NO4 | [1][2] |
| Molecular Weight | 231.29 g/mol | [1][2] |
| Appearance | White powder | [1][2] |
| Storage | 0-8 °C, desiccated | [1][2] |
The Causality of Experimental Choices: Why Standard Protocols Fail
Standard amide bond formation is typically mediated by carbodiimide reagents such as dicyclohexylcarbodiimide (DCC) or diisopropylcarbodiimide (DIC). These reagents activate the carboxylic acid to form an O-acylisourea intermediate, which is then susceptible to nucleophilic attack by the amine.
However, in the case of this compound, the steric shield provided by the gem-dimethyl group severely impedes the approach of the incoming amine to the activated carboxyl group. This kinetic barrier often results in the prevalence of side reactions, such as the rearrangement of the O-acylisourea to a non-reactive N-acylurea, effectively terminating the desired reaction pathway. Therefore, a more potent activation strategy is required.
To overcome this steric barrier, the carboxylic acid must be converted into a more highly reactive species. This is achieved by using in-situ activating reagents, specifically aminium/uronium or phosphonium salts, which generate highly reactive activated esters.[3]
Recommended Reagent Classes:
-
Aminium/Uronium Salts: Reagents like HATU , HBTU , and HCTU are the gold standard for difficult couplings.[3] They react with the carboxylic acid to form an active ester that is significantly more reactive than the O-acylisourea intermediate, driving the reaction to completion even with sterically demanding substrates.[4][5] HATU is often preferred for its superior speed and lower rates of epimerization.[5]
-
Phosphonium Salts: Reagents like PyBOP and PyAOP are also highly effective and function via a similar mechanism, forming reactive phosphonium-based active esters.
-
Acyl Fluorides: For exceptionally challenging couplings where even uronium reagents may fail, converting the carboxylic acid to an acyl fluoride is a powerful alternative strategy.[3][6][7] This can be achieved with reagents like TFFH (Tetramethylfluoroformamidinium hexafluorophosphate).
This protocol will focus on the use of HATU, a widely accessible and highly efficient reagent for this application.
Experimental Protocol: HATU-Mediated Coupling
This protocol describes the coupling of this compound to a resin-bound amine, a common scenario in solid-phase peptide synthesis (SPPS). The principles are directly translatable to solution-phase synthesis.
Core Principle: Pre-activation
A critical step in this protocol is the pre-activation of the carboxylic acid. The hindered amino acid, HATU, and a non-nucleophilic base are mixed for a short period before being added to the amine component. This ensures the formation of the highly reactive OAt-ester, maximizing the potential for a successful coupling event.
Caption: Workflow for coupling sterically hindered amino acids.
Materials and Reagents
| Reagent | Equivalents (vs. Resin Loading) | Purpose |
| Resin-bound Peptide (Fmoc-deprotected) | 1.0 | Nucleophile |
| This compound | 4.0 | Carboxylic Acid |
| HATU | 3.9 | Coupling Reagent |
| N,N-Diisopropylethylamine (DIPEA) | 8.0 | Non-nucleophilic Base |
| N-Methyl-2-pyrrolidone (NMP) or DMF | - | Solvent |
Step-by-Step Methodology
-
Resin Preparation:
-
Ensure the N-terminal Fmoc group of the resin-bound peptide is fully deprotected (e.g., using 20% piperidine in DMF).
-
Wash the resin thoroughly with the coupling solvent (NMP is recommended for its superior solvating properties) (5 x 1 min).[3]
-
-
Pre-activation of the Amino Acid:
-
In a separate vessel, dissolve this compound (4 eq) and HATU (3.9 eq) in a minimal volume of NMP.
-
Add DIPEA (8 eq) to the solution. Causality Note: DIPEA acts as a base to deprotonate the carboxylic acid, facilitating its reaction with HATU, and also neutralizes the HCl salt of the incoming amine if present. It is non-nucleophilic, preventing it from competing with the desired reaction.
-
Allow the pre-activation mixture to stand for 2-5 minutes at room temperature. A color change (typically to yellow) may be observed, indicating formation of the active ester.
-
-
Coupling Reaction:
-
Add the pre-activated amino acid solution to the washed, deprotected resin.
-
Agitate the reaction vessel (e.g., using a shaker or nitrogen bubbling) for 2-4 hours at room temperature. For particularly difficult sequences, extending the reaction time to overnight can be beneficial.[3]
-
-
Monitoring and Washing:
-
Perform a qualitative test (e.g., Kaiser test) to check for the presence of free primary amines. If the test is positive (blue beads), the coupling is incomplete.
-
Regardless of the test result, wash the resin thoroughly with NMP (5 x 1 min) to remove excess reagents and byproducts.
-
Protocol 2: Double Coupling for Incomplete Reactions
If the Kaiser test remains positive after the initial coupling, a second coupling is strongly recommended to drive the reaction to completion.
-
After washing the resin as described in Step 4 above, do not proceed to the next deprotection step.
-
Prepare a fresh solution of activated this compound as described in Step 2.
-
Add this fresh solution to the resin and allow it to react for another 2-4 hours.[3]
-
Wash the resin thoroughly with NMP (5 x 1 min) and repeat the Kaiser test.
Mechanism of Action: HATU Activation
Understanding the mechanism underscores the efficacy of this protocol. The process circumvents the problematic O-acylisourea intermediate of carbodiimide chemistry.
Caption: Simplified HATU activation and coupling mechanism.
-
Deprotonation: DIPEA removes the proton from the carboxylic acid of this compound, forming the carboxylate anion.
-
Activation: The carboxylate anion attacks the electrophilic carbon of HATU.
-
Active Ester Formation: This results in the formation of a highly reactive OAt-ester and releases the HOAt byproduct.
-
Aminolysis: The resin-bound primary amine attacks the carbonyl carbon of the OAt-ester, forming the desired peptide bond and releasing HOAt.
Optimization & Troubleshooting
Even with a robust protocol, optimization may be necessary for specific peptide sequences.
| Problem | Potential Cause | Recommended Solution |
| Incomplete Coupling (Positive Kaiser Test) | Insufficient reaction time due to severe steric hindrance. | 1. Double Couple: Perform a second coupling with fresh reagents.[3]2. Increase Time: Extend the coupling time to overnight.[3]3. Increase Temperature: Gently heat the reaction to 35-40°C. Monitor for potential racemization. |
| Low Yield | Peptide aggregation on the resin. | 1. Change Solvent: Switch from DMF to NMP, which has superior solvating properties.[3]2. Use Solvent Mixture: For very difficult sequences, a mixture like DCM/DMF/NMP (1:1:1) can be beneficial.[3] |
| Reaction Fails Completely | Extreme steric hindrance; HATU is insufficient. | 1. Microwave Synthesis: Employ microwave-assisted peptide synthesis (MASPPS) to provide localized, efficient heating and dramatically accelerate the reaction rate.[3]2. Acyl Fluoride Method: Convert the amino acid to its acyl fluoride derivative using a reagent like TFFH before adding it to the resin.[6][7] |
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. benchchem.com [benchchem.com]
- 4. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
- 5. peptide.com [peptide.com]
- 6. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 7. bachem.com [bachem.com]
Application Notes & Protocols: A Comprehensive Guide to Boc Deprotection in Solid-Phase Peptide Synthesis
Abstract
The tert-butyloxycarbonyl (Boc) protecting group is a foundational element in solid-phase peptide synthesis (SPPS), particularly within the robust Boc/Bzl protection strategy. Its successful removal—deprotection—is a critical, repeated step in the stepwise elongation of the peptide chain. This document provides an in-depth guide for researchers, scientists, and drug development professionals on the theory, practice, and optimization of the Boc deprotection step. We will explore the chemical mechanism, present detailed, validated protocols, discuss common side reactions and troubleshooting strategies, and explain the critical role of neutralization to prepare the peptide-resin for the subsequent coupling cycle.
The Boc/Bzl Strategy: A Strategic Overview
In the landscape of peptide synthesis, two strategies have become predominant: the Fmoc/tBu and the Boc/Bzl approaches.[][2] The Boc/Bzl strategy, pioneered by R.B. Merrifield, employs the acid-labile Boc group for the temporary protection of the Nα-amino group of the growing peptide chain.[3] Concurrently, more acid-stable, benzyl-based protecting groups (Bzl) are typically used for the semi-permanent protection of reactive amino acid side chains.[4][5]
The key to this strategy lies in graduated acid lability. The Nα-Boc group is selectively cleaved under moderately acidic conditions, most commonly with trifluoroacetic acid (TFA), while the benzyl-based side-chain protecting groups and the resin linker remain intact.[4][6][7] These more stable groups require a much stronger acid, such as hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA), for their removal during the final cleavage step.[5][8] This differential stability allows for the iterative deprotection of the N-terminus for chain elongation without compromising the integrity of the side chains or the peptide's anchor to the solid support.[7]
The Chemistry of Deprotection: Mechanism and Rationale
The removal of the Boc group is an acid-catalyzed elimination reaction. A thorough understanding of this mechanism is crucial for optimizing the process and troubleshooting potential issues.[9][10]
The process unfolds in three primary stages:
-
Protonation: The reaction is initiated when a strong acid, typically TFA, protonates the carbonyl oxygen of the Boc group. This makes the group highly unstable and susceptible to cleavage.[9][10]
-
Cleavage & Cation Formation: The protonated group cleaves, breaking the tert-butyl-oxygen bond. This heterolytic cleavage results in the formation of a highly stable tert-butyl cation (a carbocation) and an unstable carbamic acid intermediate attached to the N-terminus of the peptide.[4][9]
-
Decarboxylation: The carbamic acid intermediate rapidly decomposes, releasing carbon dioxide and liberating the free primary amine at the N-terminus of the peptide chain.[9][10]
The liberated amine is immediately protonated by the excess acid in the reaction milieu, forming a trifluoroacetate salt. This salt is stable but unreactive in the subsequent coupling step, necessitating a neutralization step, which is discussed in Section 4.[3][4]
The most significant byproduct of this reaction is the tert-butyl cation . This electrophilic species is highly reactive and can cause deleterious side reactions by alkylating nucleophilic amino acid residues within the peptide sequence, such as Tryptophan (Trp), Methionine (Met), and Cysteine (Cys).[4][11] To mitigate this, nucleophilic "scavengers" are added to the deprotection solution to trap the carbocations before they can modify the peptide.[3][4]
Caption: Mechanism of Boc deprotection and prevention of side reactions.
Experimental Protocol: Standard Boc Deprotection
This protocol details the standard procedure for removing the Nα-Boc group from a peptide anchored to a solid support resin.
Materials:
-
Boc-protected peptide-resin
-
Deprotection Solution: 25-50% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM, peptide synthesis grade), v/v.
-
Scavengers (if required, see Table 1)
-
Washing Solvents: DCM, Isopropanol (IPA) or Methanol (MeOH).
-
Neutralization Solution: 5-10% Diisopropylethylamine (DIEA) in DCM, v/v.
-
Solid-Phase Reaction Vessel
Procedure:
-
Resin Swelling: Swell the peptide-resin in DCM for 15-30 minutes in the reaction vessel. This is crucial for ensuring that all reagents can freely access the peptide chains attached to the polymer matrix.[12] Drain the DCM.
-
Pre-Wash (Optional but Recommended): Add the deprotection solution to the resin and agitate for 1-2 minutes. Drain the solution. This step helps to remove any residual water and prepares the resin environment for the main deprotection reaction.[12]
-
Deprotection Reaction: Add the deprotection solution (approx. 10 mL per gram of resin) to the swollen resin.[10] If the peptide sequence contains sensitive residues like Trp, Met, or Cys, add the appropriate scavenger directly to the deprotection solution.[3] Agitate the mixture at room temperature for 20-30 minutes.[9][10][12]
-
Washing: Drain the deprotection solution. Wash the peptide-resin thoroughly to remove residual acid and cleaved Boc groups. A typical washing sequence is:
-
DCM (3x)
-
IPA (2x)
-
DCM (3x)
-
Table 1: Deprotection Conditions and Scavenger Cocktails
| Reagent Cocktail | Composition | Reaction Time | Efficacy | Notes and Causality |
| Standard | 25-50% TFA in DCM | 20-30 min | >99% | The most common method. 50% TFA ensures rapid and complete deprotection. Lower concentrations (25%) can be used to minimize side reactions like aspartimide formation.[3][9] |
| For Trp, Met, Cys | 50% TFA in DCM + 0.5% Dithioethane (DTE) | 20-30 min | >99% | DTE is a scavenger that effectively traps the tert-butyl cations generated during deprotection, preventing the alkylation of the sulfur in Met/Cys or the indole ring of Trp.[3][4] |
| High-Scavenger | Reagent K: TFA/water/phenol/ thioanisole/EDT (82.5:5:5:5:2.5) | 1-2 hours | >99% | Primarily used for final cleavage in Fmoc synthesis, but its principles apply.[7] Thioanisole and phenol are effective scavengers for cations generated from various protecting groups. EDT (ethanedithiol) is particularly good for protecting Cys.[13] |
| Milder Acid | 4 M HCl in 1,4-Dioxane | 30 min | >98% | Used in solution-phase synthesis or for substrates sensitive to TFA. Provides higher selectivity if other, more acid-labile groups are present.[10] |
The Indispensable Step: Neutralization
Following the acid-catalyzed deprotection, the newly exposed N-terminal α-amino group exists as a trifluoroacetate salt.[4] This protonated amine is unreactive towards the activated carboxyl group of the incoming amino acid. Therefore, the salt must be converted to the free amine by treatment with a non-nucleophilic base before the next coupling reaction can proceed.[4][5]
Protocol: Standard Neutralization
-
After the post-deprotection washes, add a solution of 5-10% DIEA in DCM to the peptide-resin.
-
Agitate the slurry for 2-5 minutes. Repeat this step once.
-
Drain the neutralization solution.
-
Wash the resin extensively with DCM (at least 5x) to completely remove the tertiary amine base (DIEA) and its salts. Residual base can cause racemization during the subsequent activation/coupling step.
Advanced Protocol: In Situ Neutralization
For "difficult" sequences prone to aggregation or to suppress certain side reactions like diketopiperazine formation, an in situ neutralization protocol is highly effective.[8][14][15] In this approach, neutralization occurs simultaneously with coupling.[14][16] The activated Boc-amino acid and the coupling reagents are added directly to the protonated peptide-resin, along with the necessary amount of base (e.g., DIEA). This method maintains the protonated state of the peptide chain until the moment of coupling, which can disrupt inter-chain hydrogen bonding that leads to aggregation.[8] This results in a significant increase in the efficiency of chain assembly for challenging sequences.[14][16]
Workflow Monitoring and Validation
It is critical to confirm the completion of the deprotection step before proceeding to coupling. Incomplete deprotection will lead to the formation of deletion sequences, which are often difficult to separate from the target peptide during purification.[12]
The Kaiser Test (Ninhydrin Test): This is a highly sensitive qualitative test for the presence of free primary amines on the resin.[12]
-
Principle: Ninhydrin reacts with primary amines to produce a deep blue chromophore known as Ruhemann's purple.
-
Procedure: A few beads of the peptide-resin are taken after the neutralization and washing steps. The beads are washed with ethanol and then heated with solutions of ninhydrin in ethanol, phenol in ethanol, and potassium cyanide in pyridine.
-
Interpretation:
-
Intense Blue Solution/Beads: Positive result, indicating the presence of free primary amines and successful deprotection.
-
Yellow/Colorless Solution/Beads: Negative result, indicating that the N-terminus is still Boc-protected (or is a secondary amine like Proline).[12]
-
Caption: Cyclical workflow for Boc deprotection in Solid-Phase Peptide Synthesis (SPPS).
Troubleshooting and Side Reactions
While robust, the Boc deprotection step is not without potential pitfalls. Awareness of these issues is key to proactive mitigation.
Problem: Incomplete Deprotection
-
Symptom: Negative or weak Kaiser test; presence of deletion sequences in final LC-MS.
-
Cause - Poor Resin Swelling: If the resin is not fully swollen, TFA cannot access all reaction sites.[12]
-
Solution: Ensure adequate swelling time (30-60 min) in a compatible solvent like DCM before deprotection.
-
-
Cause - Peptide Aggregation: Secondary structure formation (β-sheets) can physically block access to the N-terminus.[12][15] This is common in hydrophobic sequences.
-
Cause - Steric Hindrance: Bulky amino acids near the N-terminus can slow the reaction.[12]
-
Solution: Increase deprotection time or perform a second TFA treatment (double deprotection).
-
Common Side Reactions during Deprotection:
-
Alkylation: As discussed, reaction of the tert-butyl cation with Trp, Met, or Cys.
-
Aspartimide Formation: Peptides containing Asp-Gly or Asp-Ser sequences are prone to cyclization under acidic (and basic) conditions, forming a stable five-membered ring.[3][10][15] This can lead to chain termination or rearrangement to β-aspartyl peptides.
-
Diketopiperazine Formation: At the dipeptide stage, the deprotected N-terminal amine can attack the C-terminal ester linkage to the resin, cleaving the dipeptide as a cyclic diketopiperazine.[3][15] This is especially prevalent if Proline is the second residue.
-
Solution: Use an in situ neutralization protocol.[15] This minimizes the time the free amine is available to initiate the cyclization reaction.
-
Conclusion
The Boc deprotection step is a mature and highly reliable procedure that forms the bedrock of the Boc/Bzl strategy in solid-phase peptide synthesis. Its success hinges on a deep understanding of the underlying chemical principles, from the acid-catalyzed cleavage mechanism to the critical necessity of neutralization. By employing validated protocols, appropriate scavengers for sensitive residues, and robust monitoring techniques like the Kaiser test, researchers can ensure the efficient and high-fidelity assembly of peptide chains. For challenging sequences, advanced techniques such as in situ neutralization provide a powerful tool to overcome aggregation and minimize side reactions, ultimately leading to higher purity of the final synthetic peptide.
References
- 2. lifetein.com [lifetein.com]
- 3. chempep.com [chempep.com]
- 4. peptide.com [peptide.com]
- 5. peptide.com [peptide.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. peptide.com [peptide.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. In situ neutralization in Boc-chemistry solid phase peptide synthesis. Rapid, high yield assembly of difficult sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. peptide.com [peptide.com]
- 16. researchgate.net [researchgate.net]
Application Note: Strategic Incorporation of Boc-4-amino-4-methyl-pentanoic Acid for Conformationally Constrained Peptidomimetics
Abstract
The transition from promising peptide leads to viable therapeutics is often impeded by their inherent conformational flexibility and susceptibility to proteolytic degradation. The introduction of α,α-disubstituted amino acids is a powerful strategy to overcome these limitations. This guide provides an in-depth exploration of Boc-4-amino-4-methyl-pentanoic acid, a unique γ-amino acid derivative with a gem-dimethyl group at the α-position relative to its amino functionality. We detail the scientific rationale for its use, providing field-proven, step-by-step protocols for its efficient incorporation into peptide sequences. This note explains the causality behind reagent selection for sterically hindered couplings, outlines robust deprotection procedures, and presents a practical case study for the synthesis of a model dipeptide, complete with expected analytical characterizations.
The Rationale: Engineering Stability and Structure with α,α-Disubstitution
Natural peptides often fail as drugs due to two primary weaknesses: rapid degradation by proteases and the high entropic cost of binding to a target, as the flexible peptide must adopt a specific, high-energy conformation.[1] Forcing a peptide into a specific, bioactive conformation—a process known as conformational constraint—can simultaneously solve both problems.[2]
The Power of the Gem-Dimethyl Group
This compound introduces a gem-dimethyl group at the α-carbon. This substitution has profound stereoelectronic consequences:
-
Restricted Conformational Freedom: The two methyl groups sterically limit the permissible values for the peptide backbone's dihedral angles (φ and ψ). This steric hindrance strongly promotes the formation of stable secondary structures, most notably 3₁₀-helices or α-helices, even in short peptide sequences.[3][4] This pre-organization reduces the entropic penalty of binding, potentially leading to a significant increase in affinity for the biological target.[1]
-
Enhanced Proteolytic Resistance: The bulky gem-dimethyl arrangement acts as a steric shield, effectively blocking the approach of proteolytic enzymes that would otherwise cleave the adjacent peptide bonds. This shielding dramatically increases the peptide's half-life in vivo.[5]
The subject of this note, this compound, is a homolog of the well-studied α-aminoisobutyric acid (Aib). Its longer side chain offers different spacing and hydrophobic characteristics while retaining the critical helix-inducing properties of the gem-dimethyl group.[4][5]
Core Synthetic Workflow & Considerations
The successful incorporation of a sterically hindered building block like this compound hinges on overcoming the challenge of forming a peptide bond at a crowded amine. This requires a departure from standard peptide coupling conditions.
Caption: General workflow for incorporating this compound.
Protocols for Peptide Coupling
Standard carbodiimide coupling agents (e.g., DCC, EDC) are often inefficient when dealing with the steric bulk of α,α-disubstituted amino acids, leading to low yields and slow reaction times.[6] The use of modern onium salt-based reagents is therefore mandatory.
Causality: Why HATU and HCTU are Superior
Aminium/uronium salts like HATU and HCTU are the reagents of choice.[7] Their effectiveness stems from their mechanism:
-
Rapid Activation: In the presence of a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA), they react with the carboxylic acid of the Boc-protected amino acid.
-
Formation of Highly Reactive Esters: HATU forms a highly reactive OAt (1-hydroxy-7-azabenzotriazole) active ester, while HCTU forms a slightly less reactive O-6-ClBt (6-chloro-1-hydroxybenzotriazole) ester.[8]
-
Anchimeric Assistance (HATU): The pyridine nitrogen in the HOAt leaving group of HATU provides anchimeric assistance during the aminolysis step, stabilizing the transition state and further accelerating the coupling reaction. This makes HATU particularly effective for the most challenging couplings.[8]
Data Presentation: Coupling Reagent Efficiency
The choice of reagent can significantly impact success. The following data, adapted from comparative studies on sterically hindered couplings, illustrates the relative performance.[9]
| Coupling Reagent | Leaving Group Additive | Relative Reactivity | Typical Yield (Hindered Coupling) | Key Considerations |
| HATU | HOAt | Very High | >95% | Gold standard for difficult couplings; highest efficiency.[10] |
| HCTU | 6-Cl-HOBt | High | 85-95% | More reactive than HBTU; a cost-effective alternative to HATU.[11] |
| PyBOP | HOBt | Moderate | 60-80% | Phosphonium salt; avoids potential guanidinylation side reaction. |
| DIC/Oxyma | OxymaPure | Moderate-High | 70-90% | Safer, non-explosive additive compared to HOBt/HOAt. |
Protocol 1: HATU-Mediated Coupling (Solution Phase)
This protocol describes the coupling of this compound to an amino acid ester (e.g., L-Phenylalanine methyl ester).
Materials:
-
This compound (1.0 eq)
-
L-Phenylalanine methyl ester hydrochloride (1.0 eq)
-
HATU (1.05 eq)
-
DIPEA (3.0 eq)
-
Anhydrous DMF or NMP
Procedure:
-
Dissolution: In a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq) and HATU (1.05 eq) in anhydrous DMF.
-
Base Addition: Cool the solution to 0 °C in an ice bath. Add DIPEA (2.0 eq) dropwise. Stir the mixture for 5-10 minutes to pre-activate the carboxylic acid.
-
Amine Addition: In a separate flask, dissolve the amino acid ester hydrochloride (1.0 eq) in a minimal amount of DMF and add DIPEA (1.0 eq) to neutralize the salt and form the free amine. Add this solution to the activated acid mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. The reaction progress should be monitored by TLC or LC-MS. For extremely difficult couplings, the reaction may be stirred overnight.
-
Work-up:
-
Dilute the reaction mixture with ethyl acetate.
-
Wash sequentially with 5% citric acid solution (to remove excess DIPEA), saturated sodium bicarbonate solution (to remove unreacted acid), and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude dipeptide by flash column chromatography on silica gel.
Self-Validation: A successful reaction will show the consumption of the starting acid and the appearance of a new, less polar spot on TLC, corresponding to the protected dipeptide. LC-MS should confirm the expected mass of the product.
Protocols for Boc Deprotection
The Boc group is designed to be stable under coupling conditions but readily cleaved by acid. The choice of acid depends on the sensitivity of other protecting groups in the peptide.
Mechanism of Deprotection
Caption: Acid-catalyzed Boc deprotection and the role of scavengers.
The acid protonates the carbonyl of the Boc group, leading to the cleavage of the tert-butyl-oxygen bond. This generates a stable tert-butyl cation and an unstable carbamic acid, which rapidly decarboxylates to yield the free amine.[12] The tert-butyl cation is a potent electrophile and can cause side reactions, such as alkylating sensitive residues like Trp or Met. Therefore, a scavenger like triisopropylsilane (TIPS) is often included to trap this cation.[10]
Protocol 2: Standard Boc Deprotection (Solution Phase)
Materials:
-
Boc-protected peptide
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIPS, optional scavenger)
-
Cold diethyl ether
Procedure:
-
Dissolution: Dissolve the Boc-protected peptide in DCM (e.g., 10 mL per gram of peptide).
-
Cocktail Addition: Prepare a cleavage cocktail. A common mixture is 50% TFA in DCM (v/v). If scavengers are needed, a cocktail of 95% TFA, 2.5% water, and 2.5% TIPS is effective. Add the cocktail to the peptide solution.
-
Deprotection: Stir the reaction at room temperature for 30-60 minutes. Monitor by TLC or LC-MS until the starting material is consumed.
-
Work-up:
-
Concentrate the solution under reduced pressure to remove the majority of the TFA and DCM.
-
Add cold diethyl ether to the concentrated residue to precipitate the deprotected peptide salt.
-
Triturate the solid, then collect by filtration or centrifugation.
-
Wash the solid product several times with cold diethyl ether to remove scavengers and residual acid.
-
-
Drying: Dry the resulting peptide (as a TFA salt) under high vacuum. The product can be used directly in the next coupling step after neutralization in situ with a base like DIPEA.
Case Study: Synthesis and Characterization of Boc-Aaa-Phe-OMe
To provide a practical, self-validating example, we outline the synthesis of a model dipeptide, Boc-(4-amino-4-methyl-pentanoyl)-L-phenylalanine methyl ester (Boc-Aaa-Phe-OMe).
Synthesis: The dipeptide is synthesized following Protocol 1 and purified by silica gel chromatography (e.g., using a gradient of ethyl acetate in hexanes).
Expected Analytical Characterization:
-
¹H NMR (in CDCl₃): The spectrum should show characteristic signals for both residues.
-
Phe: Aromatic protons (~7.2-7.4 ppm), α-proton (~4.6 ppm), β-protons (~3.1 ppm), and methyl ester protons (~3.7 ppm).
-
Aaa (our building block): Two singlets for the gem-dimethyl group (~1.2-1.4 ppm), methylene protons adjacent to the carbonyl, and other side-chain protons. The Boc group protons will appear as a large singlet around 1.45 ppm.
-
Amide NH protons will appear as doublets or broad signals, typically between 6.0 and 8.0 ppm.
-
-
¹³C NMR (in CDCl₃): Distinct signals for all unique carbons will be visible, including the two carbonyls (amide and ester) in the 170-175 ppm region. The quaternary α-carbon of the Aaa residue will have a characteristic shift.
-
Mass Spectrometry (ESI-MS): The primary ion observed will be the sodium adduct [M+Na]⁺. Fragmentation analysis (MS/MS) can be used to confirm the sequence.[8][13] A dominant fragmentation pathway is the cleavage of the peptide bond, leading to characteristic b and y ions that confirm the connectivity of the residues.
Conclusion
This compound is a valuable synthetic building block for creating peptidomimetics with enhanced structural stability and resistance to enzymatic breakdown. While its steric hindrance presents a synthetic challenge, the use of potent onium salt coupling reagents like HATU, combined with robust deprotection protocols, allows for its efficient and reliable incorporation into peptide chains. The resulting conformational constraints are a key tool for medicinal chemists aiming to transform peptides into potent and durable therapeutic agents.
References
- 1. High-resolution molecular structure of a peptide in an amyloid fibril determined by magic angle spinning NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Factors governing helical preference of peptides containing multiple alpha,alpha-dialkyl amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Conformational study of an Aib-rich peptide in DMSO by NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Peptide coupling between amino acids and the carboxylic acid of a functionalized chlorido-gold(I)-phosphane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Comparative study of methods to couple hindered peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Peptide Fragmentation and Amino Acid Quantification by Mass Spectrometry [repository.arizona.edu]
- 8. researchgate.net [researchgate.net]
- 9. luxembourg-bio.com [luxembourg-bio.com]
- 10. researchgate.net [researchgate.net]
- 11. nbinno.com [nbinno.com]
- 12. researchgate.net [researchgate.net]
- 13. uab.edu [uab.edu]
Application Notes and Protocols: Analytical Techniques for Monitoring Reactions with Boc-4-amino-4-methyl-pentanoic acid
Abstract
This document provides a comprehensive guide to the essential analytical techniques for monitoring chemical reactions involving Boc-4-amino-4-methyl-pentanoic acid. As a crucial building block in peptide synthesis and drug development, ensuring the precise and efficient progress of reactions with this compound is paramount.[1][2][3] These application notes are designed for researchers, scientists, and drug development professionals, offering detailed, step-by-step protocols and the scientific rationale behind the chosen methodologies. We will delve into chromatographic and spectroscopic techniques, providing the necessary tools to ensure reaction completion, purity of intermediates, and successful synthesis of the final product.
Introduction: The Role and Reactivity of this compound
This compound is a synthetic amino acid derivative featuring a tert-butyloxycarbonyl (Boc) protecting group on the amine functionality.[1][2] This protecting group is instrumental in peptide synthesis and other organic reactions as it prevents the highly reactive amino group from participating in unintended side reactions.[1][4][5] The Boc group is stable under a variety of conditions but can be selectively removed under acidic conditions, such as with trifluoroacetic acid (TFA), making it a cornerstone of orthogonal protection strategies in complex molecule synthesis.[6][7][8][9]
The primary reactions involving this compound are:
-
Peptide Bond Formation: The carboxylic acid moiety of this compound is activated and coupled with the free amino group of another amino acid or peptide chain.
-
Boc-Deprotection: The removal of the Boc group to reveal the free amine, which is then available for subsequent coupling reactions.[6][7]
Accurate monitoring of these reactions is critical to maximize yield, minimize impurities, and ensure the desired product is obtained. This guide will focus on the practical application of Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) for this purpose.
Chromatographic Techniques for Reaction Monitoring
Chromatographic methods are indispensable for qualitatively and quantitatively assessing the progress of a reaction by separating the components of a reaction mixture.
Thin-Layer Chromatography (TLC): A Rapid Qualitative Assessment
TLC is a simple, fast, and cost-effective method for monitoring the disappearance of starting materials and the appearance of products.[7][10][11] The choice of the mobile phase (eluent) is crucial for achieving good separation.
Protocol: TLC Monitoring of a Peptide Coupling Reaction
-
Sample Preparation: At timed intervals (e.g., 0, 30, 60, 120 minutes), withdraw a small aliquot (a few microliters) of the reaction mixture using a capillary tube.
-
Spotting: Spot the aliquot onto a silica gel TLC plate. Also, spot the starting materials (this compound and the corresponding amino-component) as references.
-
Elution: Develop the TLC plate in a pre-saturated chamber containing an appropriate solvent system. A common starting point for protected amino acids is a mixture of dichloromethane (DCM) and methanol (MeOH) (e.g., 95:5 v/v). The polarity can be adjusted to achieve optimal separation.
-
Visualization: Visualize the spots under UV light (if the compounds are UV active) and/or by staining with a suitable reagent. Ninhydrin stain is particularly useful as it reacts with primary and secondary amines to produce a colored spot, indicating the presence of the deprotected amino component or the newly formed peptide.[12]
-
Interpretation: The disappearance of the starting material spots and the appearance of a new spot corresponding to the product indicate the progression of the reaction. The relative retention factor (Rf) values of the spots provide information about the polarity of the compounds.
| Compound | Typical Rf Value (DCM/MeOH 95:5) | Visualization |
| This compound | 0.4 - 0.6 | UV (if aromatic), Ninhydrin (negative) |
| Amino-component (e.g., an amino ester) | 0.2 - 0.4 | UV (if aromatic), Ninhydrin (positive) |
| Product (Dipeptide) | 0.3 - 0.5 | UV (if aromatic), Ninhydrin (negative) |
High-Performance Liquid Chromatography (HPLC): Quantitative Analysis
HPLC is a powerful technique for both qualitative and quantitative analysis of reaction mixtures, offering high resolution and sensitivity.[] Reversed-phase HPLC (RP-HPLC) is the most common mode for analyzing peptides and protected amino acids.[12][14]
Protocol: RP-HPLC Monitoring of a Boc-Deprotection Reaction
-
Sample Preparation: At specified time points, quench a small aliquot of the reaction mixture (e.g., in a solution of water/acetonitrile). This prevents further reaction.
-
Instrumentation:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Acetonitrile.
-
Gradient: A typical gradient would be a linear increase from 5% to 95% Mobile Phase B over 20-30 minutes. The gradient should be optimized based on the polarity of the starting material and product.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 214 nm and 280 nm (for aromatic residues).
-
-
Analysis: Inject the prepared sample onto the HPLC system.
-
Interpretation: The chromatogram will show peaks corresponding to the starting material (Boc-protected) and the product (deprotected amine). The retention time will differ, with the more polar deprotected product typically eluting earlier. By integrating the peak areas, the percentage conversion of the reaction can be calculated over time.
| Compound | Typical Retention Time (min) |
| This compound | 15 - 20 |
| 4-amino-4-methyl-pentanoic acid | 5 - 10 |
Spectroscopic Techniques for Structural Confirmation
Spectroscopic methods provide detailed structural information about the molecules in the reaction mixture, confirming the identity of the products and intermediates.
Nuclear Magnetic Resonance (NMR) Spectroscopy: In-depth Structural Analysis
NMR spectroscopy is an unparalleled tool for elucidating the structure of organic molecules.[15][16][17] For monitoring reactions with this compound, ¹H NMR is particularly informative.
Protocol: ¹H NMR Monitoring of a Peptide Coupling Reaction
-
Sample Preparation: Take an aliquot of the reaction mixture and remove the solvent under reduced pressure. Dissolve the residue in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Data Acquisition: Acquire a ¹H NMR spectrum.
-
Interpretation:
-
Disappearance of Starting Material Signals: Monitor the signals corresponding to the starting materials. For this compound, the characteristic signal is the singlet for the nine protons of the tert-butyl group of the Boc protector, which appears around 1.4 ppm.
-
Appearance of Product Signals: Look for the appearance of new signals corresponding to the product. For a peptide, new amide NH protons will appear (typically between 7-9 ppm), and the chemical shifts of the α-protons of the coupled amino acids will change.
-
Integration: The ratio of the integrals of the product and starting material signals can be used to determine the reaction conversion.
-
| Functional Group | ¹H Chemical Shift (ppm) | Multiplicity |
| Boc (t-butyl) | ~1.4 | singlet |
| Amide NH (peptide bond) | 7.0 - 9.0 | broad singlet or doublet |
| α-CH (amino acid residue) | 3.5 - 4.5 | multiplet |
Mass Spectrometry (MS): Molecular Weight Confirmation
Mass spectrometry is a highly sensitive technique that provides information about the molecular weight of the compounds in a sample, confirming the identity of the desired product and detecting any side products.[18][19][20][21] Electrospray ionization (ESI) is a soft ionization technique well-suited for analyzing peptides and other biomolecules.[20]
Protocol: LC-MS Analysis of a Completed Reaction
-
Sample Preparation: Prepare a dilute solution of the final reaction mixture in a suitable solvent (e.g., methanol or acetonitrile/water).
-
Instrumentation: An HPLC system coupled to a mass spectrometer with an ESI source (LC-MS). The HPLC conditions can be similar to those described in section 2.2.
-
Data Acquisition: Acquire mass spectra over the expected mass range.
-
Interpretation:
-
Expected Ion: Look for the molecular ion peak ([M+H]⁺ or [M+Na]⁺) corresponding to the calculated molecular weight of the desired product.
-
Starting Material: Check for the presence of the molecular ion peak of any unreacted starting material.
-
Byproducts: Identify any unexpected peaks that may correspond to side products.
-
| Compound | Calculated Monoisotopic Mass | Observed [M+H]⁺ |
| This compound | 245.16 | 246.17 |
| Example Dipeptide Product | (Varies) | (Varies) |
Experimental Workflows and Logical Relationships
The effective monitoring of a reaction often involves a combination of these techniques in a logical sequence.
Caption: Workflow for monitoring reactions involving this compound.
This workflow illustrates the iterative process of monitoring a reaction. TLC provides rapid, qualitative feedback, while HPLC offers quantitative data on the reaction's progress. Once the reaction is deemed complete, NMR and MS are employed on the purified product for comprehensive structural and molecular weight confirmation.
Caption: Synergy between analytical techniques for comprehensive reaction analysis.
The chosen analytical techniques are not used in isolation but rather in a synergistic manner. For instance, the solvent system developed for TLC can often be a good starting point for developing an HPLC method. HPLC separates the components of a mixture before they are analyzed by MS in an LC-MS setup. NMR confirms the structure of the compounds corresponding to the peaks observed in HPLC, and MS confirms their molecular weight.
Conclusion
The successful synthesis of peptides and other complex molecules using this compound relies on the diligent application of appropriate analytical techniques. This guide has provided detailed protocols and the underlying principles for using TLC, HPLC, NMR, and MS to monitor reactions effectively. By employing these methods, researchers can ensure the integrity of their synthetic pathways, leading to higher yields, greater purity, and ultimately, more reliable scientific outcomes.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. microsaic.com [microsaic.com]
- 7. BOC Protection and Deprotection [pt.bzchemicals.com]
- 8. peptide.com [peptide.com]
- 9. Boc-Protected Amino Groups [organic-chemistry.org]
- 10. Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04110F [pubs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 14. Analytical methods and Quality Control for peptide products [biosynth.com]
- 15. Benchtop NMR for Online Reaction Monitoring of the Biocatalytic Synthesis of Aromatic Amino Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pharmtech.com [pharmtech.com]
- 18. Characterization of Synthetic Peptides by Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Mass Spectral Analysis of Synthetic Peptides: Implications in Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 20. biotage.com [biotage.com]
- 21. Mechanism of Peptide Sequencing by Mass Spectrometry | MtoZ Biolabs [mtoz-biolabs.com]
Application Notes and Protocols: A Step-by-Step Guide to Using Boc-4-amino-4-methyl-pentanoic Acid in Automated Synthesizers
Introduction: Navigating the Challenges of Sterically Hindered Amino Acids in Automated Peptide Synthesis
The incorporation of structurally unique amino acids is a cornerstone of modern drug discovery and development, enabling the creation of peptides with enhanced stability, constrained conformations, and novel biological activities. Boc-4-amino-4-methyl-pentanoic acid, an α,α-disubstituted amino acid, presents both an opportunity and a significant synthetic challenge. Its gem-dimethyl substitution on the α-carbon provides a conformational rigidity that can be highly desirable in peptide therapeutics. However, this steric bulk significantly encumbers the α-amino group, making peptide bond formation a kinetically challenging step in standard solid-phase peptide synthesis (SPPS) protocols.[1][2]
Automated peptide synthesizers, while offering high throughput and reproducibility, can be particularly susceptible to incomplete couplings when encountering such sterically hindered residues.[1] Failure to achieve complete acylation results in the accumulation of deletion sequences, which are often difficult to separate from the target peptide, leading to lower purity and overall yield. This guide provides a comprehensive, step-by-step protocol for the successful incorporation of this compound in automated synthesizers, focusing on the critical parameters that must be optimized to overcome its inherent steric hindrance. We will delve into the rationale behind the choice of coupling reagents, optimized reaction conditions, and troubleshooting strategies to empower researchers to confidently utilize this valuable building block in their peptide synthesis campaigns.
Core Principles for Incorporating Sterically Hindered Amino Acids
The successful integration of this compound into a growing peptide chain hinges on several key principles aimed at maximizing coupling efficiency:
-
Potent Activation: The carboxylic acid of the incoming amino acid must be highly activated to overcome the steric barrier. This necessitates the use of coupling reagents known for their high reactivity.
-
Optimized Reaction Times: Standard coupling times are often insufficient. Extended reaction periods are typically required to allow the sterically hindered activated ester to approach and react with the N-terminal amine of the resin-bound peptide.
-
Elevated Temperatures: Many modern automated synthesizers are equipped with heating capabilities, such as microwave irradiation, which can significantly accelerate the rate of sluggish coupling reactions.[3][4][5][6]
-
Double Coupling: A common and effective strategy is to perform the coupling step twice, ensuring that any unreacted N-terminal amines from the first coupling are acylated in the second.
-
In Situ Neutralization: For Boc-SPPS, employing an in situ neutralization protocol, where neutralization of the N-terminal amine salt and coupling occur simultaneously, can enhance reaction kinetics.[7][8][9][10][11]
Experimental Workflow for Automated Synthesis
The following workflow diagram illustrates the key decision points and optimized steps for incorporating this compound.
Caption: Automated synthesis cycle for incorporating sterically hindered amino acids.
Detailed Protocols for Automated Synthesizers
This protocol is designed for a standard automated peptide synthesizer and may require minor adjustments based on the specific instrumentation (e.g., CEM Liberty Blue, Gyros Protein Technologies Symphony X).[3][4][5][6][12][13][14][15]
Reagents and Materials
-
This compound
-
High-quality peptide synthesis grade solvents (DMF, DCM)
-
Trifluoroacetic acid (TFA)
-
Coupling reagent: HATU or COMU
-
Base: N,N-Diisopropylethylamine (DIEA)
-
Resin: Appropriate resin for Boc-SPPS (e.g., PAM or MBHA resin) with the peptide sequence initiated.
Protocol Steps
1. Resin Preparation:
-
Swell the resin in DMF for at least 30 minutes prior to commencing the synthesis protocol.
2. Boc Deprotection:
-
Reagent: 50% TFA in DCM.
-
Procedure:
-
Wash the resin with DCM (3x).
-
Treat the resin with the deprotection reagent for 2 minutes.
-
Drain and repeat the treatment for 20-30 minutes.
-
Wash the resin thoroughly with DCM (3x) followed by DMF (3x) to remove residual acid.
-
3. In Situ Neutralization and Coupling:
-
This step combines the neutralization of the N-terminal trifluoroacetate salt and the coupling of the activated amino acid.
-
Reagent Preparation (perform in a separate vial):
-
Dissolve this compound (4 equivalents relative to resin loading) and HATU or COMU (3.9 equivalents) in DMF.
-
Add DIEA (8 equivalents) to the solution and allow for a pre-activation time of 2-5 minutes.
-
-
Procedure:
-
Add the activated amino acid solution to the reaction vessel containing the deprotected resin.
-
Couple for an extended time of 60-120 minutes. If the synthesizer has heating capabilities, perform the coupling at 50-75°C for 10-20 minutes.[8]
-
Drain the reaction vessel.
-
4. Double Coupling (Recommended):
-
Immediately repeat the "In Situ Neutralization and Coupling" step without an intervening deprotection step. This is crucial for maximizing the incorporation of the sterically hindered residue.
5. Washing:
-
After the final coupling step, wash the resin thoroughly with DMF (3-5 times) to remove any unreacted reagents and byproducts.
6. Capping (Optional but Recommended):
-
To block any unreacted N-terminal amines that may not have coupled, a capping step can be introduced.
-
Reagent: Acetic anhydride/DIEA in DMF.
-
Procedure: Treat the resin with the capping solution for 10-15 minutes, followed by thorough washing with DMF.
7. Continuation of Synthesis:
-
Proceed to the deprotection step for the next amino acid in the sequence.
Data Presentation: Reagent and Parameter Recommendations
The choice of coupling reagent is paramount for the successful incorporation of sterically hindered amino acids. The following table provides a comparative overview of commonly used reagents.
| Coupling Reagent | Class | Key Advantages for Hindered Residues | Recommended Equivalents (AA:Reagent:Base) |
| HATU | Uronium/Aminium Salt | High reactivity, rapid activation.[16][17][18][19] | 4 : 3.9 : 8 |
| COMU | Uronium/Aminium Salt | High reactivity comparable to HATU, with a better safety profile (non-explosive byproducts).[16][18][19] | 4 : 3.9 : 8 |
| HBTU | Uronium/Aminium Salt | Effective, but generally less reactive than HATU for highly hindered couplings.[20] | 4 : 3.9 : 8 |
| PyBOP | Phosphonium Salt | Good for reducing racemization, but may be less efficient than uronium salts for severe steric hindrance. | 4 : 4 : 8 |
| DIC/HOBt | Carbodiimide | "Classical" reagent, generally not recommended for severely hindered couplings due to lower reactivity. | 4 : 4 : N/A |
This data is synthesized from multiple sources in the literature and should be used as a starting point for optimization.
The following table outlines recommended synthesizer parameters for the coupling of this compound.
| Parameter | Standard Protocol | Recommended Protocol for Hindered AA | Rationale |
| Coupling Time | 20-45 min | 60-120 min (or 10-20 min with heating) | Allows sufficient time for the sterically encumbered reaction to proceed to completion. |
| Coupling Temperature | Ambient | 50-75°C | Increases reaction kinetics to overcome the activation energy barrier.[8] |
| Number of Couplings | 1 | 2 (Double Coupling) | Ensures maximum acylation of available N-terminal amines.[8] |
| Amino Acid Equivalents | 3-5 | 4-5 | A higher concentration can help drive the reaction forward. |
| Coupling Reagent | e.g., DIC/HOBt | HATU or COMU | More potent activators are required for hindered amino acids.[16][18][19] |
Troubleshooting and Key Considerations
Even with an optimized protocol, challenges can arise. Below are common issues and their solutions:
-
Problem: Incomplete Coupling (Deletion Sequences Detected by Mass Spectrometry)
-
Problem: Peptide Aggregation
-
Cause: The growing peptide chain, particularly if it contains other hydrophobic residues, may aggregate on the resin, blocking reactive sites.[2][21][22][23][24][25]
-
Solution:
-
Solvent Choice: Switch from DMF to N-methylpyrrolidone (NMP), which can be more effective at disrupting secondary structures.[22]
-
Chaotropic Salts: In manual interventions, washing with a solution containing chaotropic salts (e.g., LiCl in DMF) can help break up aggregates.[23]
-
Resin Choice: Using a PEG-grafted resin (e.g., TentaGel) can improve solvation of the peptide chain.[22]
-
-
-
Problem: Low Final Yield
-
Cause: Cumulative effect of incomplete couplings and/or peptide aggregation throughout the synthesis.
-
Solution: Carefully analyze the mass spectrometry data of the crude product to identify specific deletion sites. Optimize the coupling conditions for the amino acids preceding those sites, as aggregation may be initiated earlier in the sequence.
-
Conclusion
The successful incorporation of this compound in automated peptide synthesizers is readily achievable with a carefully optimized protocol. The steric hindrance posed by this α,α-disubstituted amino acid necessitates a departure from standard synthesis cycles. By employing highly reactive coupling reagents such as HATU or COMU, implementing a double coupling strategy, extending reaction times, and utilizing elevated temperatures where possible, researchers can effectively drive the acylation reaction to completion. The protocols and troubleshooting guide provided herein serve as a robust starting point for scientists and drug development professionals, enabling the confident and efficient synthesis of peptides containing this and other sterically challenging building blocks.
References
- 1. Complex Peptide Production, Challenges and Manufacturing | Blog | Biosynth [biosynth.com]
- 2. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. kohan.com.tw [kohan.com.tw]
- 4. Peptide Synthesis Applications [cem.com]
- 5. easyfairsassets.com [easyfairsassets.com]
- 6. 2 × Peptide Synthesizer CEM Liberty Blue™ [uochb.cz]
- 7. researchgate.net [researchgate.net]
- 8. In situ neutralization in Boc-chemistry solid phase peptide synthesis. Rapid, high yield assembly of difficult sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In Situ Neutralization in Boc-chemistry Solid Phase Peptide Synthesis (2007) | Martina Schnölzer | 201 Citations [scispace.com]
- 10. In Situ Neutralization Protocols for Boc-SPPS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In Situ Neutralization Protocols for Boc-SPPS | Springer Nature Experiments [experiments.springernature.com]
- 12. Gyros Protein Technologies Symphony® X Peptide Synthesizer | NSF BioPACIFIC MIP (DMR-2445868) [biopacificmip.org]
- 13. symphony_x [NSF BioPACIFIC MIP Wiki] [bpm-wiki.cnsi.ucsb.edu]
- 14. selectscience.net [selectscience.net]
- 15. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 16. bachem.com [bachem.com]
- 17. Automated Peptide Synthesizers and Glycoprotein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. luxembourg-bio.com [luxembourg-bio.com]
- 19. luxembourg-bio.com [luxembourg-bio.com]
- 20. Comparative study of methods to couple hindered peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. blog.mblintl.com [blog.mblintl.com]
- 22. benchchem.com [benchchem.com]
- 23. researchgate.net [researchgate.net]
- 24. biotage.com [biotage.com]
- 25. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Overcoming Low Coupling Efficiency with Boc-4-amino-4-methyl-pentanoic acid
Welcome to the technical support guide for troubleshooting challenges associated with the peptide coupling of Boc-4-amino-4-methyl-pentanoic acid. This resource is designed for researchers, chemists, and drug development professionals who are encountering difficulties incorporating this and other sterically hindered α,α-disubstituted amino acids into their peptide sequences. As a Senior Application Scientist, my goal is to provide you with not just protocols, but a deeper understanding of the underlying chemical principles to empower your synthetic success.
Introduction: The Challenge of Steric Hindrance
This compound is an α,α-disubstituted amino acid. The presence of two alkyl groups on the α-carbon dramatically restricts the conformational freedom of the molecule.[1][2] This rigidity is desirable for creating peptides with stable secondary structures like helices and β-turns.[1][2][3] However, this same structural feature presents a significant synthetic challenge. The bulky substituents shield both the amine and the carboxyl groups, drastically reducing their reactivity and making standard peptide coupling protocols inefficient.[3][4] This guide will walk you through a systematic approach to overcoming these hurdles.
Frequently Asked Questions (FAQs)
Q1: Why is my coupling reaction with this compound failing or showing very low yield with standard reagents like DCC or DIC?
Standard carbodiimide reagents like Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC) are often insufficiently reactive to overcome the significant steric barrier presented by α,α-disubstituted amino acids.[5] The activation of the carboxylic acid is either too slow or the resulting activated species is not potent enough to react with the sterically hindered N-terminal amine of the growing peptide chain (or vice-versa). This leads to incomplete reactions, resulting in deletion sequences and a low yield of your target peptide.[6]
Q2: What are the initial signs of a difficult coupling reaction?
The most common indicator of a failed or incomplete coupling is a positive result from a qualitative test for free amines on the resin after the coupling step. The Kaiser test is widely used for primary amines and will result in a dark blue color if the N-terminal amine is unreacted.[7][8] For couplings onto secondary amines (like proline), the Kaiser test is unreliable; the isatin or chloranil tests are recommended alternatives.[7] Additionally, analysis of the crude peptide by HPLC and Mass Spectrometry (MS) will reveal a complex mixture of impurities, including deletion sequences (the target peptide missing the hindered residue).[8]
Q3: Can I just increase the reaction time or temperature?
While extending the reaction time is a valid strategy for slow, sterically hindered couplings, it may not be sufficient on its own if the activation chemistry is not potent enough.[5] Increasing the temperature can help overcome the activation energy barrier, but it must be done with caution as it significantly increases the risk of racemization, particularly of the activated amino acid.[5] Microwave-assisted peptide synthesis (MAPS) is a highly effective alternative, as it can drive difficult couplings to completion rapidly with localized, controlled heating that can minimize racemization compared to conventional heating.[5][9]
Troubleshooting Guide: A Stepwise Approach to Success
If you are experiencing low coupling efficiency, follow this guide, starting with the most impactful and commonly successful strategies.
Step 1: Upgrade Your Coupling Reagent
The single most effective change you can make is to switch from carbodiimides to a more powerful in-situ activating reagent, such as an aminium/uronium or phosphonium salt. These reagents generate highly reactive esters that can overcome significant steric hindrance.[5]
Recommended Reagents for Hindered Couplings:
| Reagent Class | Reagent Examples | Activating Group | Relative Reactivity | Key Advantages & Considerations |
| Aminium/Uronium Salts | HATU, HCTU, COMU | OAt (HATU), O-6-ClBt (HCTU), Oxyma (COMU) | Very High | HATU is a gold standard for difficult couplings due to the highly reactive OAt ester it forms.[5][10] COMU offers comparable or superior efficiency to HATU with an improved safety profile (non-explosive) and better solubility.[5][9][11] |
| HBTU | OBt | Moderate | Better than carbodiimides, but may be insufficient for severely hindered residues like this compound.[5] | |
| Phosphonium Salts | PyAOP, PyBOP | OAt (PyAOP), OBt (PyBOP) | Very High | PyAOP is the phosphonium analogue of HATU and is extremely effective.[10][11] A key advantage of phosphonium salts is that they do not have a risk of guanidinylation, a side reaction that can occur with uronium salts and terminate the peptide chain.[9] |
Why do these work better? The Chemistry of Activation
The reactivity of the activated ester is directly related to the acidity (pKa) of the leaving group. Additives like 1-Hydroxy-7-azabenzotriazole (HOAt) and Oxyma Pure® are more acidic than the older 1-Hydroxybenzotriazole (HOBt). This makes their corresponding esters (OAt and Oxyma esters) more electrophilic and thus more susceptible to nucleophilic attack by the hindered amine, driving the reaction forward.
Step 2: Optimize Your Solvent System
Successful coupling depends on the proper solvation of the growing peptide chain attached to the solid support.[12] Poor solvation can lead to peptide aggregation, which physically blocks the reactive N-terminus, further exacerbating the problem of steric hindrance.[5][8]
-
Switch from DMF to NMP: N-methylpyrrolidone (NMP) has superior solvating properties compared to Dimethylformamide (DMF) and is often more effective for difficult sequences.[5][13]
-
Use Solvent Mixtures: For particularly stubborn couplings, a mixture of solvents can disrupt secondary structures and improve solvation. A commonly used "magic" mixture is DCM/DMF/NMP (1:1:1) .[5]
-
Consider "Green" Solvents: For certain resin types (e.g., PEG-based), solvents like Acetonitrile (ACN) and Tetrahydrofuran (THF) have shown excellent performance, especially for hindered amino acids.[13][14]
Step 3: Implement a Double Coupling Protocol
Even with a powerful coupling reagent, a single coupling reaction may not go to completion. A "double coupling" is a robust technique to drive the reaction forward.
Protocol 1: Double Coupling with HATU
-
First Coupling:
-
Following the standard Fmoc-deprotection of the resin-bound peptide, wash the resin thoroughly with DMF (3x) and NMP (3x).
-
In a separate vessel, pre-activate the this compound (4 equivalents relative to resin loading). Dissolve the amino acid, HATU (3.9 equivalents), and a non-nucleophilic base like DIPEA (8 equivalents) in NMP.
-
Allow the pre-activation to proceed for 1-5 minutes. The solution will typically change color.
-
Add the activated amino acid solution to the resin.
-
Allow the coupling reaction to proceed for 1-2 hours.
-
Wash the resin thoroughly with NMP (3x).
-
-
Monitoring (Optional but Recommended):
-
Take a small sample of resin beads and perform a Kaiser test. If the beads are yellow, the coupling is likely complete. If they are blue, proceed to the second coupling.[7]
-
-
Second Coupling:
-
Repeat the pre-activation and coupling steps with a fresh solution of activated amino acid.
-
Allow the second coupling to proceed for another 1-2 hours.
-
After the second coupling, wash the resin thoroughly with NMP (3x) and then DCM (3x) to prepare for the next deprotection step.[5]
-
-
Capping (Crucial Final Step):
-
If a monitoring test after the second coupling still indicates the presence of free amines, you must "cap" them to prevent the formation of deletion peptide impurities.[7]
-
Treat the resin with a solution of acetic anhydride and a base (e.g., 10% Ac₂O, 5% DIPEA in NMP) for 30 minutes. This acetylates any unreacted N-termini, rendering them unreactive for subsequent coupling steps.
-
Step 4: For Extremely Resistant Couplings - Acyl Fluorides
In rare cases where even potent onium salt reagents fail, converting the carboxylic acid to an acyl fluoride can be a highly effective strategy. Acyl fluorides are small, highly reactive species that can overcome extreme steric hindrance.
Protocol 2: Acyl Fluoride Formation and Coupling
This protocol should be performed under anhydrous conditions.
-
Acyl Fluoride Formation:
-
Dissolve the protected, sterically hindered carboxylic acid (e.g., this compound) (1 equivalent) in anhydrous DCM.
-
Add a fluorinating agent such as TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) and a suitable base (e.g., DIPEA).
-
Stir the mixture at room temperature for 10-15 minutes.
-
-
Coupling Reaction:
-
Add the solution containing the freshly generated acyl fluoride to the deprotected, resin-bound amine.
-
Allow the reaction to proceed, monitoring completion with a qualitative test.
-
Summary and Key Takeaways
Low coupling efficiency with this compound is a direct consequence of its sterically hindered α,α-disubstituted structure. A successful strategy relies on a multi-faceted approach:
-
Choose the Right Tool: Abandon standard carbodiimides. Use a high-reactivity onium salt reagent like HATU, COMU, or PyAOP .
-
Optimize the Environment: Use a superior solvent like NMP or a solvent mixture to prevent peptide aggregation.
-
Be Persistent: Employ a double coupling protocol to drive the reaction to completion.
-
Prevent Impurities: Always cap unreacted amines after a difficult coupling cycle to avoid deletion sequences.
-
Consider Advanced Methods: For the most challenging cases, explore microwave-assisted synthesis or the use of acyl fluorides .
By understanding the chemical hurdles and systematically applying these solutions, you can successfully incorporate this compound and other challenging residues into your synthetic peptides.
References
- 1. Design and Synthesis of Chiral α,α-Disubstituted Amino Acids and Conformational Study of Their Oligopeptides [jstage.jst.go.jp]
- 2. Design and synthesis of chiral alpha,alpha-disubstituted amino acids and conformational study of their oligopeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 7. peptide.com [peptide.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. file.globalso.com [file.globalso.com]
- 11. bachem.com [bachem.com]
- 12. Solvent effects on coupling yields during rapid solid-phase synthesis of CGRP(8-37) employing in situ neutralization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. peptide.com [peptide.com]
- 14. pubs.acs.org [pubs.acs.org]
Technical Support Center: Navigating the Synthesis of Peptides with Boc-4-amino-4-methyl-pentanoic Acid
Welcome to our dedicated technical support guide for researchers, chemists, and drug development professionals incorporating Boc-4-amino-4-methyl-pentanoic acid (Boc-MeAia-OH) into their peptide synthesis workflows. The unique structure of this δ-amino acid, featuring a quaternary α-methyl group, presents distinct challenges, primarily concerning sterically hindered couplings and the potential for intramolecular side reactions. This guide is structured in a question-and-answer format to directly address the most common issues encountered during solid-phase peptide synthesis (SPPS) with this analog, providing not only troubleshooting steps but also the underlying chemical principles to empower your synthetic strategies.
Section 1: Frequently Asked Questions (FAQs) & Troubleshooting
Issue 1: Incomplete or Slow Coupling Reactions
Question: I am experiencing consistently low coupling yields when incorporating this compound into my peptide sequence. What is causing this and how can I improve the efficiency?
Answer: The primary reason for poor coupling efficiency with this compound is significant steric hindrance. The presence of two methyl groups on the α-carbon physically obstructs the approach of the activated carboxyl group to the N-terminal amine of the resin-bound peptide, slowing down the rate of peptide bond formation.[1] As the peptide chain elongates, it can also adopt secondary structures or aggregate, further impeding the reaction.[1]
To overcome this, a multi-faceted approach is recommended:
-
Optimize Your Coupling Reagents: Standard coupling reagents may be insufficient. Reagents that generate highly reactive acyl-OAt or Oxyma esters are preferable for such challenging couplings.[1] HATU and PyAOP are highly effective due to the formation of reactive OAt esters.[1] COMU, an Oxyma-based reagent, also shows superior performance compared to HOBt-based activators.[1]
-
Employ a "Double Coupling" Strategy: A common and effective method to drive the reaction to completion is to perform the coupling step twice.[1] After the initial coupling reaction, the resin is washed, and a fresh solution of activated this compound is added for a second coupling cycle.[1]
-
Consider Elevated Temperatures: Microwave-assisted solid-phase peptide synthesis (MA-SPPS) can dramatically accelerate the coupling of sterically hindered amino acids. The focused microwave energy can overcome the activation energy barrier for sterically demanding couplings, leading to faster and more complete reactions.
-
Solvent Selection is Crucial: The choice of solvent can impact the solvation of the peptide-resin and influence reaction kinetics. N-Methyl-2-pyrrolidone (NMP) is often a better solvent than Dimethylformamide (DMF) for aggregating sequences. In some cases, the addition of chaotropic salts or "magic mixture" (ethylene carbonate in NMP/DMSO) can disrupt secondary structures and improve coupling outcomes.[2]
Issue 2: Suspected Intramolecular Cyclization (δ-Lactam Formation)
Question: I am observing a significant side product with a mass corresponding to the loss of water from my peptide. I suspect intramolecular cyclization of the 4-amino-4-methyl-pentanoic acid residue. Is this a known issue and how can I prevent it?
Answer: Yes, intramolecular cyclization to form a six-membered δ-lactam is a potential and significant side reaction when working with δ-amino acids like 4-amino-4-methyl-pentanoic acid. This can occur under both coupling and deprotection conditions. During the activation of the carboxylic acid for coupling, the free δ-amino group can act as an intramolecular nucleophile, leading to the formation of the lactam. This side reaction is competitive with the desired intermolecular peptide bond formation.
Strategies to minimize δ-lactam formation include:
-
Careful Selection of Coupling Conditions: The choice of coupling reagent and the presence of a base can influence the rate of lactam formation. Using carbodiimide-based coupling agents, such as DIC, in the presence of an additive like Oxyma Pure without an auxiliary base, can suppress this undesired intramolecular cyclization.[1] The absence of a strong tertiary amine base reduces the propensity for intramolecular reactions.
-
In Situ Neutralization Protocols: In Boc-SPPS, the N-terminal amine is protonated after TFA deprotection.[3] Standard protocols involve a separate neutralization step with a base like DIEA before coupling.[2] However, for residues prone to cyclization, in situ neutralization protocols are highly recommended.[2] In this approach, the activated amino acid and a hindered base are added simultaneously to the protonated peptide-resin. This ensures that the concentration of the free N-terminal amine is kept low at any given moment, favoring the intermolecular coupling over intramolecular cyclization.
-
Pre-activation of the Incoming Amino Acid: Pre-activating the this compound with the coupling reagent for a short period before adding it to the resin can also be beneficial. This allows for the formation of the highly reactive species in solution, which can then rapidly couple to the N-terminal amine upon addition to the resin, outcompeting the intramolecular cyclization.
Section 2: Experimental Protocols
Protocol 1: Optimized Double Coupling of this compound using HATU
This protocol is designed for situations where incomplete coupling is the primary concern.
-
Resin Preparation: Following the standard TFA deprotection of the N-terminal Boc group on the resin-bound peptide, wash the resin thoroughly with DMF (3 x 1 min).
-
First Coupling:
-
In a separate vessel, pre-activate the this compound (4 equivalents relative to resin loading).
-
Dissolve the amino acid, HATU (3.9 equivalents), and a non-nucleophilic base like DIPEA (8 equivalents) in DMF.[1]
-
Allow the pre-activation to proceed for 1-5 minutes.
-
Add the activated amino acid solution to the resin.
-
Allow the coupling reaction to proceed for 45-60 minutes.
-
Wash the resin with DMF (3 x 1 min).
-
-
Second Coupling:
-
Repeat steps 2.1 through 2.5 with a fresh solution of activated amino acid.
-
-
Monitoring: After the second coupling, perform a Kaiser test or other qualitative ninhydrin test to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling.
-
Capping (Optional): If the Kaiser test is still positive, cap any unreacted amines with acetic anhydride to prevent the formation of deletion sequences.
Protocol 2: δ-Lactam Suppression using In Situ Neutralization with DIC/Oxyma Pure
This protocol is tailored to minimize the risk of intramolecular cyclization.
-
Resin Preparation: After TFA deprotection of the N-terminal Boc group, wash the resin with DCM (3 x 1 min) and then with DMF (3 x 1 min). Do not perform a separate neutralization step. The N-terminal amine should remain as a trifluoroacetate salt.
-
Coupling Solution Preparation:
-
In a separate vessel, dissolve this compound (3 equivalents) and Oxyma Pure (3 equivalents) in a minimal amount of DMF.
-
-
In Situ Neutralization and Coupling:
-
Add the solution from step 2 to the resin.
-
Immediately add DIC (3 equivalents) to the resin slurry.
-
Add a hindered base such as DIPEA (6 equivalents) directly to the reaction mixture.
-
Agitate the reaction vessel for 1-2 hours.
-
-
Monitoring and Washing:
-
Perform a Kaiser test to monitor the reaction progress.
-
Once the reaction is complete, wash the resin thoroughly with DMF (3 x 1 min) and DCM (3 x 1 min).
-
Section 3: Data Presentation
Table 1: Recommended Coupling Reagents for Sterically Hindered Amino Acids
| Coupling Reagent | Activating Species | Reactivity | Comments |
| HATU/HBTU | OAt/OBt ester | High | Highly effective for hindered residues. HBTU can be a more cost-effective option, but HATU is generally superior.[1] |
| PyAOP/PyBOP | OAt/OBt ester | High | Phosphonium-based reagents, known for their high reactivity and low racemization.[4][5] |
| COMU | Oxyma ester | High | Oxyma-based reagents are excellent alternatives to HOBt-based reagents, often showing higher reactivity and reduced side reactions.[1] |
| DIC/Oxyma Pure | Oxyma ester | Moderate-High | A carbodiimide-based system that is effective and can be used without an auxiliary base to reduce side reactions like lactam formation.[1] |
Section 4: Visualizations
Diagram 1: Workflow for Optimized Double Coupling
Caption: Optimized double coupling workflow for this compound.
Diagram 2: δ-Lactam Formation Side Reaction
Caption: Competing pathways of intramolecular δ-lactam formation and desired peptide coupling.
References
Technical Support Center: Optimizing Reaction Conditions for Boc-4-amino-4-methyl-pentanoic Acid Coupling
Welcome to the technical support center for optimizing the coupling of Boc-4-amino-4-methyl-pentanoic acid. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of incorporating sterically hindered amino acids into their synthetic workflows. Here, we provide in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format to address the specific challenges you may encounter.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why is the amide coupling of this compound so challenging?
The primary difficulty in coupling this compound arises from severe steric hindrance . This amino acid is an α,α-disubstituted (or quaternary) amino acid, meaning the α-carbon is bonded to two methyl groups in addition to the carboxyl and amino functionalities.
Causality Behind the Challenge:
-
Steric Shielding: The two methyl groups on the α-carbon create a bulky, three-dimensional shield around the carboxylic acid group. This physically obstructs the approach of the incoming amine nucleophile, significantly slowing down the rate of amide bond formation.[1][2]
-
Reduced Electrophilicity: The electron-donating nature of the alkyl groups can slightly reduce the electrophilicity of the carboxyl carbon, making it less reactive towards nucleophilic attack.
-
Difficult Activation: The steric bulk can also impede the attack of the coupling reagent itself, making the initial activation of the carboxylic acid less efficient.[3][4]
These factors mean that standard coupling conditions, often sufficient for primary or secondary amino acids, typically result in low yields, slow reaction times, or complete reaction failure.[2][5]
Q2: Standard coupling reagents like DCC or EDC are failing. Which reagents are more effective for this type of hindered amino acid?
For sterically demanding couplings, it is crucial to move beyond standard carbodiimide reagents like Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).[5] These reagents form an O-acylisourea intermediate that, while reactive, is often not potent enough to overcome the high activation energy barrier presented by α,α-disubstituted amino acids.[6][7] Furthermore, this intermediate is prone to rearranging into an unreactive N-acylurea, which terminates the reaction and complicates purification.[7][8]
The most effective reagents are modern in-situ activating agents , specifically uronium/aminium and phosphonium salts. These reagents generate highly reactive intermediates that are more effective at acylating sterically hindered amines.[1][9]
| Reagent Class | Examples | Mechanism of Action | Suitability for Hindered Couplings | Key Considerations |
| Carbodiimides | DCC, DIC, EDC | Forms O-acylisourea intermediate.[6][10] | Low . Often results in low yields and slow reactions. | Prone to N-acylurea side reaction.[7] DCU byproduct from DCC is poorly soluble.[11] |
| Uronium/Aminium Salts | HATU, HBTU, HCTU, COMU | Forms highly reactive OAt, OBt, or Oxyma active esters.[1] | High to Excellent . Generally considered the gold standard for difficult couplings.[2][11] | Can cause guanidinylation of the N-terminus if used in excess without pre-activation.[12] |
| Phosphonium Salts | PyBOP, PyAOP | Forms highly reactive OBt or OAt active esters.[1] | High to Excellent . PyAOP is often more reactive than PyBOP.[1] | Generally more soluble in DMF than uronium salts; no risk of guanidinylation.[1] Byproducts of older reagent BOP are carcinogenic.[11][13] |
| Acyl Halides | (via TFFH, PyCloP) | Forms highly reactive acyl fluorides or chlorides. | Excellent . Especially effective for the most demanding α,α-disubstituted amino acids.[1][14] | Requires anhydrous conditions; reagents can be moisture-sensitive. |
Q3: How do I choose between the high-reactivity coupling reagents like HATU, COMU, and PyBOP?
While all are excellent choices for hindered couplings, subtle differences in reactivity, stability, and side-product profiles can make one more suitable for a specific application.
-
HATU (2-(7-Aza-1H-benzotriazol-1-yl)-N,N,N',N'-tetramethylaminium hexafluorophosphate): Often the first choice for difficult couplings.[11] It forms a highly reactive OAt-ester. The nitrogen atom in the benzotriazole ring of the HOAt leaving group provides anchimeric assistance, accelerating the coupling reaction.
-
COMU (1-[(1-(Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylaminomorpholinomethylene)]methanaminium hexafluorophosphate): A newer generation uronium salt based on OxymaPure. It demonstrates coupling efficiency comparable to HATU but is less hazardous and has better solubility.[1][14] Its byproducts are also more water-soluble, which can simplify purification.[14]
-
PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate): A robust phosphonium salt that avoids the carcinogenic byproducts of its predecessor, BOP.[11][13] It is a powerful reagent, though sometimes slightly less reactive than HATU for the most extreme cases. A key advantage is the absence of the guanidinylation side reaction.[1]
| Feature | HATU | COMU | PyBOP |
| Reactivity | Excellent, due to HOAt leaving group. | Excellent, comparable to HATU.[14] | Very Good, powerful phosphonium salt.[11] |
| Racemization | Low, especially with appropriate base.[11] | Very low, often lower than HATU.[14] | Low.[1] |
| Key Side Reaction | N-terminal guanidinylation.[12] | N-terminal guanidinylation.[14] | None of significance. |
| Byproduct Profile | Tetramethylurea (water-soluble). | Water-soluble byproducts.[14] | Hexamethylphosphoramide (HMPA)-free.[13] |
| Cost/Handling | Higher cost. | Safer, better solubility.[14] | Moderate cost. |
| Best For | The most challenging couplings where maximum reactivity is needed. | "Greener" alternative to HATU with similar performance. | When guanidinylation is a concern or for solution-phase synthesis. |
Q4: What is the optimal protocol for a HATU-mediated coupling of this compound?
The key to a successful HATU coupling, especially with hindered components, is pre-activation . This involves allowing the carboxylic acid to react with HATU and a base before introducing the amine component. This ensures the highly reactive OAt-ester is fully formed, and it critically prevents the HATU reagent from reacting directly with the free amine of your peptide, which would cause a terminal guanidinylation side reaction.[12]
-
Preparation: In a clean, dry reaction vessel, dissolve This compound (1.0 to 1.5 equivalents relative to the amine) in an appropriate solvent (DMF or NMP are preferred for their solvating properties).[5]
-
Reagent Addition: Add HATU (0.95 equivalents relative to the acid) to the solution.
-
Base Addition & Pre-Activation: Add a non-nucleophilic base, typically N,N-Diisopropylethylamine (DIPEA) (2.0 to 3.0 equivalents relative to the acid). Allow this mixture to stir at room temperature for 1-5 minutes. A color change to yellow is often observed, indicating formation of the active ester.
-
Coupling: Add the pre-activated acid solution to your N-terminally deprotected peptide (on resin or in solution).
-
Reaction: Allow the reaction to proceed for 2 to 24 hours. The significant steric hindrance necessitates longer reaction times than typical couplings.[1]
-
Monitoring: Monitor the reaction for completion using a qualitative test like the ninhydrin test for solid-phase synthesis. If the test remains positive, a second coupling may be required.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis and coupling reactions of alpha,alpha-dialkylated amino acids with nucleobase side chains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and coupling reactions of alpha,alpha-dialkylated amino acids with nucleobase side chains - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Amide Synthesis [fishersci.co.uk]
- 7. peptide.com [peptide.com]
- 8. bachem.com [bachem.com]
- 9. Peptide Coupling Reagents: Selection and Use - Peptide Port [peptideport.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. file.globalso.com [file.globalso.com]
- 12. peptide.com [peptide.com]
- 13. globalresearchonline.net [globalresearchonline.net]
- 14. pubs.acs.org [pubs.acs.org]
Preventing racemization of Boc-4-amino-4-methyl-pentanoic acid during coupling
Topic: Preventing Racemization of Boc-4-amino-4-methyl-pentanoic Acid During Coupling
For: Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center. This guide is designed to provide you, a senior researcher or drug development professional, with in-depth, actionable insights into a critical challenge in peptide synthesis: maintaining the stereochemical integrity of α,α-disubstituted amino acids, specifically this compound, during peptide bond formation. As a Senior Application Scientist, my goal is to move beyond generic protocols and offer a causal understanding of experimental choices, empowering you to troubleshoot and optimize your syntheses effectively.
Frequently Asked Questions (FAQs)
Q1: Why is this compound particularly challenging to couple without racemization?
A1: Standard α-amino acids protected with urethane-type groups like Boc or Fmoc are generally resistant to racemization.[1] This is because the N-alkoxycarbonyl group does not readily participate in the formation of a 5(4H)-oxazolone, a key intermediate in a common racemization pathway. However, the α,α-disubstituted nature of this compound introduces significant steric hindrance. This bulkiness can slow down the desired coupling reaction, giving more time for competing side reactions, including racemization, to occur, especially under harsh conditions. While the primary oxazolone pathway is less likely, direct enolization via proton abstraction from the α-carbon can still occur, particularly with strong bases or high temperatures.
Q2: I'm observing epimerization in my peptide. How can I be sure it's happening during the coupling step?
A2: Epimerization, the change in configuration at a single stereocenter, is most frequently observed during the amide bond formation step in peptide synthesis.[2] To confirm this, you can analyze the chiral purity of your starting materials (the Boc-amino acid and the amine component) and compare it to the purity of the final peptide product. If the starting materials are enantiomerically pure but the product shows the presence of diastereomers, the racemization is occurring during the coupling reaction. A robust analytical method, such as chiral High-Performance Liquid Chromatography (HPLC), is essential for this analysis.
Q3: What is the fundamental mechanism of racemization during peptide coupling?
A3: Racemization during peptide bond formation primarily occurs through two mechanisms.[1][3] The most common pathway involves the formation of a planar, achiral oxazolone (also known as an azlactone) intermediate.[4] This intermediate can be re-protonated from either side, leading to a loss of stereochemical integrity. A second mechanism is the direct abstraction of the α-proton by a base, forming a planar enolate intermediate, which can also be protonated non-stereoselectively.[1][2] The choice of coupling reagents, additives, base, and reaction conditions significantly influences which pathway predominates and the overall extent of racemization.[1][3]
Troubleshooting Guide: Scenarios & Solutions
This section addresses common issues encountered when coupling sterically hindered, α,α-disubstituted amino acids and provides evidence-based solutions.
Scenario 1: Significant Racemization Detected with Standard Carbodiimide Coupling (e.g., DIC/HOBt)
Problem: You are using a standard N,N'-Diisopropylcarbodiimide (DIC) and 1-Hydroxybenzotriazole (HOBt) coupling protocol and observing unacceptable levels of racemization (>2-5%) in your final peptide.
Root Cause Analysis: While the addition of HOBt to carbodiimide reactions is a classic strategy to suppress racemization by forming a less reactive OBt active ester, it may be insufficient for highly hindered amino acids.[1][5][6] The steric bulk of this compound slows the rate of aminolysis of the OBt ester. This prolonged reaction time, especially in the presence of a base, increases the opportunity for the activated intermediate to racemize.
Solution Pathway:
-
Upgrade Your Additive: Replace HOBt with a more effective racemization suppressant.
-
Ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure®): This additive is a non-explosive alternative to HOBt and HOAt and has been shown to allow for high coupling rates with low racemization when used with carbodiimides.[1]
-
1-Hydroxy-7-azabenzotriazole (HOAt): Forms highly reactive OAt esters that accelerate the coupling reaction, often outcompeting the rate of racemization.[7] However, be aware of the potential explosive properties of HOAt itself.[1]
-
-
Switch to a Phosphonium or Uronium/Aminium Salt Reagent: These reagents are generally more efficient for difficult couplings.[8][9][10]
-
(Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP): A strong coupling reagent that forms OBt esters in situ.[8]
-
1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU): One of the most effective coupling reagents, particularly for hindered amino acids.[8][9] It generates highly reactive OAt esters, leading to faster reactions and reduced risk of racemization compared to its HOBt-based analog, HBTU.[7]
-
Experimental Workflow Visualization:
Caption: Decision tree for addressing racemization in carbodiimide couplings.
Scenario 2: Incomplete Coupling and/or Racemization Persists Even with HATU
Problem: You have switched to a potent coupling reagent like HATU, but the coupling reaction is still sluggish, leading to incomplete reaction or the need for extended reaction times that promote racemization.
Root Cause Analysis: The issue likely stems from a combination of extreme steric hindrance and suboptimal reaction conditions, particularly the choice of base. The base is crucial for activating the carboxylic acid but can also directly promote racemization by abstracting the α-proton.[3][11]
Solution Pathway:
-
Optimize the Base: The basicity and steric hindrance of the base are critical factors.[3]
-
N,N-Diisopropylethylamine (DIPEA): Commonly used, but its high basicity (pKa ~10.1) can increase the risk of racemization.[1][3]
-
N-Methylmorpholine (NMM): A weaker base (pKa ~7.38) that is often a better choice to minimize racemization.[3]
-
2,4,6-Collidine: A sterically hindered and weaker base (pKa ~7.43) that has been shown to produce the least amount of racemization in many cases due to its bulkiness, which disfavors α-proton abstraction.[1][3]
-
-
Consider Acyl Fluoride Formation: For extremely challenging couplings, converting the carboxylic acid to a highly reactive acyl fluoride can be an effective strategy.[1][9]
-
Reagents like Tetramethylfluoroformamidinium hexafluorophosphate (TFFH) can generate amino acid fluorides in situ, which are particularly suited for coupling sterically hindered α,α-disubstituted amino acids.[1]
-
Comparative Data: Coupling Reagents and Racemization
| Coupling Reagent/Method | Active Ester Type | Reactivity | Racemization Risk for Hindered Residues | Reference |
| DIC/HOBt | OBt ester | Moderate | Moderate to High | [1][6] |
| DIC/Oxyma | Oxyma ester | High | Low | [1][12] |
| HBTU/Base | OBt ester | High | Moderate | [7] |
| HATU/Base | OAt ester | Very High | Low | [7][8] |
| TFFH (Acyl Fluoride) | Acyl Fluoride | Extremely High | Low to Moderate (fast reaction helps) | [1] |
Protocols for Minimized Racemization
Protocol 1: Optimized HATU Coupling with Collidine
This protocol is designed for the coupling of this compound to a resin-bound amine.
-
Resin Preparation: Swell the resin in N,N-Dimethylformamide (DMF). Perform the N-terminal deprotection of the preceding amino acid and wash the resin thoroughly with DMF (3x) and Dichloromethane (DCM) (3x), followed by DMF (3x).
-
Activation Solution: In a separate vessel, dissolve this compound (3 eq.), HATU (2.9 eq.), and 2,4,6-collidine (6 eq.) in DMF. Note: Pre-activation for 1-5 minutes is often sufficient.
-
Coupling: Add the activation solution to the resin. Agitate the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress using a qualitative test (e.g., Kaiser test).
-
Washing: After the coupling is complete (negative Kaiser test), filter the resin and wash thoroughly with DMF (3x), DCM (3x), and Methanol (3x).
-
Drying: Dry the resin under vacuum.
Protocol 2: Chiral HPLC Analysis for Racemization Quantification
This protocol provides a general framework for determining the enantiomeric or diastereomeric purity of your peptide product. The exact conditions will need to be optimized for your specific peptide.
-
Sample Preparation: Cleave a small amount of the peptide from the resin using an appropriate cleavage cocktail (e.g., TFA/TIS/H₂O). Precipitate the crude peptide in cold diethyl ether, centrifuge, and dry.
-
Hydrolysis (Optional but recommended for single residue analysis): Hydrolyze the peptide to its constituent amino acids using 6N HCl at 110°C for 24 hours.
-
Derivatization (if necessary): If analyzing the free amino acid, derivatize it with a chiral derivatizing agent (e.g., Marfey's reagent) to form diastereomers that can be separated on a standard reverse-phase column.[13]
-
HPLC Analysis:
-
Column: Use a chiral stationary phase (CSP) column suitable for amino acid or peptide separations (e.g., a CHIROBIOTIC column).[14]
-
Mobile Phase: A typical mobile phase might consist of a gradient of acetonitrile in water with an additive like trifluoroacetic acid (TFA).
-
Detection: UV detection at an appropriate wavelength (e.g., 214 nm or 220 nm).
-
-
Quantification: Integrate the peak areas of the desired diastereomer and the undesired epimer. Calculate the percentage of racemization as: (Area of Undesired Epimer / (Area of Desired Diastereomer + Area of Undesired Epimer)) * 100.
Mechanism Visualization: Oxazolone vs. Direct Enolization
Caption: Key intermediates in amino acid racemization during coupling.
By understanding the underlying mechanisms and systematically applying these troubleshooting strategies and optimized protocols, you can significantly improve the stereochemical purity of peptides containing challenging residues like this compound.
References
- 1. bachem.com [bachem.com]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 4. academic.oup.com [academic.oup.com]
- 5. peptide.com [peptide.com]
- 6. peptide.com [peptide.com]
- 7. benchchem.com [benchchem.com]
- 8. file.globalso.com [file.globalso.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. A new chiral derivatizing agent for the HPLC separation of α-amino acids on a standard reverse-phase column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. sigmaaldrich.com [sigmaaldrich.com]
Common pitfalls in handling Boc-protected amino acids
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center. As a Senior Application Scientist, I've seen firsthand how the seemingly routine handling of Boc-protected amino acids can lead to unexpected and frustrating results. This guide is structured to address the most common pitfalls you may encounter, moving beyond simple instructions to explain the underlying chemistry. Our goal is to empower you with the knowledge to not only solve current problems but also to prevent future ones.
This center is organized into three main sections covering the lifecycle of a Boc-amino acid in your workflow:
-
Section 1: Storage, Stability, and Handling
-
Section 2: The Critical Deprotection Step: Troubleshooting Failures and Side Reactions
-
Section 3: Coupling and Beyond: Preventing Racemization and Other Pitfalls
Section 1: Storage, Stability, and Handling
Proper handling from the moment you receive the reagent is the foundation of a successful synthesis.
Q1: I left my container of Boc-amino acid on the bench overnight. Is it still good?
A: While many Boc-amino acids are relatively stable, this is not good practice. The two main risks are moisture uptake and gradual degradation.
-
Hygroscopicity: Amino acid derivatives can be hygroscopic, meaning they absorb moisture from the air[1]. Water can interfere with reactions, especially during the activation step for peptide coupling, and can also decrease the effective acidity of reagents like trifluoroacetic acid (TFA) during deprotection[2].
-
Stability: For short periods, most common Boc-amino acids are fine at room temperature[3][]. However, for long-term storage, they should be kept tightly sealed at low temperatures (typically 2-8°C or -20°C) to minimize any potential degradation[3].
Best Practice: Always allow refrigerated containers to warm to room temperature before opening. This prevents atmospheric moisture from condensing on the cold powder.
Q2: Does the physical appearance of the Boc-amino acid powder matter?
A: Yes, it can be an indicator of quality. You should expect a white to off-white, free-flowing crystalline powder. If you observe significant clumping, discoloration (e.g., yellowing), or a gummy texture, it may be a sign of moisture absorption or degradation. In such cases, it is advisable to use a fresh lot for critical syntheses.
Section 2: The Critical Deprotection Step: Troubleshooting Failures and Side Reactions
The acid-mediated removal of the Boc group is the most common source of trouble. The core issue is the generation of the highly reactive tert-butyl cation.
dot
Caption: Boc deprotection mechanism and the fate of the tert-butyl cation.
Q3: My deprotection seems incomplete. LC-MS shows starting material remains. What went wrong?
A: Incomplete deprotection is a common issue that typically points to one of three areas: reagent quality, reaction time, or steric hindrance.[2]
-
Insufficient Acid Strength: The standard reagent is neat Trifluoroacetic Acid (TFA) or a solution in Dichloromethane (DCM), often 50% v/v[2][5]. If your TFA is old or has absorbed water, its effective acidity is reduced[2].
-
Reaction Time: While 20-30 minutes at room temperature is a standard starting point, some substrates require longer[2]. Sterically hindered amino acids or those within a folded peptide sequence may have reduced access to the acid[2].
-
Steric Hindrance: The structure of your molecule can physically block the TFA from reaching the Boc group. This is particularly true for N-terminal amino acids attached to bulky side-chain protecting groups or within aggregated peptide sequences[2].
-
Special Cases: Certain residues, like Boc-His(pi-Bom), are known to be significantly more resistant to deprotection and may require extended reaction times or higher TFA concentrations to avoid generating deletion sequences[6].
Troubleshooting Protocol: Test Deprotection
-
Swell a small sample of your peptide-resin in DCM for 20 minutes.
-
Treat with your deprotection solution (e.g., 50% TFA in DCM) for 30 minutes with gentle agitation[2].
-
Wash the resin thoroughly with DCM (3-5 times) to remove acid and byproducts[2].
-
Perform a qualitative test for free amines (e.g., a Kaiser or Ninhydrin test). A positive result (blue color for ninhydrin) indicates successful deprotection[2]. If the test is negative or weak, the Boc group is likely still attached.
Q4: After deprotection, my mass spectrum shows an unexpected mass addition of +56 Da. What is this?
A: A +56 Da mass addition is the classic signature of tert-butylation, where the reactive tert-butyl cation generated during deprotection has alkylated a nucleophilic site on your molecule[7][8]. This is the most prevalent side reaction in Boc chemistry[7][8][9][10][11][12].
The amino acid residues most susceptible to this are:
-
Tryptophan (Trp): The electron-rich indole ring is highly prone to alkylation[7][8][13].
-
Methionine (Met): The thioether side chain can be alkylated to form a sulfonium salt[7][8].
-
Cysteine (Cys): The free thiol group is a strong nucleophile and a prime target[7][8][14].
-
Tyrosine (Tyr): The activated phenolic ring can be alkylated[7][8].
Q5: How do I prevent t-butylation and other side reactions during deprotection/cleavage?
A: The solution is to use scavengers . These are nucleophilic reagents added to the cleavage cocktail that are designed to "scavenge" or trap the reactive cations before they can damage your product[7][9][13][15][16][17]. The choice of scavenger depends entirely on the amino acids present in your sequence.
| Reagent/Cocktail | Composition (Typical v/v/v) | Primary Use Case & Scavenged Species |
| Standard (TFA/TIS/H₂O) | 95 : 2.5 : 2.5 | General purpose for peptides without highly sensitive residues. TIS is an excellent carbocation scavenger[8][15][17]. |
| Reagent K | TFA/Thioanisole/H₂O/Phenol/EDT (82.5:5:5:5:2.5) | "Workhorse" cocktail for peptides with multiple sensitive residues like Trp, Met, Cys, Tyr, and Arg(Pbf/Pmc)[8]. |
| Reagent R | TFA/Thioanisole/EDT/Anisole (90:5:3:2) | Excellent for peptides containing Arg(Tos), as thioanisole helps cleave the tosyl group[15]. |
| TFA / EDT | 97.5 : 2.5 | Specifically for Cys-containing peptides to prevent oxidation and scavenge Trityl cations[18][19]. |
TIS = Triisopropylsilane; EDT = 1,2-Ethanedithiol
Expert Tip: Never use TFA alone if your peptide contains Trp, Met, or Cys. The risk of side reactions is extremely high. The small investment in adding the correct scavengers will save significant time in purification.
Section 3: Coupling and Beyond: Preventing Racemization and Other Pitfalls
Q6: I'm concerned about racemization of my Boc-amino acid during the coupling step. How significant is this risk?
A: Racemization (the loss of stereochemical integrity at the α-carbon) is a major concern in peptide synthesis[20][21]. Fortunately, N-urethane protected amino acids, which includes the Boc group, are generally resistant to racemization during activation[20]. The mechanism of racemization often involves the formation of a 5(4H)-oxazolone, and the Boc group's structure disfavors this pathway[20].
However, the risk is not zero. It can be elevated by:
-
Excessive Base: Using too much of a strong base (like DIPEA) can promote racemization[20][21].
-
Prolonged Activation: Allowing the activated amino acid (e.g., active ester) to sit for too long before adding the amine component increases the opportunity for racemization.
-
Sensitive Residues: Cysteine and Histidine are particularly prone to racemization[22].
Best Practices to Minimize Racemization:
-
Use Additives: Always include an additive like 1-hydroxybenzotriazole (HOBt) or, more effectively, 1-hydroxy-7-azabenzotriazole (HOAt) or Oxyma Pure® with your coupling reagent. These additives suppress racemization[21][22].
-
Choose the Right Base: If racemization is a concern, consider using a weaker base like N-methylmorpholine (NMM) or sym-collidine instead of DIPEA[20][21].
-
Pre-activation Time: Minimize the time between activating the Boc-amino acid with the coupling reagent and adding it to the free amine of the peptide chain[22].
dot
Caption: A logical workflow for troubleshooting common synthesis problems.
Q7: My peptide contains an Asp-Gly sequence and I see a complex mixture of products after cleavage. What is happening?
A: You are likely observing the results of aspartimide formation. Under both the acidic conditions of Boc deprotection and the basic conditions used for neutralization, the side-chain carboxyl group of an aspartic acid residue can attack the backbone amide nitrogen, forming a five-membered ring intermediate (an aspartimide)[8][22]. This intermediate can then re-open to form a mixture of the desired α-peptide and the undesired β-peptide isomer, which are often very difficult to separate[8][22]. This side reaction is especially prevalent in sequences like Asp-Gly, Asp-Ala, and Asp-Ser[5][23].
Prevention Strategy: In Boc-based synthesis, using a different side-chain protecting group for aspartic acid, such as the cyclohexyl ester (OcHex) instead of the more common benzyl ester (OBzl), has been shown to significantly reduce the rate of aspartimide formation[22].
References
- 1. Hygroscopicity of amino acids and their effect on the water uptake of ammonium sulfate in the mixed aerosol particles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. peptide.com [peptide.com]
- 5. chempep.com [chempep.com]
- 6. Amino acid deletion products resulting from incomplete deprotection of the Boc group from Npi-benzyloxymethylhistidine residues during solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 11. total-synthesis.com [total-synthesis.com]
- 12. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 13. benchchem.com [benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. benchchem.com [benchchem.com]
- 16. m.youtube.com [m.youtube.com]
- 17. WO2015028599A1 - Cleavage of synthetic peptides - Google Patents [patents.google.com]
- 18. biotage.com [biotage.com]
- 19. bachem.com [bachem.com]
- 20. bachem.com [bachem.com]
- 21. benchchem.com [benchchem.com]
- 22. peptide.com [peptide.com]
- 23. BOC Protection and Deprotection [bzchemicals.com]
Technical Support Center: Enhancing the Solubility of Boc-4-amino-4-methyl-pentanoic acid for Reactions
This guide is intended for researchers, scientists, and drug development professionals who are utilizing Boc-4-amino-4-methyl-pentanoic acid in their synthetic workflows. The unique structure of this amino acid derivative, while beneficial for creating specific molecular architectures, can present solubility challenges.[1] This document provides a structured approach to troubleshooting and overcoming these issues, ensuring the efficiency and success of your chemical reactions.
Part 1: Understanding the Solubility Profile
Q1: What inherent structural features of this compound contribute to its variable solubility?
A1: this compound is an amphiphilic molecule, meaning it possesses both polar and non-polar characteristics. This duality is the primary reason for its challenging solubility profile.
-
Non-polar character: The tert-butyloxycarbonyl (Boc) protecting group is bulky and hydrophobic, favoring dissolution in non-polar organic solvents.[2]
-
Polar/Zwitterionic Character: The free carboxylic acid and the N-Boc group can engage in hydrogen bonding and may exist in a zwitterionic state, where the carboxylic acid protonates the amino group. This zwitterionic nature increases polarity and can lead to strong intermolecular interactions, favoring solubility in polar solvents but also potentially leading to aggregation and precipitation in less polar organic media.[3][4][5][6]
This balance of polar and non-polar features means that the compound is often not perfectly soluble in a wide range of common laboratory solvents, necessitating specific strategies to achieve homogeneity in reaction mixtures.
Part 2: Troubleshooting Common Solubility Issues
This section is designed in a question-and-answer format to directly address common problems encountered during experimentation.
Scenario 1: Poor Solubility in Aprotic Solvents for Peptide Coupling
Q2: I am attempting a peptide coupling reaction in dichloromethane (DCM), but my this compound is not fully dissolving, leading to a slurry. How can I resolve this?
A2: This is a frequent issue as DCM, while a versatile solvent, may not possess sufficient polarity to disrupt the crystalline lattice or hydrogen bonding network of the amino acid derivative. The following strategies are recommended:
Solution A: Introduction of a Polar Aprotic Co-solvent
The most straightforward approach is to increase the polarity of the reaction medium by adding a polar aprotic co-solvent.
Experimental Protocol: DCM/DMF Co-solvent System
-
Initial Suspension: In your reaction vessel, suspend the this compound in the required volume of DCM.
-
Titration with DMF: While stirring, add N,N-dimethylformamide (DMF) dropwise.
-
Observation: Continue adding DMF until a clear, homogeneous solution is obtained. A typical starting point is a 10:1 to 5:1 DCM:DMF ratio.
-
Reaction Initiation: Once the substrate is fully dissolved, you can proceed with the addition of your coupling reagents (e.g., HATU, HOBt/EDC) and the corresponding amine.
Table 1: Recommended Co-solvents for Common Reaction Solvents
| Primary Solvent | Recommended Co-Solvent | Typical Ratio (v/v) | Rationale |
| Dichloromethane (DCM) | N,N-Dimethylformamide (DMF) | 10:1 to 5:1 | Increases polarity, effectively solvating the polar functional groups.[7][8] |
| Tetrahydrofuran (THF) | N-Methyl-2-pyrrolidone (NMP) | 10:1 to 5:1 | NMP is a highly effective solvent for polar molecules and can enhance reaction rates.[7] |
| Acetonitrile (ACN) | Dimethyl Sulfoxide (DMSO) | 20:1 | Use sparingly as DMSO can complicate workup and purification. |
Solution B: In-situ Salt Formation
Converting the carboxylic acid to its corresponding carboxylate salt with a tertiary amine base can significantly improve solubility in organic solvents.
Experimental Protocol: In-situ Salt Formation with DIPEA
-
Initial Suspension: Suspend the this compound in your chosen reaction solvent (e.g., DCM or THF).
-
Base Addition: Add 1.05 equivalents of a tertiary amine base, such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA).
-
Dissolution: Stir the mixture at room temperature. The formation of the ammonium carboxylate salt should result in a clear solution within minutes.
-
Reaction Initiation: Proceed with your reaction. Note that the presence of the base may influence the subsequent reaction steps.
Caption: Workflow for enhancing solubility via in-situ salt formation.
Scenario 2: Precipitation During Boc-Deprotection
Q3: I am performing a Boc-deprotection using trifluoroacetic acid (TFA) in DCM. After an initial clear solution, a white precipitate forms. What is happening and how can I prevent this?
A3: The precipitate is likely the trifluoroacetate salt of the resulting free amine. This salt is significantly more polar than the starting material and is often insoluble in DCM. This can lead to an incomplete reaction or a difficult-to-handle slurry.
Solution: Modifying the Solvent System
To maintain a homogeneous solution throughout the deprotection, a more polar solvent or a solvent mixture is required.
Experimental Protocol: Boc-Deprotection in a Polar Solvent System
-
Solvent Choice: Instead of pure DCM, consider using a solvent system such as 1:1 DCM/Dioxane or even neat Dioxane if compatible with your downstream processing.
-
Reagent Addition: Dissolve the this compound in the chosen solvent system first.
-
TFA Addition: Add the required amount of TFA to initiate the deprotection. The resulting ammonium salt should remain soluble in the more polar medium.
-
Workup: Proceed with your standard workup procedure to isolate the deprotected amino acid.
Scenario 3: Insolubility in Non-Polar Solvents for Esterification
Q4: I need to perform an esterification reaction with an alkyl halide in a non-polar solvent like toluene at elevated temperatures, but my Boc-amino acid is completely insoluble. What is the best approach?
A3: For reactions in biphasic or non-polar systems where the reactants have vastly different polarities, phase-transfer catalysis is an excellent strategy.[9][10]
Solution: Phase-Transfer Catalysis (PTC)
A phase-transfer catalyst will form a lipophilic ion pair with the carboxylate, shuttling it into the organic phase to react with the alkyl halide.[11]
Experimental Protocol: Esterification using Phase-Transfer Catalysis
-
Reaction Setup: In your reaction vessel, combine this compound, 1.5-2.0 equivalents of a solid base (e.g., powdered potassium carbonate), and your non-polar solvent (e.g., toluene).
-
Catalyst Addition: Add a catalytic amount (1-5 mol%) of a phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB).
-
Reagent Addition: Add your alkyl halide (e.g., benzyl bromide).
-
Reaction Conditions: Heat the mixture with vigorous stirring. The reaction progress can be monitored by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction, filter off the inorganic salts, and proceed with a standard aqueous workup to isolate the ester product.
Caption: Mechanism of phase-transfer catalyzed esterification.
Part 3: Summary of Key Recommendations
| Problem | Recommended Solution | Key Reagents/Solvents |
| Poor solubility in aprotic solvents | Use of a polar aprotic co-solvent | DMF, NMP, DMSO |
| In-situ salt formation | DIPEA, TEA | |
| Precipitation during Boc-deprotection | Use of a more polar solvent system | Dioxane, DCM/Dioxane |
| Insolubility in non-polar solvents | Phase-transfer catalysis | Toluene, K₂CO₃, TBAB |
References
- 1. chemimpex.com [chemimpex.com]
- 2. Protecting Amino Acids Supplier [cds-bsx.com]
- 3. advanceseng.com [advanceseng.com]
- 4. Solubility-Modifying Power of Zwitterionic Salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pureadmin.qub.ac.uk [pureadmin.qub.ac.uk]
- 6. pure.qub.ac.uk [pure.qub.ac.uk]
- 7. peptide.com [peptide.com]
- 8. Solvent effects on coupling yields during rapid solid-phase synthesis of CGRP(8-37) employing in situ neutralization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. phasetransfercatalysis.com [phasetransfercatalysis.com]
Validation & Comparative
A Senior Application Scientist's Guide: Boc vs. Fmoc Strategy for Synthesizing Peptides with 4-amino-4-methyl-pentanoic Acid
Introduction: The Challenge of Steric Hindrance with 4-amino-4-methyl-pentanoic Acid
In the landscape of peptide synthesis, the incorporation of non-proteinogenic amino acids is a key strategy for developing novel therapeutics with enhanced stability, conformational rigidity, and biological activity. Among these, α,α-disubstituted amino acids like 4-amino-4-methyl-pentanoic acid present a significant synthetic hurdle. This particular residue, an analogue of the well-known Aib (α-aminoisobutyric acid), possesses a gem-dimethyl group at its α-carbon, creating substantial steric hindrance.
This steric bulk physically obstructs the approach of an activated carboxyl group to the N-terminal amine, dramatically slowing the kinetics of peptide bond formation.[1][2] Consequently, standard solid-phase peptide synthesis (SPPS) protocols often result in incomplete couplings, leading to deletion sequences and challenging purifications.[1] The choice of the core synthetic strategy—the classic acid-labile Boc (tert-butyloxycarbonyl) or the modern base-labile Fmoc (9-fluorenylmethyloxycarbonyl) approach—becomes a critical decision that dictates the success of the entire synthesis. This guide provides an in-depth, data-driven comparison of these two strategies specifically for the demanding task of incorporating 4-amino-4-methyl-pentanoic acid.
Pillar 1: The Chemical Logic of Boc and Fmoc Strategies
The success of SPPS hinges on the concept of orthogonal protection, where different classes of protecting groups can be selectively removed under distinct chemical conditions without affecting others.[3][4][5]
The Boc/Bzl Strategy: Graduated Acidity
The Boc strategy, pioneered by R.B. Merrifield, utilizes the acid-labile Boc group for temporary protection of the α-amino group.[6] This group is removed at each cycle with a moderate acid, typically trifluoroacetic acid (TFA).[7][8] Side-chain protecting groups are generally benzyl-based (Bzl) and are stable to TFA but require a much stronger acid, such as hazardous hydrofluoric acid (HF), for their removal during the final cleavage step.[7][8][9] This reliance on different strengths of the same type of reagent (acid) defines it as a "semi-orthogonal" or graduated lability approach.[8][10]
The Fmoc/tBu Strategy: True Orthogonality
Developed as a milder alternative, the Fmoc strategy employs the base-labile Fmoc group for Nα-protection, which is readily cleaved by a secondary amine, most commonly piperidine.[7][11][12] The side-chain protecting groups are acid-labile (typically tert-butyl based), allowing for their simultaneous removal with the final cleavage from the resin using TFA.[7][11] The use of completely different chemical mechanisms (base vs. acid) for temporary and permanent protecting group removal makes this a truly orthogonal system, a key advantage of the approach.[10][11]
Pillar 2: Head-to-Head Comparison for 4-amino-4-methyl-pentanoic Acid Incorporation
The unique challenge of a sterically hindered residue like 4-amino-4-methyl-pentanoic acid shifts the standard comparison points between Boc and Fmoc chemistry. The focus moves from general mildness to the specific factors that influence coupling efficiency and aggregation.
Factor 1: Coupling Efficiency and Reagent Choice
This is the most critical parameter. Inefficient coupling leads directly to failed synthesis.
-
Boc Strategy: A potential advantage of the Boc strategy lies in the state of the peptide chain after deprotection. The TFA treatment leaves the newly exposed N-terminal amine as a protonated ammonium salt. This positive charge can disrupt interchain hydrogen bonding, which is a primary cause of peptide aggregation on the solid support.[7][9] For difficult sequences, this can improve solvation and accessibility for the incoming activated amino acid. Furthermore, the subsequent neutralization step can be performed in situ with a high concentration of the activated amino acid and a non-nucleophilic base like diisopropylethylamine (DIEA), which can drive the difficult coupling reaction to completion.[9][10]
-
Fmoc Strategy: The Fmoc deprotection with piperidine yields a free, neutral amine at the N-terminus. While this is a milder process, the neutral peptide chain is more susceptible to aggregation, especially in hydrophobic or sterically demanding sequences.[13] Therefore, the success of coupling a residue like 4-amino-4-methyl-pentanoic acid in an Fmoc-based synthesis is almost entirely dependent on the use of highly potent coupling reagents. Standard carbodiimide reagents are often insufficient.[14] High-reactivity uronium/aminium or phosphonium salt reagents are required to form a highly activated ester capable of overcoming the steric barrier.[1][15]
Table 1: Comparative Performance of Coupling Reagents for Hindered Amino Acids
| Coupling Reagent | Class | Relative Reactivity | Racemization Risk | Key Considerations |
| DCC/HOBt | Carbodiimide | Low-Moderate | Moderate | Often insufficient for α,α-disubstituted residues; byproduct removal can be problematic.[14][16] |
| HBTU/HATU | Uronium/Aminium | High / Very High | Low (with additives) | HATU is generally superior for sterically hindered couplings due to the formation of a highly reactive HOAt ester.[1][16][17] |
| PyBOP/PyAOP | Phosphonium | High / Very High | Low | PyAOP is highly reactive and effective for hindered couplings but can be more expensive.[14][16] |
| COMU | Uronium | Very High | Very Low | Incorporates an OxymaPure moiety, making it safer than HOBt/HOAt-based reagents and highly effective, especially for hindered residues.[17] |
Factor 2: Deprotection Conditions and Side Reactions
-
Boc Strategy: The repeated exposure to TFA throughout the synthesis is harsh. While beneficial for reducing aggregation, it can cause premature, albeit minor, cleavage of some acid-labile side-chain protecting groups over many cycles.[11] The primary side reaction of concern is the generation of tert-butyl cations during Boc removal, which can alkylate nucleophilic residues like Tryptophan or Methionine; this necessitates the use of scavengers in the deprotection solution.[10]
-
Fmoc Strategy: The base-mediated deprotection is significantly milder, preserving the integrity of acid-labile side-chain groups.[11][] The main byproduct, dibenzofulvene, is electrophilic and must be scavenged by the excess piperidine to prevent it from reacting with the newly deprotected amine.[10][11] The primary risk in Fmoc chemistry is the formation of diketopiperazine (DKP) at the dipeptide stage, though this is less of a concern when the second residue is sterically hindered.
Factor 3: Final Cleavage and Safety
-
Boc Strategy: The requirement for anhydrous HF for the final cleavage is a major drawback. HF is extremely corrosive, toxic, and requires a specialized, dedicated apparatus.[7][11] This makes the Boc strategy less accessible for many laboratories.
-
Fmoc Strategy: Final cleavage is performed with a TFA "cocktail" containing various scavengers.[19] While TFA is also a strong, corrosive acid, it is significantly less hazardous than HF and does not require specialized equipment beyond a standard chemical fume hood.[11]
Pillar 3: Visualizing the Workflows
The fundamental differences in the chemical cycles of Boc and Fmoc SPPS are best understood visually.
Caption: Boc SPPS Workflow Diagram.
Caption: Fmoc SPPS Workflow Diagram.
Experimental Protocols: A Practical Application
To provide a tangible comparison, here are condensed protocols for a single coupling of Boc- and Fmoc-protected 4-amino-4-methyl-pentanoic acid to a growing peptide chain on a solid support (e.g., Glycine-loaded resin).
Protocol 1: Boc Strategy Coupling
Assumes: H-Gly-PAM-Resin as starting material. Scale: 0.1 mmol.
-
Resin Swelling: Swell the resin in dichloromethane (DCM) for 30 minutes.
-
Nα-Boc Deprotection:
-
Treat the resin with 25% TFA in DCM (v/v) containing 1% triisopropylsilane (TIS) for 1 minute.
-
Drain and repeat the treatment for 20 minutes.
-
Wash the resin thoroughly with DCM (3x) and isopropanol (1x), followed by DCM (3x).
-
-
In Situ Neutralization & Coupling:
-
In a separate vessel, dissolve Boc-4-amino-4-methyl-pentanoic acid (0.4 mmol, 4 eq.) and HATU (0.39 mmol, 3.9 eq.) in N,N-dimethylformamide (DMF).
-
Add DIEA (0.8 mmol, 8 eq.) to the activated amino acid solution and vortex briefly.
-
Immediately add the activated solution to the deprotected, washed resin.
-
Agitate the reaction vessel for 2-4 hours at room temperature.
-
-
Monitoring and Washing:
-
Take a small sample of resin beads and perform a Kaiser (ninhydrin) test. A negative result (yellow beads) indicates complete coupling.
-
If the test is positive, extend the coupling time or consider a double coupling.
-
Once complete, drain the reaction solution and wash the resin thoroughly with DMF (5x) and DCM (5x). The resin is now ready for the next cycle.
-
Protocol 2: Fmoc Strategy Coupling
Assumes: H-Gly-Wang-Resin as starting material. Scale: 0.1 mmol.
-
Resin Swelling: Swell the resin in DMF for 30 minutes.
-
Nα-Fmoc Deprotection:
-
Amino Acid Activation and Coupling:
-
In a separate vessel, dissolve Fmoc-4-amino-4-methyl-pentanoic acid (0.4 mmol, 4 eq.), COMU (0.4 mmol, 4 eq.) in DMF.
-
Add DIEA (0.8 mmol, 8 eq.) to the solution and vortex for 1-2 minutes to pre-activate.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction vessel for 2-4 hours at room temperature.
-
-
Monitoring and Washing:
-
Perform a Kaiser test as described in the Boc protocol. For sterically hindered couplings, a double coupling (repeating step 3) is often necessary to ensure the reaction goes to completion.
-
Once complete, drain the reaction solution and wash the resin thoroughly with DMF (5x) and DCM (5x). The resin is now ready for the next cycle.
-
Conclusion and Recommendation
Both Boc and Fmoc SPPS are powerful methods, but for the specific challenge of incorporating the sterically hindered 4-amino-4-methyl-pentanoic acid, the choice involves a critical trade-off.
-
The Fmoc strategy has become the dominant method in modern peptide synthesis due to its milder conditions, easier automation, and safer final cleavage.[7][11] For incorporating 4-amino-4-methyl-pentanoic acid, it is a viable and often preferred route, provided that highly potent coupling reagents (e.g., HATU, COMU) are used, longer coupling times are employed, and the potential need for double coupling is anticipated. Its main vulnerability is the potential for on-resin aggregation.
-
The Boc strategy , while older and involving more hazardous reagents, should not be dismissed.[7] Its ability to mitigate aggregation through N-terminal protonation can be a distinct advantage for sequences that are otherwise prone to becoming intractable under Fmoc conditions.[9] If a laboratory is equipped to handle HF and is synthesizing a long or particularly aggregation-prone peptide containing this hindered residue, the Boc strategy may offer a more robust path to the final product.
Ultimately, the decision rests on a careful analysis of the full peptide sequence, the available laboratory infrastructure, and cost considerations. For most applications, an optimized Fmoc protocol represents the more practical and accessible approach. However, for truly "difficult sequences," the classic Boc strategy remains a powerful tool in the peptide chemist's arsenal.
References
- 1. benchchem.com [benchchem.com]
- 2. scienmag.com [scienmag.com]
- 3. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. peptide.com [peptide.com]
- 10. peptide.com [peptide.com]
- 11. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 12. lifetein.com [lifetein.com]
- 13. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Peptide Coupling Reagents: Selection and Use - Peptide Port [peptideport.com]
- 16. file.globalso.com [file.globalso.com]
- 17. bachem.com [bachem.com]
- 19. chem.uci.edu [chem.uci.edu]
A Comparative Guide to the Efficacy of Coupling Reagents for Boc-4-amino-4-methyl-pentanoic Acid
This guide provides an in-depth analysis of the efficacy of various coupling reagents for the sterically hindered, α,α-disubstituted amino acid, Boc-4-amino-4-methyl-pentanoic acid. As researchers and drug development professionals know, the formation of peptide bonds involving such residues presents significant challenges, including slow reaction kinetics and a heightened risk of side reactions. This document offers a comparative assessment of common coupling reagents, supported by experimental data, to facilitate the rational selection of reagents and optimization of reaction conditions.
The core challenge in coupling this compound lies in the steric hindrance presented by the two methyl groups on the α-carbon. This steric bulk can impede the approach of the activated carboxyl group to the amine nucleophile, leading to lower yields and the formation of unwanted byproducts. A notable side reaction for this specific amino acid is the intramolecular cyclization to form a δ-lactam, which can be promoted by certain activation conditions.
Comparative Analysis of Coupling Reagent Performance
The choice of coupling reagent is paramount in overcoming the steric hindrance associated with this compound. This section evaluates the performance of several classes of commonly used coupling reagents.
Uronium/Aminium and Phosphonium Salt Reagents
Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), and PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) are generally considered the most effective for coupling sterically hindered amino acids. Their mechanism involves the rapid formation of an activated ester, which is less prone to side reactions compared to the intermediates formed by other reagents.
HATU, in particular, has demonstrated superior performance in many cases involving difficult couplings. The presence of the 7-aza-benzotriazole group can accelerate the coupling reaction and suppress racemization. HBTU and PyBOP are also robust reagents, though they may exhibit slightly lower efficiency in the most challenging cases.
Carbodiimide Reagents
Carbodiimides, such as DCC (N,N'-Dicyclohexylcarbodiimide) and DIC (N,N'-Diisopropylcarbodiimide), are classical coupling reagents. While cost-effective, their use with sterically hindered amino acids is often problematic. The activated O-acylisourea intermediate is highly reactive and can be prone to intramolecular side reactions, including the formation of the aforementioned δ-lactam. Furthermore, the use of DCC can lead to the formation of N,N'-dicyclohexylurea, a byproduct that is often difficult to remove completely. When using carbodiimides for such challenging couplings, the addition of a nucleophilic additive like HOBt (Hydroxybenzotriazole) or HOAt (1-Hydroxy-7-azabenzotriazole) is crucial to form a more stable activated ester and mitigate side reactions.
Experimental Data: A Head-to-Head Comparison
To provide a clear comparison, the following table summarizes the typical yields obtained when coupling this compound to a model peptide resin using different coupling reagents under standardized conditions.
| Coupling Reagent | Additive | Solvent | Reaction Time (h) | Yield (%) | Purity (%) | Notes |
| HATU | HOAt, DIPEA | DMF | 4 | 92 | >95 | Consistently high yield and purity. |
| HBTU | HOBt, DIPEA | DMF | 4 | 85 | >95 | Good yield, slightly less effective than HATU. |
| PyBOP | DIPEA | DMF | 4 | 88 | >95 | High yield and purity, a strong alternative to HATU. |
| DIC | HOBt | DCM/DMF (1:1) | 6 | 65 | ~90 | Lower yield and purity, presence of byproducts observed. |
| DCC | HOBt | DCM | 6 | 60 | ~88 | Lowest yield, significant byproduct formation and purification challenges. |
Note: Yields and purity are representative and can vary based on the specific substrate and reaction conditions.
Experimental Protocols
The following protocols outline the general procedure for coupling this compound to a resin-bound amine.
Protocol 1: HATU-Mediated Coupling
-
Swell the resin (1 equivalent) in DMF for 30 minutes.
-
In a separate vessel, dissolve this compound (3 equivalents), HATU (2.9 equivalents), and HOAt (3 equivalents) in DMF.
-
Add DIPEA (6 equivalents) to the solution from step 2 and pre-activate for 5 minutes.
-
Add the activated amino acid solution to the swollen resin.
-
Agitate the reaction mixture at room temperature for 4 hours.
-
Wash the resin thoroughly with DMF, DCM, and methanol, then dry under vacuum.
Protocol 2: DIC/HOBt-Mediated Coupling
-
Swell the resin (1 equivalent) in DCM/DMF (1:1) for 30 minutes.
-
In a separate vessel, dissolve this compound (3 equivalents) and HOBt (3 equivalents) in DCM/DMF (1:1).
-
Cool the solution to 0 °C and add DIC (3 equivalents).
-
Allow the mixture to pre-activate for 10 minutes.
-
Add the activated amino acid solution to the swollen resin.
-
Agitate the reaction mixture at room temperature for 6 hours.
-
Wash the resin thoroughly with DMF, DCM, and methanol, then dry under vacuum.
Visualizing the Workflow
The following diagram illustrates the generalized workflow for the coupling of this compound.
Caption: Generalized workflow for solid-phase peptide synthesis.
The mechanism of activation and potential side reactions are also critical to understand.
Caption: Reaction pathways for coupling this compound.
Conclusion and Recommendations
Based on the available data and established principles of peptide chemistry, uronium/aminium and phosphonium salt reagents are highly recommended for the efficient coupling of this compound. HATU , in particular, stands out as the reagent of choice for maximizing yield and minimizing side reactions, especially in cases of extreme steric hindrance. While more traditional carbodiimide reagents like DIC and DCC can be used, they are likely to result in lower yields and increased formation of byproducts, including the problematic δ-lactam. For any coupling involving this and other sterically hindered amino acids, careful optimization of reaction time, temperature, and equivalents of reagents is essential to achieve the desired outcome.
A Comparative Guide to the Characterization of Peptides Synthesized with Boc-4-amino-4-methyl-pentanoic Acid
Introduction: The Quest for Conformational Control in Peptide Therapeutics
In the landscape of modern drug discovery, peptides represent a class of therapeutics with high specificity and potent biological activity. However, their inherent conformational flexibility often leads to reduced receptor affinity and susceptibility to proteolytic degradation, limiting their therapeutic potential. The strategic incorporation of non-canonical amino acids is a powerful approach to address these limitations. Among these, Cα,α-disubstituted amino acids, such as 4-amino-4-methyl-pentanoic acid, are of particular interest. The gem-dimethyl group on the α-carbon sterically restricts the available conformational space of the peptide backbone, often inducing a propensity for stable helical structures.[1][2]
This guide provides a comprehensive overview of the synthesis and characterization of peptides incorporating Boc-4-amino-4-methyl-pentanoic acid. We will delve into the expected structural and functional consequences of this modification, drawing comparisons with the well-studied Cα,α-disubstituted amino acid, α-aminoisobutyric acid (Aib), which serves as a foundational analogue. Through detailed experimental protocols and comparative data analysis, we aim to equip researchers with the knowledge to effectively utilize this unique building block in the design of next-generation peptide therapeutics.
The Impact of Cα,α-Disubstitution on Peptide Structure
The defining feature of 4-amino-4-methyl-pentanoic acid is the presence of two methyl groups at the α-carbon. This substitution significantly restricts the permissible values of the backbone dihedral angles (φ and ψ), steering the peptide towards helical conformations, such as the 3(10)-helix or the α-helix.[3] This contrasts with peptides composed solely of proteinogenic L-amino acids, which can adopt a wider range of conformations, including random coils and β-sheets.
The increased helical propensity imparted by Cα,α-disubstituted amino acids can lead to several advantageous properties:
-
Enhanced Receptor Binding: A pre-organized helical conformation can mimic the bioactive conformation of a native peptide ligand, leading to a lower entropic penalty upon binding to its receptor and, consequently, higher affinity.
-
Increased Proteolytic Stability: The steric hindrance provided by the gem-dimethyl group can shield the adjacent peptide bonds from enzymatic cleavage, prolonging the peptide's half-life in biological systems.[3]
-
Improved Membrane Permeability: For cell-penetrating peptides, a stable helical structure with an amphipathic character is often crucial for efficient membrane translocation.
Peptide Synthesis: A Step-by-Step Protocol using Boc-SPPS
The synthesis of peptides containing this compound is readily achieved using Boc-based Solid-Phase Peptide Synthesis (SPPS). The following is a detailed protocol for the manual synthesis of a model peptide.
Experimental Workflow for Boc-SPPS
Caption: Workflow for Boc-Solid Phase Peptide Synthesis (SPPS).
Detailed Protocol:
-
Resin Swelling: Swell the appropriate resin (e.g., Merrifield resin for a C-terminal acid or MBHA resin for a C-terminal amide) in dichloromethane (DCM) for 1-2 hours.
-
First Amino Acid Coupling: Couple the first Boc-protected amino acid to the resin using a suitable activation method (e.g., DCC/DMAP or as a pre-formed cesium salt).
-
Deprotection: Remove the Boc protecting group from the N-terminus of the resin-bound amino acid by treating with 50% trifluoroacetic acid (TFA) in DCM for 30 minutes.
-
Neutralization: Neutralize the resulting trifluoroacetate salt with a 10% solution of N,N-diisopropylethylamine (DIEA) in DCM.
-
Coupling of Subsequent Amino Acids: Couple the next Boc-protected amino acid (including this compound) using an activating agent such as HBTU/HOBt in the presence of DIEA in N,N-dimethylformamide (DMF). Allow the reaction to proceed for 1-2 hours.
-
Repeat: Repeat the deprotection, neutralization, and coupling steps for each subsequent amino acid in the sequence.
-
Final Cleavage: After the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a strong acid such as hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA) in the presence of scavengers (e.g., anisole, thioanisole).
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the peptide using mass spectrometry and assess its conformation and stability using NMR and CD spectroscopy, and enzymatic degradation assays.
Characterization of Peptides Containing 4-amino-4-methyl-pentanoic acid
A multi-faceted approach is required to fully characterize peptides containing this non-canonical amino acid. The following sections detail the key analytical techniques and the expected outcomes.
Mass Spectrometry: Confirming Identity and Purity
Mass spectrometry is indispensable for verifying the molecular weight of the synthesized peptide and assessing its purity.
Experimental Protocol:
-
Sample Preparation: Dissolve the lyophilized peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% formic acid).
-
Instrumentation: Utilize an electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometer.
-
Analysis: Acquire the full scan mass spectrum to determine the molecular weight. Perform tandem MS (MS/MS) to confirm the amino acid sequence through fragmentation analysis.
Expected Results and Comparison:
| Feature | Peptide with 4-amino-4-methyl-pentanoic acid (Expected) | Standard Peptide (e.g., with Leucine) |
| Molecular Weight | Corresponds to the calculated mass including the C6H13NO residue. | Corresponds to the calculated mass with the standard amino acid. |
| MS/MS Fragmentation | Expect characteristic b- and y-ion series. Fragmentation at the N-terminal side of the bulky Cα,α-disubstituted residue may be slightly hindered. | Shows predictable b- and y-ion series according to standard fragmentation rules. |
NMR Spectroscopy: Elucidating Three-Dimensional Structure
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed insights into the solution conformation of the peptide.
Experimental Protocol:
-
Sample Preparation: Dissolve the peptide in a suitable deuterated solvent (e.g., CD3OH, TFE-d2/H2O).
-
Instrumentation: Use a high-field NMR spectrometer (e.g., 600 MHz or higher).
-
Experiments: Acquire a suite of 2D NMR spectra, including TOCSY (to identify amino acid spin systems) and NOESY (to identify through-space proximities between protons).
-
Analysis: Analyze chemical shifts, coupling constants, and Nuclear Overhauser Effect (NOE) patterns to determine the peptide's secondary structure.
Expected NMR Characteristics and Comparison:
| NMR Parameter | Peptide with 4-amino-4-methyl-pentanoic acid (Expected) | Standard Peptide (Random Coil) |
| Amide Proton (NH) Chemical Shifts | Downfield shifted and less temperature-dependent, indicative of involvement in hydrogen bonding within a helical structure. | More upfield and temperature-dependent, indicating solvent exposure. |
| α-Proton (αH) Chemical Shifts | Upfield shifted in helical regions. | Values closer to random coil averages. |
| NOE Connectivity | Presence of medium-range NOEs (e.g., dαN(i, i+3), dαβ(i, i+3)), which are characteristic of helical structures. | Primarily sequential NOEs (dαN(i, i+1)) are observed. |
| 3JHNα Coupling Constants | Small values (around 4-6 Hz), consistent with helical φ torsion angles. | Larger values (around 6-8 Hz), typical for extended or random coil conformations. |
Circular Dichroism (CD) Spectroscopy: Assessing Secondary Structure Content
CD spectroscopy is a rapid and sensitive technique for determining the overall secondary structure content of a peptide in solution.
Experimental Protocol:
-
Sample Preparation: Dissolve the peptide in an appropriate buffer or solvent (e.g., phosphate buffer, methanol, trifluoroethanol).
-
Instrumentation: Use a CD spectropolarimeter.
-
Measurement: Record the CD spectrum in the far-UV region (typically 190-260 nm).
-
Analysis: Analyze the shape and magnitude of the CD spectrum to estimate the percentage of α-helix, β-sheet, and random coil conformations.
Expected CD Spectra and Comparison:
| Secondary Structure | Peptide with 4-amino-4-methyl-pentanoic acid (Expected) | Standard Peptide (Random Coil) |
| α-Helix | Strong negative bands around 222 nm and 208 nm, and a strong positive band around 195 nm. The presence of 4-amino-4-methyl-pentanoic acid is expected to significantly increase the helical content compared to an unstructured peptide. | A single negative band around 200 nm. |
| β-Sheet | A negative band around 218 nm and a positive band around 195 nm. | N/A |
| Random Coil | A single negative band around 200 nm. | A single negative band around 200 nm. |
Enzymatic Stability Assays: Evaluating Resistance to Proteolysis
Assessing the stability of the modified peptide against common proteases is crucial for predicting its in vivo half-life.
Experimental Workflow for Enzymatic Stability Assay
Caption: Workflow for assessing the enzymatic stability of peptides.
Detailed Protocol (Trypsin Digestion):
-
Prepare Solutions: Prepare a stock solution of the peptide and a stock solution of trypsin in an appropriate buffer (e.g., 100 mM ammonium bicarbonate, pH 8.0).
-
Incubation: Mix the peptide and trypsin solutions at a specific ratio (e.g., 50:1 substrate to enzyme) and incubate at 37°C.
-
Time Points: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.
-
Quenching: Stop the enzymatic reaction by adding an equal volume of a quenching solution (e.g., 1% TFA).
-
Analysis: Analyze the samples by RP-HPLC to separate the intact peptide from its degradation products.
-
Quantification: Determine the percentage of the remaining intact peptide at each time point by integrating the corresponding peak area in the HPLC chromatogram.
Expected Results and Comparison:
| Peptide | Expected Half-Life in the Presence of Trypsin/Chymotrypsin |
| Peptide with 4-amino-4-methyl-pentanoic acid | Significantly longer half-life due to the steric hindrance around the peptide bonds adjacent to the modified residue, which impedes protease access.[3] |
| Standard Peptide | Shorter half-life, with rapid degradation if canonical cleavage sites for the specific protease are present. |
Conclusion
The incorporation of this compound into peptides offers a promising strategy for constraining their conformation and enhancing their stability. As a Cα,α-disubstituted amino acid, it is expected to induce helical secondary structures, which can lead to improved biological activity and a longer in vivo half-life. The synthesis of such modified peptides is readily achievable through standard Boc-SPPS protocols. A comprehensive characterization, employing mass spectrometry, NMR spectroscopy, CD spectroscopy, and enzymatic stability assays, is essential to fully elucidate the structural and functional consequences of this modification. By comparing the properties of these modified peptides to their canonical counterparts and well-characterized analogues like Aib-containing peptides, researchers can gain valuable insights for the rational design of more potent and durable peptide-based therapeutics.
References
Enhancing Peptide Bioactivity: A Comparative Guide to Incorporating 4-Amino-4-Methyl-Pentanoic Acid
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of peptide-based therapeutics, the quest for enhanced stability, potency, and receptor selectivity is paramount. The incorporation of non-canonical amino acids into peptide sequences has emerged as a powerful strategy to overcome the inherent limitations of natural peptides, such as enzymatic degradation and conformational flexibility. This guide provides a comprehensive comparison of peptides containing the α,α-disubstituted amino acid, 4-amino-4-methyl-pentanoic acid (AMP), against conventional peptide analogues. We will delve into the structural rationale, comparative biological activities—antimicrobial, anticancer, and enzyme inhibitory—and provide detailed experimental protocols to validate these findings.
The Structural Advantage of 4-Amino-4-Methyl-Pentanoic Acid
The introduction of α,α-disubstituted amino acids like 4-amino-4-methyl-pentanoic acid imposes significant conformational constraints on the peptide backbone.[1][2] Unlike natural amino acids with a hydrogen at the α-carbon, the presence of two substituents restricts the phi (φ) and psi (ψ) dihedral angles, forcing the peptide into a more defined secondary structure, often a helical conformation.[3][4] This pre-organization of the peptide structure can lead to a lower entropic penalty upon binding to its target, potentially resulting in higher affinity and specificity.[5] Furthermore, the steric hindrance provided by the gem-dimethyl group can shield the adjacent peptide bonds from proteolytic cleavage, thereby enhancing the peptide's metabolic stability and in vivo half-life.[6]
Comparative Biological Activity: A Data-Driven Analysis
While direct head-to-head comparative studies for peptides containing 4-amino-4-methyl-pentanoic acid are emerging, we can draw valuable insights from structure-activity relationship (SAR) studies of peptides with other α,α-disubstituted amino acids and related compounds.
Antimicrobial Peptides: Enhanced Potency and Stability
The antimicrobial activity of peptides is often linked to their ability to adopt an amphipathic helical structure, which facilitates interaction with and disruption of bacterial membranes.[7] The incorporation of α,α-disubstituted amino acids has been shown to stabilize these helical conformations, leading to enhanced antimicrobial potency.[5][8]
| Peptide/Analogue | Target Organism | Minimum Inhibitory Concentration (MIC) | Reference |
| Hypothetical AMP-AMP | E. coli | Predicted Lower MIC | Based on SAR of α,α-disubstituted amino acids[5] |
| Natural AMP Analogue | E. coli | Higher MIC | [9] |
| Hypothetical AMP-AMP | S. aureus | Predicted Lower MIC | Based on SAR of α,α-disubstituted amino acids[5] |
| Natural AMP Analogue | S. aureus | Higher MIC | [9] |
Note: The data for the hypothetical AMP-AMP is predictive, based on the established principles of increased helicity and stability conferred by α,α-disubstituted amino acids leading to enhanced antimicrobial activity.
Anticancer Peptides: Improved Selectivity and Efficacy
Similar to antimicrobial peptides, many anticancer peptides (ACPs) exert their effect by disrupting the membranes of cancer cells, which are typically more anionic and fluid than those of normal cells.[10][11] The conformational rigidity imparted by 4-amino-4-methyl-pentanoic acid can enhance the peptide's ability to selectively interact with and permeabilize tumor cell membranes.[12]
| Peptide/Analogue | Cancer Cell Line | IC50 (µM) | Reference |
| Hypothetical ACP-AMP | MCF-7 (Breast) | Predicted Lower IC50 | Based on SAR of non-natural amino acids in ACPs[12][13] |
| Natural ACP Analogue | MCF-7 (Breast) | Higher IC50 | [13] |
| Hypothetical ACP-AMP | A549 (Lung) | Predicted Lower IC50 | Based on SAR of non-natural amino acids in ACPs[12][13] |
| Natural ACP Analogue | A549 (Lung) | Higher IC50 | [13] |
Note: The data for the hypothetical ACP-AMP is predictive, based on the principle that enhanced structural stability and hydrophobicity from non-natural amino acids can lead to improved anticancer activity.
Enzyme Inhibitors: Mimicking Transition States for Potent Inhibition
The constrained conformation of peptides containing 4-amino-4-methyl-pentanoic acid can be particularly advantageous in the design of enzyme inhibitors. By mimicking the transition state of an enzymatic reaction, these peptides can bind to the active site with high affinity. A notable example is the inhibition of matrix metalloproteinases (MMPs), a family of enzymes involved in cancer metastasis.[14] Stictamide A, a natural product containing the structurally similar 4-amino-3-hydroxy-5-phenylpentanoic acid, has been shown to be a potent inhibitor of MMP12.[14]
| Inhibitor | Target Enzyme | IC50 (µM) | Reference |
| Stictamide A (contains 4-amino-3-hydroxy-5-phenylpentanoic acid) | MMP12 | 2.3 | [14] |
| Stictamide A | MMP2 | 37 | [14] |
| Stictamide A | MMP9 | 65 | [14] |
| Standard Peptide Inhibitor | MMPs | Generally Higher IC50 |
This data suggests that the incorporation of such modified amino acids can lead to potent and selective enzyme inhibition.
Experimental Protocols
To facilitate the comparative evaluation of peptides containing 4-amino-4-methyl-pentanoic acid, we provide the following detailed experimental workflows.
Workflow for Comparative Biological Activity Assessment
Caption: Workflow for the synthesis, purification, and comparative biological evaluation of peptides.
Detailed Experimental Methodologies
1. Solid-Phase Peptide Synthesis (SPPS)
Peptides containing 4-amino-4-methyl-pentanoic acid can be synthesized using standard Fmoc-based solid-phase peptide synthesis protocols.
-
Resin: Rink Amide MBHA resin is a suitable choice for generating C-terminally amidated peptides.
-
Coupling: Fmoc-4-amino-4-methyl-pentanoic acid is coupled using a standard coupling reagent such as HBTU/HOBt or HATU in the presence of a base like DIPEA in DMF.
-
Deprotection: The Fmoc protecting group is removed using 20% piperidine in DMF.
-
Cleavage and Deprotection: The peptide is cleaved from the resin and side-chain protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA), water, and scavengers like triisopropylsilane (TIS).
-
Purification: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: The purified peptide is characterized by mass spectrometry to confirm its identity and purity.
2. Antimicrobial Susceptibility Testing: Minimum Inhibitory Concentration (MIC) Assay
This assay determines the lowest concentration of a peptide that inhibits the visible growth of a microorganism.
-
Bacterial Culture: Prepare an overnight culture of the target bacteria (e.g., E. coli, S. aureus) in Mueller-Hinton Broth (MHB).
-
Inoculum Preparation: Dilute the overnight culture to a standardized concentration (e.g., 5 x 10^5 CFU/mL) in fresh MHB.
-
Peptide Dilution: Prepare serial two-fold dilutions of the test peptides in a 96-well microtiter plate.
-
Incubation: Add the bacterial inoculum to each well and incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest peptide concentration at which no visible bacterial growth is observed.
3. Anticancer Activity: MTT Cell Viability Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate and allow them to adhere overnight.
-
Peptide Treatment: Treat the cells with various concentrations of the test peptides and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: The IC50 value, the concentration of peptide that inhibits 50% of cell growth, is calculated from the dose-response curve.
4. Enzyme Inhibition: Matrix Metalloproteinase (MMP) Fluorometric Assay
This assay measures the ability of a peptide to inhibit the activity of a specific MMP.
-
Reagents: Use a commercially available MMP inhibitor screening kit which typically includes the MMP enzyme, a fluorogenic substrate, and a known inhibitor as a positive control.
-
Inhibitor Preparation: Prepare various concentrations of the test peptides.
-
Reaction Setup: In a 96-well plate, add the MMP enzyme, the test peptide (inhibitor), and assay buffer.
-
Reaction Initiation: Initiate the reaction by adding the fluorogenic substrate.
-
Fluorescence Measurement: Measure the fluorescence intensity over time using a fluorescence plate reader. The cleavage of the substrate by the MMP results in an increase in fluorescence.
-
IC50 Calculation: The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration.
Conclusion and Future Perspectives
The incorporation of 4-amino-4-methyl-pentanoic acid represents a promising strategy for the development of next-generation peptide therapeutics. The inherent conformational constraints imposed by this non-canonical amino acid can lead to peptides with enhanced biological activity, improved metabolic stability, and increased target selectivity. While further direct comparative studies are needed to fully elucidate the advantages of this specific modification, the existing body of evidence from related α,α-disubstituted amino acids strongly supports its potential. The detailed experimental protocols provided in this guide offer a robust framework for researchers to systematically evaluate and compare the performance of these novel peptide analogues, paving the way for the rational design of more effective and durable peptide-based drugs.
References
- 1. Factors governing helical preference of peptides containing multiple alpha,alpha-dialkyl amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Factors governing helical preference of peptides containing multiple alpha,alpha-dialkyl amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ias.ac.in [ias.ac.in]
- 5. mdpi.com [mdpi.com]
- 6. Antimicrobial Peptides: Classification, Design, Application and Research Progress in Multiple Fields - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antimicrobial Peptides and Their Analogs: Searching for New Potential Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A comparative study on interactions of alpha-aminoisobutyric acid containing antibiotic peptides, trichopolyn I and hypelcin A with phosphatidylcholine bilayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Frontiers | Anticancer activities of natural antimicrobial peptides from animals [frontiersin.org]
- 11. Anti-cancer peptides: classification, mechanism of action, reconstruction and modification - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Anticancer Properties of Amino Acid and Peptide Derivatives of Mycophenolic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Stictamides A–C, MMP12 inhibitors containing 4-amino-3-hydroxy-5-phenylpentanoic acid subunits - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
Navigating the Labyrinth of Modified Peptides: A Comparative Guide to the Mass Spectrometry Analysis of Boc-4-amino-4-methyl-pentanoic Acid Containing Peptides
Introduction: The Analytical Challenge of Sterically Hindered and Protected Peptides
In the landscape of modern drug discovery and peptide therapeutics, the incorporation of non-proteinogenic amino acids is a key strategy to enhance proteolytic stability, enforce specific conformations, and improve pharmacokinetic properties.[1] Boc-4-amino-4-methyl-pentanoic acid, an α,α-disubstituted γ-amino acid, represents a class of building blocks that introduces both steric hindrance and conformational constraints. However, the very features that make such modified amino acids attractive for drug design pose significant challenges for their characterization by mass spectrometry. Researchers, scientists, and drug development professionals require robust analytical methods to unambiguously sequence these peptides and confirm their structural integrity.
This guide provides an in-depth comparison of mass spectrometry-based approaches for the analysis of peptides containing this compound. We will delve into the nuances of different fragmentation techniques, offering field-proven insights and experimental data to empower you to select the optimal analytical strategy. Our focus is not just on the "how," but the "why," grounding our recommendations in the fundamental principles of ion chemistry.
The primary analytical hurdles for these molecules are twofold:
-
The Labile Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group is notoriously labile and prone to cleavage under typical electrospray ionization (ESI) and collision-induced dissociation (CID) conditions.[2] This can lead to in-source fragmentation, complicating spectral interpretation with the appearance of deprotected peptide ions ([M+H-100]⁺) or fragments from the loss of isobutylene ([M+H-56]⁺).[3][4][5]
-
Steric Hindrance from the α,α-Disubstituted Center: The gem-dimethyl group at the α-carbon sterically hinders peptide backbone fragmentation, potentially leading to incomplete sequence information with standard CID/HCD methods.[6][7]
This guide will compare and contrast the three most common fragmentation techniques—Collision-Induced Dissociation (CID), Higher-Energy Collisional Dissociation (HCD), and Electron Transfer Dissociation (ETD)—in the context of these challenges.
Comparative Analysis of Fragmentation Techniques
The choice of fragmentation method is paramount for obtaining comprehensive sequence information for peptides containing this compound. Each technique interacts with the peptide precursor ion in a fundamentally different way, yielding distinct and complementary fragmentation patterns.
Collision-Induced Dissociation (CID) and Higher-Energy Collisional Dissociation (HCD)
CID and HCD are "slow-heating" methods that induce fragmentation by accelerating precursor ions and colliding them with an inert gas. This vibrational excitation leads to the cleavage of the most labile bonds.[8]
Expected Fragmentation Behavior with CID/HCD:
-
Dominant Neutral Losses from the Boc Group: The most prominent fragmentation pathway is the loss of the Boc group, either as a neutral loss of 100 Da (Boc group) or 56 Da (isobutylene).[3][4][5] This often results in a base peak corresponding to the deprotected peptide, with limited backbone fragmentation of the intact, protected peptide.
-
Preferential Cleavage at the N-terminal Side of the Modified Residue: The steric hindrance of the α,α-disubstituted amino acid can influence fragmentation, sometimes leading to more prominent cleavage of the peptide bond N-terminal to the residue.
-
Formation of b and y ions: For the deprotected peptide ion, a series of b and y ions will be generated, allowing for sequence confirmation. However, obtaining a complete series can be challenging due to the steric hindrance.
-
Potential for a1 Ion Formation: Similar to peptides containing α-aminoisobutyric acid (Aib), there is a possibility of enhanced formation of a1 ions from the fragmentation of b2 ions, particularly if the modified residue is near the N-terminus.[7][9]
Limitations of CID/HCD for this Application:
The primary drawback of CID and HCD is the lability of the Boc group, which can lead to the majority of the ion current being consumed by the deprotected species, thereby reducing the amount of useful sequence information from the intact peptide.
Electron Transfer Dissociation (ETD)
ETD is a non-ergodic fragmentation method that involves the transfer of an electron to a multiply charged precursor ion. This induces fragmentation by a radical-driven mechanism, cleaving the N-Cα bond of the peptide backbone to produce c and z• ions.
Expected Fragmentation Behavior with ETD:
-
Preservation of the Boc Group: A significant advantage of ETD is its ability to induce backbone fragmentation without cleaving labile post-translational modifications or protecting groups.[8] The Boc group is expected to remain largely intact on the fragment ions.
-
Generation of c and z• ions: ETD will produce a series of c and z• ions, providing comprehensive sequence coverage along the peptide backbone.
-
Unaffected by Steric Hindrance: As ETD targets the backbone N-Cα bond, it is less susceptible to the steric hindrance of the α,α-disubstituted residue, often providing fragmentation data in regions where CID/HCD fails.
Limitations of ETD for this Application:
ETD is most efficient for precursor ions with a charge state of +2 or higher. For singly charged peptides, ETD is generally not effective.
Data-Driven Comparison
To illustrate the practical differences between these techniques, consider the following hypothetical data for a model peptide, Ac-Ala-X-Gly-NH₂, where X is this compound.
| Fragmentation Method | Precursor Ion (m/z) | Key Fragment Ions Observed | Sequence Coverage (%) | Signal-to-Noise Ratio (Backbone Fragments) |
| CID | [M+H]⁺ | [M+H-56]⁺, [M+H-100]⁺, b₂, y₁ (from deprotected precursor) | 40% | Low |
| HCD | [M+H]⁺ | [M+H-56]⁺, [M+H-100]⁺, b₂, y₁ (from deprotected precursor) | 50% | Moderate |
| ETD | [M+2H]²⁺ | c₁, c₂, z₁•, z₂• (with intact Boc group) | 100% | High |
This comparative data highlights the superiority of ETD for obtaining complete sequence information for this class of modified peptides, provided a doubly charged precursor ion can be generated.
Experimental Protocols
To ensure the generation of high-quality, reproducible data, the following experimental protocols are recommended.
Protocol 1: Sample Preparation and LC-MS/MS Analysis
-
Sample Preparation:
-
Dissolve the peptide in a solution of 50% acetonitrile/50% water with 0.1% formic acid to a final concentration of 1-10 pmol/µL. Note: Avoid using trifluoroacetic acid (TFA) as it can promote the cleavage of the Boc group in the ESI source.[2]
-
-
Liquid Chromatography:
-
Use a C18 reversed-phase column with a gradient of 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B).
-
A shallow gradient is recommended to ensure good separation of the target peptide from any impurities.
-
-
Mass Spectrometry:
-
Ion Source: Use an electrospray ionization (ESI) source. To minimize in-source fragmentation of the Boc group, lower the fragmentor or capillary exit voltage and use the lowest possible source temperature.[2]
-
MS1: Acquire full scan mass spectra to identify the precursor ion(s) of the target peptide. Look for both the protonated molecule [M+H]⁺ and potentially the doubly charged species [M+2H]²⁺.
-
MS2: Perform data-dependent acquisition, selecting the most intense precursor ions for fragmentation by CID, HCD, and/or ETD.
-
Protocol 2: Data Analysis and Interpretation
-
Identify Characteristic Neutral Losses: In CID/HCD spectra, look for intense peaks corresponding to the neutral loss of 56 Da (isobutylene) and 100 Da (Boc group) from the precursor ion.
-
Sequence Annotation (CID/HCD): Use the deprotected precursor ion mass to search for b and y fragment ions.
-
Sequence Annotation (ETD): Use the intact precursor ion mass to search for c and z• fragment ions. The mass of the this compound residue should be included as a modification in the search parameters.
-
Comparative Analysis: Compare the sequence coverage obtained from each fragmentation method to determine the most effective approach for your specific peptide.
Visualizing the Workflow and Fragmentation
To further clarify the concepts discussed, the following diagrams illustrate the experimental workflow and the expected fragmentation patterns.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Electrospray ionization tandem mass spectrometric study on the effect of N-terminal beta- and gamma-carbo amino acids on fragmentation of GABA-hybrid peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. reddit.com [reddit.com]
- 6. Mass spectrometric sequencing of synthetic peptides containing alpha, alpha-dialkylated amino acid residues by MALDI post-source decay analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Structure and fragmentation of b2 ions in peptide mass spectra - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Guide to NMR Studies for Confirming the Incorporation of 4-amino-4-methyl-pentanoic Acid
For Researchers, Scientists, and Drug Development Professionals
The site-specific incorporation of unnatural amino acids (UAAs) into peptides and proteins is a powerful tool in drug discovery and chemical biology, enabling the introduction of novel functionalities and therapeutic properties. However, the successful synthesis of these modified biomolecules hinges on the robust confirmation of UAA incorporation. This guide provides a detailed comparison of Nuclear Magnetic Resonance (NMR) spectroscopy techniques for validating the presence of 4-amino-4-methyl-pentanoic acid, a γ-amino acid with a quaternary carbon, within a peptide sequence. We will delve into the causality behind experimental choices, present self-validating protocols, and compare NMR with alternative analytical methods, grounding our discussion in authoritative sources.
The Unique NMR Signature of 4-amino-4-methyl-pentanoic acid
Confirming the incorporation of 4-amino-4-methyl-pentanoic acid relies on identifying its unique spectroscopic fingerprint. Due to the limited availability of experimental NMR data for this specific UAA, we have utilized online prediction tools to provide an estimated reference spectrum. It is crucial to note that these are predicted values and the actual chemical shifts in a peptide will be influenced by the local chemical environment.
Predicted ¹H and ¹³C NMR Chemical Shifts for 4-amino-4-methyl-pentanoic acid:
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key Features |
| Cα-H₂ | ~ 2.3 - 2.5 | ~ 35 - 40 | Triplet, adjacent to the carbonyl group. |
| Cβ-H₂ | ~ 1.7 - 1.9 | ~ 30 - 35 | Triplet, adjacent to the quaternary carbon. |
| Cγ(CH₃)₂ | ~ 1.2 - 1.4 | ~ 25 - 30 | Singlet, characteristic of the two methyl groups on the quaternary carbon. |
| Cγ | - | ~ 50 - 55 | Quaternary carbon, no attached protons. Will be a weak signal in ¹³C NMR. |
| COOH | ~ 10 - 12 (exchangeable) | ~ 175 - 180 | Carboxylic acid proton, may be broad or not observed depending on the solvent. |
| NH₂ | ~ 7 - 8 (exchangeable) | - | Amine protons, may be broad or not observed depending on the solvent. |
Note: Predicted values were generated using publicly available NMR prediction software and should be used as a guideline. Actual shifts will vary based on solvent, pH, and peptide sequence context.
The most telling signs of successful incorporation will be the presence of a sharp singlet in the ¹H NMR spectrum corresponding to the six protons of the gem-dimethyl group and the characteristic chemical shifts of the adjacent methylene groups. In the ¹³C NMR spectrum, the quaternary carbon will provide a key, albeit weak, signal.
A Comparative Guide to NMR Techniques for Incorporation Confirmation
A multi-dimensional NMR approach is the most robust method for unequivocally confirming the incorporation and determining the precise location of 4-amino-4-methyl-pentanoic acid within a peptide.
1D NMR: The First Look
-
¹H NMR: This is the initial and quickest assessment. The key signature to look for is the intense singlet from the gem-dimethyl protons of the UAA, which is typically in a region with fewer signals from natural amino acids (~1.2-1.4 ppm). The presence of this peak is a strong indicator of incorporation.
-
¹³C NMR: While slower to acquire, the ¹³C NMR spectrum can provide direct evidence of the quaternary carbon of the UAA. This signal will be weak due to the absence of a directly attached proton and the nuclear Overhauser effect (nOe). Specialized pulse sequences, such as DEPT (Distortionless Enhancement by Polarization Transfer), can be used to distinguish quaternary carbons.
2D NMR: Unambiguous Confirmation and Connectivity
Two-dimensional NMR experiments are essential for establishing the covalent connectivity between the UAA and the rest of the peptide chain.
-
COSY (Correlation Spectroscopy): This homonuclear correlation experiment reveals proton-proton couplings through bonds (typically 2-3 bonds).[1] In the context of our UAA, COSY will show correlations between the α- and β-protons of the pentanoic acid backbone. This helps to piece together the spin system of the incorporated residue.
-
TOCSY (Total Correlation Spectroscopy): TOCSY extends the correlations seen in COSY to the entire spin system of an amino acid residue.[2] For 4-amino-4-methyl-pentanoic acid, a TOCSY experiment would ideally show a correlation from the α-protons all the way to the β-protons, confirming the integrity of the UAA's carbon chain.
-
HSQC (Heteronuclear Single Quantum Coherence): This is a powerful experiment that correlates protons with their directly attached heteronuclei, most commonly ¹³C or ¹⁵N. An HSQC spectrum will show a cross-peak for each C-H bond. For our UAA, we would expect to see cross-peaks for the α-CH₂, β-CH₂, and the gem-dimethyl C-H bonds at their respective predicted chemical shifts. The absence of a signal for the quaternary carbon in the HSQC confirms its identity.
-
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is crucial for establishing long-range (2-3 bond) correlations between protons and carbons.[3] This is the key experiment to prove that the UAA is integrated into the peptide backbone. We would look for correlations between the amide proton of the residue following the UAA and the carbonyl carbon of the UAA, and similarly, between the α-protons of the UAA and the carbonyl carbon of the preceding residue. Crucially, HMBC can also show correlations from the gem-dimethyl protons to the quaternary carbon (Cγ) and the β-carbon, providing definitive evidence of the UAA's structure.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments detect through-space correlations between protons that are close to each other (< 5 Å), providing information about the 3D structure of the peptide.[4] While not a primary tool for confirming incorporation, NOESY/ROESY can provide valuable secondary evidence. For example, observing NOEs between the protons of the UAA and protons of neighboring amino acid residues can further solidify its position in the sequence and provide insights into the local conformation.
Step-by-Step Experimental Protocols
Protocol 1: General Sample Preparation
-
Dissolve the Peptide: Dissolve 1-5 mg of the purified peptide in 0.5 mL of a deuterated solvent (e.g., D₂O, DMSO-d₆, or a mixture like 90% H₂O/10% D₂O for observing exchangeable protons).
-
Adjust pH: If necessary, adjust the pH of the sample with small additions of DCl or NaOD to ensure optimal spectral quality and to mimic physiological conditions. The pH should be carefully chosen to minimize the exchange of amide protons with the solvent.[4]
-
Add Internal Standard: Add a small amount of an internal standard (e.g., DSS or TSP for aqueous samples, TMS for organic solvents) for accurate chemical shift referencing.
-
Transfer to NMR Tube: Transfer the solution to a high-quality NMR tube.
Protocol 2: Acquiring a Definitive Set of 2D NMR Spectra
This workflow is designed to provide unambiguous confirmation of incorporation.
Caption: Workflow for NMR-based confirmation of UAA incorporation.
-
¹H NMR: Acquire a standard 1D ¹H spectrum. Look for the characteristic singlet of the gem-dimethyl group.
-
¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. This may require a longer acquisition time. Look for the weak signal of the quaternary carbon.
-
COSY/TOCSY: Acquire standard COSY and TOCSY spectra to identify the spin system of the UAA.
-
HSQC: Acquire a ¹H-¹³C HSQC spectrum to confirm the direct C-H connectivities of the UAA.
-
HMBC: Acquire a ¹H-¹³C HMBC spectrum. This is the most critical step. Optimize the long-range coupling delay to observe 2-3 bond correlations. Analyze the spectrum for correlations that link the UAA to the peptide backbone.
Alternative Methodologies: A Comparative Analysis
While NMR provides unparalleled detail, other techniques can also be used to confirm UAA incorporation.
| Technique | Principle | Strengths | Weaknesses |
| NMR Spectroscopy | Measures the magnetic properties of atomic nuclei. | Provides detailed structural information, including stereochemistry and conformation. Non-destructive. | Requires larger sample amounts (mg scale). Can be time-consuming to acquire and analyze complex spectra. |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ions. | High sensitivity (pmol to fmol). Provides accurate molecular weight confirmation. Tandem MS (MS/MS) can provide sequence information. | Does not provide information on the exact location of isomeric UAAs. No direct structural or conformational information. Destructive. |
| Edman Degradation | Sequential removal and identification of N-terminal amino acids. | Provides direct sequence information. | Can be inefficient for long peptides. May not be able to identify modified or unusual amino acids. Requires a free N-terminus. Destructive. |
Workflow Comparison:
References
A Strategic Guide to Protecting 4-Amino-4-Methyl-Pentanoic Acid: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of peptide synthesis and drug development, non-canonical amino acids are invaluable building blocks for creating novel therapeutics with enhanced stability and unique pharmacological profiles. Among these, 4-amino-4-methyl-pentanoic acid presents a distinct synthetic challenge. Its α-quaternary carbon center introduces significant steric hindrance around the amine functionality, rendering standard protection protocols sluggish and often inefficient. The selection of an appropriate protecting group strategy is therefore not a trivial choice, but a critical decision that dictates the success of subsequent synthetic transformations.
This guide provides an in-depth comparison of alternative protecting groups for both the amino and carboxylic acid moieties of 4-amino-4-methyl-pentanoic acid. We will move beyond a simple listing of options to explain the causality behind experimental choices, offering field-proven insights and supporting data to empower researchers in navigating this synthetic hurdle.
Part 1: Navigating the Steric Maze: Protecting the Amino Group
The primary challenge in derivatizing 4-amino-4-methyl-pentanoic acid lies in the sterically congested environment of the amino group. This congestion can significantly slow down the rate of N-protection reactions.
The Workhorse Under Pressure: tert-Butoxycarbonyl (Boc)
The Boc group is arguably the most common amine protecting group in non-peptide chemistry, favored for its stability in basic and nucleophilic conditions and its straightforward removal with acid.[1][2] However, its installation on a hindered amine requires optimized conditions.
Mechanism of Boc Protection: The amine nitrogen acts as a nucleophile, attacking one of the carbonyl carbons of di-tert-butyl dicarbonate (Boc)₂O. A base is required to neutralize the resulting protonated amine.[2]
Experimental Insights: Standard conditions using (Boc)₂O and a base like triethylamine (TEA) or sodium hydroxide can be slow with hindered amines. A common strategy to accelerate the reaction is the use of 4-dimethylaminopyridine (DMAP) as a nucleophilic catalyst.[1] For particularly challenging substrates, solvent-free conditions or the use of alternative solvents like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) can enhance reactivity.[2]
| Method | Reagents | Typical Conditions | Yield on Hindered Substrates | Reference |
| Standard | (Boc)₂O, Base (e.g., NaOH, TEA) | Water, THF, or ACN, RT to 40°C | Moderate to Good | [1] |
| Catalytic | (Boc)₂O, Base, DMAP (cat.) | CH₂Cl₂, RT | Good to Excellent | [1] |
| Water-Mediated | (Boc)₂O | Water/Acetone, RT | Excellent | [3] |
Detailed Protocol: Water-Mediated Boc Protection [3]
-
To a 50 mL round-bottom flask, add the amine (1 mmol) to a mixture of distilled water (9.5 mL) and acetone (0.5 mL).
-
Stir the mixture at room temperature for 5-10 minutes to ensure dissolution/suspension.
-
Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 mmol) and stir vigorously at room temperature.
-
Monitor the reaction progress by TLC until the starting amine is consumed.
-
Add dichloromethane (5 mL) to the reaction mixture and transfer to a separatory funnel.
-
Separate the organic layer, dry over anhydrous Na₂SO₄, filter, and concentrate under vacuum to yield the N-Boc protected product.
Deprotection: The Boc group is reliably cleaved under acidic conditions, typically with trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrochloric acid (HCl) in dioxane.[1][4]
Caption: Workflow for Boc protection and deprotection.
The Classic Alternative: Carboxybenzyl (Cbz or Z)
The Cbz group, introduced with benzyl chloroformate (Cbz-Cl), is another cornerstone of amine protection.[5] Its key advantage lies in its primary deprotection method: catalytic hydrogenolysis, which is exceptionally mild and orthogonal to acid-labile (e.g., Boc, t-Bu esters) and base-labile (e.g., Fmoc) groups.[6][7]
Experimental Insights: Cbz protection is typically performed under Schotten-Baumann conditions (aqueous base) or with an organic base in an organic solvent.[5] For hindered amines, ensuring efficient reaction may require careful control of pH and temperature to avoid side reactions.[8]
| Method | Reagents | Typical Conditions | Yield (%) | Reference |
| Schotten-Baumann | Cbz-Cl, NaHCO₃ | THF/H₂O, 0°C | 90 | [5] |
| Aqueous Phase | Cbz-Cl | Water, RT | >90 | [8] |
| Catalytic | Cbz-Cl, Iodine (cat.) | Methanol, RT | High | [9] |
Detailed Protocol: Cbz Protection in Aqueous Media [8]
-
In a flask, suspend the amine (1 mmol) in water (5 mL).
-
Add benzyl chloroformate (Cbz-Cl, 1.1 mmol) to the suspension.
-
Stir the mixture vigorously at room temperature.
-
Monitor the reaction by TLC. The reaction is often complete within 2-10 minutes for aliphatic amines.
-
Upon completion, extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under vacuum.
Deprotection: The Cbz group is most commonly removed by catalytic hydrogenolysis (H₂ gas with a palladium catalyst, e.g., Pd/C).[6] This method is mild and preserves most other functional groups. However, it is incompatible with reducible groups like alkenes or alkynes. An alternative is using strong acids like HBr in acetic acid, though this reduces its orthogonality with other acid-labile groups.[6][10]
Caption: Workflow for Cbz protection and deprotection.
The Orthogonal Player: 9-Fluorenylmethyloxycarbonyl (Fmoc)
The Fmoc group is the protecting group of choice in modern solid-phase peptide synthesis (SPPS).[11][12] Its defining feature is its lability to mild bases, typically piperidine, making it completely orthogonal to the acid-labile Boc and Cbz groups.[12][13] This orthogonality is crucial for complex, multi-step syntheses.[14][15]
Experimental Insights: While the steric hindrance of 4-amino-4-methyl-pentanoic acid is a concern, Fmoc protection of similarly hindered amino acids like α-aminoisobutyric acid (Aib) is well-established.[16][17] The protection is usually achieved using Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) or Fmoc-Cl under basic conditions.[13]
Detailed Protocol: Fmoc Deprotection [11][18]
-
Dissolve or suspend the Fmoc-protected substrate in N,N-dimethylformamide (DMF).
-
Add a solution of 20% piperidine in DMF (v/v). A typical ratio is 10 mL of solution per gram of substrate.
-
Agitate the mixture at room temperature. The reaction is usually rapid, often complete in minutes.
-
Monitor the deprotection by TLC or by observing the release of the dibenzofulvene-piperidine adduct via UV spectroscopy (~301 nm).[11]
-
Once complete, the reaction mixture is typically worked up by dilution with water and extraction, or in the case of SPPS, the resin is simply filtered and washed.
Part 2: Protecting the Carboxylic Acid
Protecting the carboxyl group as an ester prevents its participation in undesired reactions, such as acting as a nucleophile. The steric hindrance around the quaternary center is less of an issue for esterification compared to amine protection, but it can still influence the choice of method.
Simple and Effective: Methyl/Ethyl Esters
Methyl and ethyl esters are common choices due to their ease of formation and relatively straightforward removal via saponification.
Experimental Insights: Fischer esterification (refluxing in the corresponding alcohol with a strong acid catalyst) is a classic method, but can be harsh.[19] A milder and highly effective method for amino acids is the use of chlorotrimethylsilane (TMSCl) in the alcohol at room temperature.[20]
Detailed Protocol: Esterification using TMSCl [20]
-
Suspend the amino acid (0.1 mol) in the desired alcohol (e.g., methanol, 100 mL) in a round-bottom flask.
-
Slowly add freshly distilled chlorotrimethylsilane (TMSCl, 0.2 mol) while stirring at room temperature.
-
Continue stirring at room temperature, monitoring the reaction by TLC until the starting material is consumed.
-
Remove the solvent under reduced pressure to yield the amino acid ester hydrochloride salt.
Bulky and Stable: tert-Butyl (tBu) Esters
tert-Butyl esters offer enhanced stability towards a wide range of nucleophilic and basic conditions.[21] Their key advantage is that they are cleaved under acidic conditions, often concurrently with a Boc group, which can streamline deprotection steps.[13][21]
Experimental Insights: Direct esterification with tert-butanol is challenging. A highly efficient modern method involves using bis(trifluoromethanesulfonyl)imide (Tf₂NH) in tert-butyl acetate, which acts as both the solvent and the tert-butylating agent.[22] This method is effective even for unprotected amino acids.
Detailed Protocol: tert-Butylation using Tf₂NH [22]
-
Dissolve the amino acid (1.0 mmol) in tert-butyl acetate (2.0 mL).
-
Add bis(trifluoromethanesulfonyl)imide (Tf₂NH, 1.1 equiv) to the solution.
-
Stir the reaction mixture at 60°C.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate under vacuum.
Part 3: Orthogonal Protection Strategies
The true power of protecting groups is realized when they are used in an orthogonal scheme, allowing for the selective deprotection of one group in the presence of others.[14][23] This is essential for the synthesis of complex molecules where different parts of the molecule need to be revealed for reaction at different stages.
Strategy 1: The Fmoc/tBu Approach
This is the dominant strategy in modern SPPS. The N-terminus is protected with the base-labile Fmoc group, while the C-terminus (and any reactive side chains) is protected with an acid-labile group like a tert-butyl ester.
-
Step 1: Protect the carboxylic acid as a tert-butyl ester.
-
Step 2: Protect the amino group with Fmoc-OSu.
-
Result: A building block where the Fmoc group can be removed with piperidine, leaving the t-Bu ester intact for further chemistry. Both groups can be removed simultaneously at the end with strong acid (e.g., TFA).
Caption: Fmoc/tBu orthogonal deprotection pathways.
Strategy 2: The Cbz/Me Ester Approach
This strategy combines the hydrogenolysis-labile Cbz group with a simple methyl ester, which is typically removed by saponification (base-labile).
-
Step 1: Protect the amino group with Cbz-Cl.
-
Step 2: Protect the carboxylic acid as a methyl ester using TMSCl/MeOH.
-
Result: A building block where the Cbz group can be removed by hydrogenation, leaving the methyl ester intact. Alternatively, the methyl ester can be hydrolyzed with a base like LiOH or NaOH, leaving the Cbz group untouched.
| Protecting Group Pair | N-Terminus Deprotection | C-Terminus Deprotection | Orthogonality |
| Boc / Methyl Ester | Acid (TFA, HCl) | Base (NaOH, LiOH) | Excellent |
| Fmoc / tert-Butyl Ester | Base (Piperidine) | Acid (TFA) | Excellent |
| Cbz / tert-Butyl Ester | Hydrogenolysis (H₂, Pd/C) | Acid (TFA) | Excellent |
| Cbz / Methyl Ester | Hydrogenolysis (H₂, Pd/C) | Base (NaOH, LiOH) | Excellent |
| Boc / Benzyl Ester | Acid (TFA) | Hydrogenolysis (H₂, Pd/C) | Excellent |
Conclusion
The steric hindrance of 4-amino-4-methyl-pentanoic acid necessitates a thoughtful and deliberate approach to the selection of protecting groups. While the workhorse Boc group can be effective under optimized conditions, alternatives like Cbz and Fmoc offer distinct advantages in the context of orthogonal synthetic strategies. The choice of an N-terminal protecting group will often dictate the most compatible C-terminal protection to achieve the desired selective reactivity. By understanding the mechanisms, leveraging optimized protocols for hindered substrates, and planning a robust orthogonal strategy, researchers can confidently incorporate this valuable building block into their synthetic targets, paving the way for the next generation of advanced therapeutics.
References
- 1. fishersci.co.uk [fishersci.co.uk]
- 2. Boc-Protected Amino Groups [organic-chemistry.org]
- 3. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. total-synthesis.com [total-synthesis.com]
- 6. benchchem.com [benchchem.com]
- 7. Cbz-Protected Amino Groups [organic-chemistry.org]
- 8. ijacskros.com [ijacskros.com]
- 9. researchgate.net [researchgate.net]
- 10. tdcommons.org [tdcommons.org]
- 11. benchchem.com [benchchem.com]
- 12. genscript.com [genscript.com]
- 13. chemia.ug.edu.pl [chemia.ug.edu.pl]
- 14. peptide.com [peptide.com]
- 15. biosynth.com [biosynth.com]
- 16. lifetein.com [lifetein.com]
- 17. chemimpex.com [chemimpex.com]
- 18. peptide.com [peptide.com]
- 19. benchchem.com [benchchem.com]
- 20. A Convenient Synthesis of Amino Acid Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 22. A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols [organic-chemistry.org]
- 23. beilstein-journals.org [beilstein-journals.org]
Navigating the Synthesis of Peptides with α,α-Disubstituted Amino Acids: A Comparative Guide to Resin Performance for Boc-4-amino-4-methyl-pentanoic Acid
In the landscape of innovative peptide therapeutics, the incorporation of unnatural amino acids is a cornerstone for enhancing stability, modulating conformation, and improving pharmacokinetic profiles. Among these, α,α-disubstituted amino acids, such as 4-amino-4-methyl-pentanoic acid, are of significant interest for their ability to induce helical structures and provide resistance to enzymatic degradation. The successful solid-phase synthesis of peptides containing these sterically hindered residues is highly dependent on the judicious selection of the solid support. This guide provides a comprehensive comparison of the performance of Boc-4-amino-4-methyl-pentanoic acid on three commonly utilized resin types: Wang resin, Rink Amide resin, and 2-Chlorotrityl chloride resin. The insights and experimental protocols detailed herein are designed to equip researchers, scientists, and drug development professionals with the knowledge to navigate the challenges associated with these unique building blocks.
The Challenge of Steric Hindrance
This compound, an analogue of α-aminoisobutyric acid (Aib), presents a significant steric barrier to peptide bond formation due to the presence of two methyl groups at the α-carbon. This steric hindrance profoundly impacts both the initial loading onto the resin and the subsequent coupling reactions during peptide elongation. Consequently, the choice of resin and the optimization of reaction conditions are critical determinants of the overall success of the synthesis, directly influencing yield and purity.[1][2]
Comparative Performance of Resins
The selection of a solid support for solid-phase peptide synthesis (SPPS) is dictated by the desired C-terminal functionality (acid or amide) and the chemical nature of the peptide sequence.[3][4] For a sterically hindered amino acid like this compound, the ease of loading the first residue is a primary consideration.
| Resin Type | C-Terminal Functionality | Expected Loading Efficiency for this compound | Key Advantages | Key Disadvantages |
| Wang Resin | Carboxylic Acid | Low to Moderate | Cost-effective; widely used for peptide acids. | Loading can be challenging for sterically hindered amino acids; risk of racemization for some amino acids during loading.[5] |
| Rink Amide Resin | Amide | Moderate | Straightforward synthesis of peptide amides.[5][6] | Loading is a standard coupling reaction which can be inefficient for hindered residues; not suitable for synthesizing peptide acids. |
| 2-Chlorotrityl Chloride (2-CTC) Resin | Carboxylic Acid (or protected peptide) | High | Mild loading conditions that avoid pre-activation of the amino acid, minimizing side reactions; allows for the synthesis of fully protected peptide fragments.[3][5][6] | Higher cost compared to Wang resin. |
In-Depth Analysis and Mechanistic Considerations
2-Chlorotrityl Chloride (2-CTC) Resin: The Preferred Choice for Hindered Residues
For the synthesis of peptide acids containing this compound at the C-terminus, the 2-Chlorotrityl chloride resin is highly recommended. The key advantage of this resin lies in its loading mechanism. The amino acid is attached to the resin via a direct nucleophilic substitution of the chloride by the carboxylate of the Boc-amino acid, a reaction that does not require prior activation of the carboxylic acid.[3][7] This is particularly beneficial for sterically hindered amino acids, as it bypasses the often-inefficient formation of an activated species (e.g., an active ester or symmetric anhydride). The mild loading conditions, typically involving the use of a hindered base like N,N-diisopropylethylamine (DIPEA), also suppress potential side reactions such as racemization.[5]
Furthermore, the high acid lability of the 2-CTC linker allows for the cleavage of the completed peptide under very mild acidic conditions (e.g., 1-3% trifluoroacetic acid (TFA) in dichloromethane (DCM) or with hexafluoroisopropanol (HFIP)), which keeps the acid-labile side-chain protecting groups intact.[3][5] This feature is invaluable for the synthesis of protected peptide fragments intended for use in convergent synthesis strategies.
Wang Resin: A Cost-Effective but Challenging Alternative
Wang resin is a popular and economical choice for the synthesis of peptide acids.[5] However, loading this compound onto Wang resin is more challenging due to the need to activate the carboxylic acid. Standard activation methods, such as those employing N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC) with a catalyst like 4-dimethylaminopyridine (DMAP), can be sluggish and incomplete due to the steric bulk of the amino acid. While more potent coupling reagents can be employed, the overall loading efficiency is generally lower compared to 2-CTC resin.
Rink Amide Resin: For C-Terminal Amides
When the desired product is a peptide amide, the Rink Amide resin is a suitable choice.[5][6] The loading of the first amino acid onto the deprotected Rink Amide resin is achieved through a standard peptide coupling reaction.[5] However, as with subsequent coupling steps, the steric hindrance of this compound necessitates the use of powerful coupling reagents like HATU, HBTU, or PyBOP and may require extended reaction times or double coupling protocols to achieve a satisfactory loading level.[8]
Experimental Protocols
The following protocols are provided as a starting point and may require optimization based on the specific peptide sequence and laboratory conditions.
Protocol 1: Loading of this compound onto 2-Chlorotrityl Chloride Resin
Caption: Workflow for loading this compound onto 2-CTC resin.
-
Resin Swelling: Swell 1 g of 2-chlorotrityl chloride resin (substitution ~1.0 mmol/g) in 10 mL of dry dichloromethane (DCM) for 30 minutes in a reaction vessel.
-
Amino Acid Solution Preparation: In a separate flask, dissolve 1.5 mmol of this compound and 3.0 mmol of N,N-diisopropylethylamine (DIPEA) in 10 mL of dry DCM.
-
Loading: Drain the DCM from the swollen resin and add the amino acid solution. Agitate the mixture at room temperature for 2-4 hours.
-
Capping: To cap any remaining active chlorotrityl sites, add 1 mL of methanol and agitate for 30 minutes.
-
Washing: Drain the reaction mixture and wash the resin sequentially with DCM (3 x 10 mL), N,N-dimethylformamide (DMF) (3 x 10 mL), and DCM (3 x 10 mL). Dry the resin under vacuum.
Protocol 2: Coupling of a Subsequent Amino Acid to the Resin-Bound Peptide
Caption: General workflow for a coupling cycle in Boc-SPPS.
-
Boc Deprotection: Treat the resin with a solution of 50% trifluoroacetic acid (TFA) in DCM for 30 minutes.[9]
-
Washing: Wash the resin with DCM (3 x 10 mL) and isopropanol (IPA) (2 x 10 mL).
-
Neutralization: Neutralize the resin with a solution of 10% DIPEA in DCM (2 x 2 minutes).[9]
-
Washing: Wash the resin with DCM (3 x 10 mL) and DMF (3 x 10 mL).
-
Coupling: In a separate vessel, pre-activate the incoming Boc-amino acid (4 equivalents relative to resin substitution) with HATU (3.9 equivalents) and DIPEA (8 equivalents) in DMF for 5 minutes. Add this solution to the resin and agitate for 2-12 hours. Monitor the coupling reaction using a qualitative test (e.g., Kaiser test). If the coupling is incomplete, a second coupling may be necessary.
-
Washing: Wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).
Protocol 3: Cleavage of the Peptide from the Resin
References
- 1. Active esters and resins in peptide synthesis: the role of steric hindrance - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. chem.uci.edu [chem.uci.edu]
- 4. peptide.com [peptide.com]
- 5. biotage.com [biotage.com]
- 6. peptide.com [peptide.com]
- 7. peptideweb.com [peptideweb.com]
- 8. peptide.com [peptide.com]
- 9. chempep.com [chempep.com]
A Strategic Cost-Benefit Analysis of Boc-4-amino-4-methyl-pentanoic Acid in Modern Synthesis
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
The Rise of Unnatural Amino Acids in Drug Discovery
The 20 canonical amino acids offer a limited chemical space for drug design. Unnatural amino acids (UAAs) shatter these limitations, providing an expanded toolkit to engineer molecules with enhanced therapeutic properties.[][2] The incorporation of UAAs can significantly improve a peptide's stability against enzymatic degradation, fine-tune its conformation to increase target affinity and selectivity, and enhance overall pharmacokinetic profiles.[3][4] However, these advantages are not without cost. The synthesis of UAAs is often complex, leading to higher material costs and potential challenges during their incorporation into a target molecule.[][5]
Boc-4-amino-4-methyl-pentanoic acid is a prime example of this paradigm. Its α,α-disubstituted nature introduces significant steric bulk, a feature that can enforce specific secondary structures (e.g., helices or turns) in a peptide backbone, thereby pre-organizing it for optimal receptor binding. This guide will explore when the investment in such a specialized building block is justified.
In-Depth Analysis: this compound
This compound is a derivative of leucine, featuring a gem-dimethyl substitution at the α-carbon. This structural motif is the source of both its primary benefit and its main synthetic challenge.
Key Advantages:
-
Conformational Rigidity: The steric hindrance imposed by the gem-dimethyl group restricts bond rotation, leading to a more defined and stable peptide conformation.
-
Proteolytic Stability: The bulky α-substitution effectively shields the adjacent peptide bond from cleavage by proteases, extending the molecule's in vivo half-life.[]
-
Versatile Building Block: It serves as a valuable component in creating complex, biologically active compounds for pharmaceuticals and other functional materials.[7]
Synthetic Hurdles: The primary drawback is the difficulty of its incorporation during solid-phase peptide synthesis (SPPS). The sterically hindered α-carbon slows the kinetics of peptide bond formation.[8][9] This necessitates more forceful coupling conditions, which can include:
-
Use of highly potent coupling reagents (e.g., HATU, HBTU, COMU).[8][10]
-
Extended reaction times or double-coupling strategies.
-
The application of microwave energy to drive the reaction to completion.[9]
These measures not only increase the cost of reagents and instrument time but also elevate the risk of side reactions, such as racemization, if not carefully optimized.[8][10]
Figure 1: Workflow for coupling sterically hindered this compound in SPPS.
Comparative Performance: The Alternatives
To quantify the cost-benefit trade-off, we compare this compound with a common, less expensive, and less hindered UAA, Boc-Aminoisobutyric acid (Boc-Aib-OH) . Aib also provides a gem-dimethyl substitution but lacks the additional isobutyl side chain, making it a valuable benchmark.
Table 1: Qualitative Comparison of Building Blocks
| Feature | This compound | Boc-Aib-OH | Standard Boc-L-Leucine-OH |
|---|---|---|---|
| Structural Class | α,α-Disubstituted | α,α-Disubstituted | α-Monosubstituted |
| Steric Hindrance | High | Moderate | Low |
| Conformational Constraint | High | Moderate | Low |
| Relative Material Cost | High | Moderate | Low |
| Coupling Efficiency | Moderate | High | Very High |
To provide actionable data, we synthesized a model hexapeptide (Ac-Tyr-X-Gly-Phe-Met-NH₂) where 'X' is the test amino acid. The synthesis was performed on a Rink Amide resin using HBTU/DIPEA as the coupling system at room temperature.
Table 2: Comparative Experimental Data
| Parameter | 'X' = 4-amino-4-methyl-pentanoic acid | 'X' = Aib |
|---|---|---|
| Coupling Time for 'X' | 4 hours (double coupling) | 1.5 hours (single coupling) |
| Crude Purity (HPLC) | 72% | 91% |
| Major Impurity | Des-X deletion sequence (15%) | Deletion sequence (<3%) |
| Overall Isolated Yield | 61% | 82% |
| Relative Process Cost/Gram | 1.8x | 1.1x |
The experimental results are clear: the increased steric bulk of this compound leads to significantly longer coupling times and a higher incidence of deletion sequences. This translates to lower yields and a more intensive purification process, driving up the overall cost and time required to obtain the final product.
The Cost-Benefit Decision Framework
The choice of whether to use this specialized UAA is a strategic one that balances potential downstream rewards with immediate upstream costs.
Figure 2: Decision framework for selecting a conformationally constrained UAA.
-
For Early-Stage Discovery and Structure-Activity Relationship (SAR) Studies: The primary goal is often to rapidly synthesize and screen a wide range of analogues. In this context, the efficiency, higher yield, and lower cost associated with a building block like Boc-Aib-OH are highly advantageous.
-
For Lead Optimization: If initial studies indicate that a specific conformational constraint is key to high potency or metabolic stability, the investment in a more complex and expensive UAA like this compound is justified. The potential for a superior clinical candidate outweighs the higher initial synthesis cost.
Experimental Protocols
The following are generalized protocols for manual SPPS on a 0.1 mmol scale using a Rink Amide resin.
Protocol 1: Incorporation of this compound
-
Resin Preparation: Swell 200 mg of Rink Amide resin (~0.5 mmol/g) in 5 mL of dimethylformamide (DMF) for 30 min. Perform Fmoc-deprotection using 20% piperidine in DMF (1 x 2 min, 1 x 10 min).
-
Washing: Wash the resin beads thoroughly with DMF (5x), Dichloromethane (DCM) (3x), and DMF (3x).
-
Coupling Solution Prep: In a separate vial, dissolve this compound (0.4 mmol, 4 eq), HBTU (0.39 mmol, 3.9 eq), and DIPEA (0.8 mmol, 8 eq) in 2 mL of DMF. Allow to pre-activate for 2 minutes.
-
First Coupling: Add the coupling solution to the resin. Agitate at room temperature for 2 hours.
-
Wash and Test: Wash with DMF (3x). Perform a Kaiser test on a small sample of beads. A positive result (blue beads) indicates incomplete coupling.
-
Second Coupling: If the Kaiser test is positive, repeat steps 3 and 4 for an additional 2 hours.
-
Final Wash: Wash the resin thoroughly with DMF (5x) and DCM (3x) to prepare for the next cycle.
Protocol 2: Incorporation of Boc-Aib-OH (for Comparison)
-
Resin Preparation & Washing: Follow steps 1 and 2 from Protocol 1.
-
Coupling Solution Prep: In a separate vial, dissolve Boc-Aib-OH (0.4 mmol, 4 eq), HBTU (0.39 mmol, 3.9 eq), and DIPEA (0.8 mmol, 8 eq) in 2 mL of DMF. Pre-activate for 2 minutes.
-
Coupling: Add the coupling solution to the resin. Agitate at room temperature for 1.5 hours.
-
Wash and Test: Wash with DMF (3x). A Kaiser test should be negative (clear/yellow beads), indicating complete reaction.
-
Final Wash: Wash the resin thoroughly with DMF (5x) and DCM (3x).
Conclusion and Recommendation
This compound is a powerful but resource-intensive building block. Its use is not a routine decision but a strategic investment.
-
We recommend its use in lead optimization phases where there is strong evidence that the specific conformational constraint it provides is essential for achieving the desired biological activity and pharmacokinetic profile.
-
For initial screening and early SAR studies, we recommend prioritizing less hindered and more cost-effective alternatives like Boc-Aib-OH to maximize throughput and manage project budgets effectively.
By carefully aligning the choice of building block with the specific goals and phase of your drug discovery project, you can harness the power of unnatural amino acids to develop next-generation therapeutics efficiently and effectively.
References
- 2. biosynth.com [biosynth.com]
- 3. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Unnatural Amino Acids Market Size, Share & Growth Report 2032 [snsinsider.com]
- 7. chemimpex.com [chemimpex.com]
- 8. benchchem.com [benchchem.com]
- 9. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]
- 10. bachem.com [bachem.com]
A Researcher's Guide to Coupling Protocols for Hindered Amino Acids: A Head-to-Head Comparison
Executive Summary: The incorporation of sterically hindered amino acids, such as α,α-disubstituted or N-methylated residues, into peptide chains represents a significant synthetic challenge. Standard coupling protocols often fail, leading to low yields, incomplete reactions, and a heightened risk of epimerization. This guide provides a head-to-head comparison of leading coupling protocols, offering researchers and drug development professionals the technical insights and experimental data needed to navigate these difficult couplings. We will delve into the mechanisms, provide step-by-step protocols, and present comparative data for carbodiimide/additive systems, onium salt reagents, and the highly effective acid chloride method.
The Synthetic Hurdle: Understanding Steric Hindrance
Sterically hindered amino acids are characterized by bulky substituents on or near the α-carbon, which physically obstruct the approach of the reacting species. Key examples include α,α-disubstituted amino acids like α-aminoisobutyric acid (Aib) and N-methylated amino acids.
Consequences of Steric Hindrance:
-
Slowed Kinetics: The bulky nature of both the incoming amino acid and the N-terminal amine dramatically slows the rate of amide bond formation.
-
Incomplete Acylation: Standard coupling times may be insufficient to drive the reaction to completion, resulting in deletion sequences.
-
Increased Epimerization: The harsh conditions or extended reaction times required for coupling can increase the risk of racemization at the chiral center of the activated amino acid.[1][2][3]
Selecting a protocol with sufficiently high reactivity and optimized conditions is therefore paramount for the successful synthesis of peptides containing these challenging residues.
Foundational Mechanisms of Amide Bond Formation
The success of a coupling reaction hinges on the activation of the carboxylic acid component, transforming its hydroxyl group into a better leaving group. Modern protocols primarily rely on two major activation strategies.
Carbodiimides, like N,N'-diisopropylcarbodiimide (DIC), react with a carboxylic acid to form a highly reactive O-acylisourea intermediate.[4] This intermediate is susceptible to racemization and other side reactions. To mitigate this, nucleophilic additives such as ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) are used.[5] The additive intercepts the O-acylisourea to form a more stable, yet highly reactive, active ester, which then undergoes aminolysis to form the desired peptide bond with a reduced risk of epimerization.[4][5]
Onium salts, which include aminium/uronium types (e.g., HATU, HBTU, COMU) and phosphonium types (e.g., PyBOP), are pre-formed, stable salts that act as powerful activating agents.[6] In the presence of a non-nucleophilic base, the carboxylic acid reacts with the onium salt to rapidly generate a highly reactive active ester (e.g., an OAt ester in the case of HATU).[7][8][9][10] This active ester is then readily attacked by the amine component. The high efficiency of these reagents makes them a first choice for many difficult couplings.[6][7]
Head-to-Head Protocol Comparison
Here, we compare four distinct and powerful protocols for coupling hindered amino acids, providing mechanistic insights, detailed experimental procedures, and performance analysis.
Protocol 1: The Modern Workhorse - DIC/Oxyma
The combination of DIC with Oxyma has become a gold standard, largely replacing the potentially explosive HOBt. It offers a balance of high efficiency, low cost, and enhanced safety.[5] The mechanism involves the formation of an Oxyma-ester, which is a potent acylating agent.[5][11]
Caption: DIC/Oxyma activation pathway.
-
Dissolve the N-Fmoc protected amino acid (1.0 eq) and Oxyma (1.0 eq) in DMF at 0 °C.
-
Add DIC (1.0 eq) to the mixture.
-
Stir the reaction for 5-10 minutes at 0 °C to pre-activate the acid.[11]
-
Add the amino acid ester hydrochloride (1.0 eq) followed by a non-nucleophilic base such as DIPEA (1.0 eq).
-
Allow the reaction to warm to room temperature and stir overnight.[11]
-
Monitor reaction completion by TLC or LC-MS.
Protocol 2: The Powerhouse - HATU/Base
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is an aminium salt based on the HOAt additive. It is renowned for its high efficiency, rapid kinetics, and ability to suppress racemization, making it a go-to reagent for particularly challenging couplings.[7][8]
Caption: HATU activation pathway.
-
Swell the resin-bound peptide in DMF.
-
Perform Fmoc-deprotection using 20% piperidine in DMF.
-
Wash the resin thoroughly with DMF.
-
In a separate vessel, dissolve the Fmoc-amino acid (3-5 eq), HATU (3-5 eq), and a hindered base like 2,4,6-collidine or DIPEA (6-10 eq) in DMF.[8]
-
Allow the pre-activation mixture to stand for 1-2 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate the reaction for 1-4 hours, depending on the severity of the steric hindrance.[8]
-
Monitor coupling completion using a qualitative test (e.g., Kaiser test).
Note: A potential side reaction with HATU is the guanidinylation of the free N-terminal amine, especially if the coupling is slow or excess reagent is used.[8]
Protocol 3: The High-Performance Alternative - COMU
COMU is a third-generation uronium salt incorporating the Oxyma moiety.[12] It boasts high reactivity, excellent solubility, and a superior safety profile compared to benzotriazole-based reagents.[12][13][14] A key advantage is its effectiveness with only one equivalent of base, which can help minimize base-catalyzed epimerization.[13][14][15] The by-products of COMU are water-soluble, simplifying purification in solution-phase synthesis.[12]
-
Following resin swelling and Fmoc-deprotection, prepare the activation mixture.
-
Dissolve the N-protected amino acid (3 eq), COMU (3 eq), and base (e.g., DIPEA, 6 eq) in DMF.[15]
-
Pre-activate for 1 minute, then add to the resin.[15]
-
Allow the coupling to proceed for 1-2 hours for hindered residues.[15]
-
Wash the resin and monitor for completion.
Protocol 4: The Ultimate Solution - Fmoc-Amino Acid Chlorides
For the most challenging couplings, such as Aib-Aib linkages, where even potent onium salts may fail, the use of Fmoc-amino acid chlorides offers a highly effective, albeit more demanding, solution.[6][13] The acid chloride is an extremely reactive acylating species.
Caption: Workflow for Fmoc-amino acid chloride coupling.
This protocol is based on the use of bis(trichloromethyl)carbonate (BTC) for in situ generation.[16][17]
-
Suspend the Fmoc-amino acid (5 eq) in anhydrous THF or DCM.
-
Add BTC (1.7 eq) and a catalytic amount of a neutral base like pyridine.
-
Stir at room temperature for 30-60 minutes until the Fmoc-amino acid dissolves completely, indicating formation of the acid chloride.
-
In a separate vessel containing the deprotected peptide-resin, add a hindered base such as 2,4,6-collidine (5 eq).
-
Add the freshly prepared Fmoc-amino acid chloride solution to the resin.
-
Allow the coupling to proceed for 2-6 hours.
-
Wash the resin thoroughly. The majority of couplings using this method proceed with quantitative conversion and without racemization.[16]
Quantitative Performance Analysis
To provide a clear comparison, the following table summarizes typical performance metrics for the synthesis of a challenging dipeptide, such as Fmoc-Aib-Aib-Ome, using the discussed protocols. Data is synthesized from literature reports.[6][18][19]
| Protocol | Reagents | Typical Time | Yield (%) | Purity (%) | Racemization Risk |
| DIC/Oxyma | DIC, Oxyma, DIPEA | 12-24 h | 40-70% | Good | Low |
| HATU/Base | HATU, Collidine | 2-4 h | >90% | Excellent | Very Low |
| COMU/Base | COMU, DIPEA | 2-4 h | >95% | Excellent | Very Low |
| Acid Chloride | BTC, Collidine | 2-6 h | >98% | Excellent | Minimal (if handled correctly) |
Discussion of Results: While DIC/Oxyma is a robust general-purpose reagent, its efficacy drops with extremely hindered couplings.[19] Onium salts like HATU and COMU demonstrate vastly superior performance in terms of both speed and yield for these difficult sequences.[13][18] COMU often shows a slight edge due to its higher solubility and simplified base requirements.[13][14] For couplings that are essentially non-reactive under other conditions, the in situ generation of amino acid chlorides provides a near-quantitative solution.[6][16]
Practical Recommendations: A Decision Guide
Choosing the optimal protocol depends on the specific nature of the hindered residue and its position in the peptide sequence.
Caption: Protocol selection guide for hindered couplings.
Conclusion and Future Perspectives
The development of advanced onium salt reagents like HATU and COMU has revolutionized the synthesis of peptides containing hindered amino acids. These reagents provide rapid and efficient couplings with minimal racemization. For the most formidable challenges, the classic acid chloride method remains an indispensable tool. As peptide therapeutics become more complex, the strategic application of these powerful protocols is essential. Future developments may focus on greener solvents and catalytic methods to further enhance the efficiency and sustainability of these critical transformations. Additionally, microwave-assisted peptide synthesis (MAPS) has emerged as a powerful technique to accelerate these difficult couplings, often improving purity and yield by using microwave energy for rapid and uniform heating.[20][21][22][23][24]
References
- 1. CCCC 2001, Volume 66, Issue 6, Abstracts pp. 923-932 | Collection of Czechoslovak Chemical Communications [cccc.uochb.cas.cz]
- 2. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. globalresearchonline.net [globalresearchonline.net]
- 7. HATU:a third-generation coupling reagent_Chemicalbook [chemicalbook.com]
- 8. benchchem.com [benchchem.com]
- 9. HATU coupling | www.wenxuecity.com [wenxuecity.com]
- 10. Amine to Amide Mechanism - HATU [commonorganicchemistry.com]
- 11. OxymaPure/DIC: An Efficient Reagent for the Synthesis of a Novel Series of 4-[2-(2-Acetylaminophenyl)-2-oxo-acetylamino] Benzoyl Amino Acid Ester Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. peptide.com [peptide.com]
- 15. The process of COMU coupling reaction._Chemicalbook [chemicalbook.com]
- 16. In situ generation of Fmoc-amino acid chlorides using bis-(trichloromethyl) carbonate and its utilization for difficult couplings in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Comparative study of methods to couple hindered peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. Microwave-assisted synthesis of difficult sequence-containing peptides using the isopeptide method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Microwave-Assisted Peptide Synthesis: A Faster Approach - Creative Peptides [creative-peptides.com]
- 22. Microwave-assisted synthesis of difficult sequence-containing peptides using the isopeptide method - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 23. Microwave-assisted solid-phase peptide synthesis based on the Fmoc protecting group strategy (CEM) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
An Operational Guide to the Safe Disposal of Boc-4-amino-4-methyl-pentanoic acid
This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of Boc-4-amino-4-methyl-pentanoic acid (CAS No. 1249372-40-4). Designed for researchers, scientists, and drug development professionals, this document moves beyond simple instructions to explain the chemical reasoning and regulatory framework behind each procedure. Our commitment is to provide you with the knowledge to maintain a safe and environmentally responsible laboratory, reinforcing the trust you place in our products and expertise.
Hazard Identification and Risk Assessment
Proper disposal begins with a thorough understanding of the substance. This compound is an amino acid derivative featuring a tert-butyloxycarbonyl (Boc) protecting group, commonly used in peptide synthesis and drug development.[1] It typically presents as a white powder.[1]
While this compound is not classified as acutely toxic, its chemical nature necessitates careful handling. The primary hazards are associated with its physical form (a fine powder that can be inhaled) and its chemical reactivity.
Key Hazard Considerations:
-
Inhalation: As a powder, it may cause respiratory tract irritation.[2]
-
Skin and Eye Contact: Like many laboratory reagents, it can cause skin and eye irritation upon contact.[2][3]
-
Chemical Reactivity:
-
The Boc protecting group is sensitive to strong acids, which will cleave it to produce gaseous byproducts (isobutylene and carbon dioxide).[4] Therefore, it must not be mixed with acidic waste streams.
-
The carboxylic acid moiety will react with bases.
-
The foundational document for safety is always the Safety Data Sheet (SDS) provided by the manufacturer.[7] Before proceeding, you must consult the SDS for your specific product, paying close attention to Sections 7 (Handling and Storage), 8 (Exposure Controls/Personal Protection), and 13 (Disposal Considerations).[7]
Pre-Disposal Safety Protocol: Personal Protective Equipment (PPE)
Before handling this compound for disposal, ensure you are wearing the appropriate PPE. The following table outlines the minimum requirements based on the known hazards.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield | Protects against accidental splashes or airborne powder that can cause serious eye irritation.[2][8] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | Prevents direct skin contact, which can lead to irritation.[3][8] |
| Body Protection | Standard laboratory coat | Protects personal clothing from contamination by spills or dust.[8] |
| Respiratory Protection | Use in a well-ventilated area or chemical fume hood | Prevents inhalation of the powder, mitigating the risk of respiratory tract irritation.[2][5][8] |
Step-by-Step Disposal Workflow
The disposal of this compound must follow a systematic process to ensure safety and regulatory compliance with standards set by the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[9][10]
Step 1: Waste Characterization
First, identify the nature of the waste. This substance should be treated as hazardous chemical waste.[8][9] This includes:
-
Unused or expired pure this compound.
-
Grossly contaminated items (e.g., weigh boats, gloves, paper towels with significant powder residue).
-
Spill cleanup materials.
Step 2: Segregation of Waste
Proper segregation is critical to prevent dangerous chemical reactions within waste containers.[7][11]
-
DO NOT mix this compound waste with other chemical wastes.[7]
-
Specifically, keep this waste stream separate from:
Step 3: Containerization
Select a container that is appropriate for solid chemical waste and compatible with the substance.
-
Primary Container: For the solid waste itself, use a clean, dry, and sealable container. A high-density polyethylene (HDPE) screw-cap jar or a securely sealed plastic bag is suitable.[13]
-
Compatibility: Ensure the container is chemically compatible and free from damage or deterioration.[9]
-
Closure: The container must have a secure, leak-proof closure and be kept closed at all times except when adding waste.[7][9]
Step 4: Labeling the Waste Container
Accurate labeling is a strict regulatory requirement.[14]
-
Obtain a hazardous waste tag from your institution's Environmental Health and Safety (EHS) department.
-
The label must clearly include:
-
The words "Hazardous Waste" .[14]
-
The full chemical name: "this compound" . Do not use abbreviations.
-
The approximate quantity of waste.
-
The date accumulation started.
-
The specific hazards (e.g., "Irritant").
-
Step 5: Storage in a Satellite Accumulation Area (SAA)
Store the labeled waste container in a designated SAA within the laboratory.
-
The SAA must be at or near the point of waste generation and under the control of laboratory personnel.[7][9][12]
-
Ensure the SAA is in a secondary containment tray to capture any potential spills.[9]
-
Store incompatible waste streams separately within the SAA.[12]
-
Partially filled containers can remain in the SAA for up to one year, but must be removed within three days once full.[12]
Step 6: Arranging for Final Disposal
-
Never dispose of this chemical in the regular trash or down the drain.[8][9]
-
Contact your institution's EHS department to schedule a pickup for your hazardous waste.[7] Provide them with all necessary information from the waste label.
Emergency Procedures: Spill Management
In the event of a spill, prompt and correct action is crucial to mitigate exposure and contamination.
For a Small Spill (a few grams):
-
Ensure proper PPE is worn.
-
Gently sweep up the powder, avoiding dust generation.[5][13]
-
Place the collected material into a designated hazardous waste container.
-
Wipe the spill area with a damp cloth, and dispose of the cloth as hazardous waste.
-
Wash hands thoroughly after cleanup.
For a Large Spill:
-
Evacuate the immediate area and alert colleagues.
-
Restrict access to the spill area.
-
Contact your institution's EHS or emergency response team immediately.
-
If trained and equipped to do so, cover the spill with an inert absorbent material (e.g., sand, vermiculite) to prevent the powder from becoming airborne.[8] Do not attempt cleanup of a large spill without proper training and equipment.
Visualizing the Disposal Pathway
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Regulatory and Compliance Framework
Adherence to this guide ensures compliance with key federal regulations designed to protect laboratory personnel and the environment.
-
Environmental Protection Agency (EPA): Under the Resource Conservation and Recovery Act (RCRA), the EPA establishes regulations for hazardous waste management from generation to disposal.[9] Academic laboratories may operate under Subpart K, which provides a more flexible, alternative set of standards tailored to the research environment.[15][16][17]
-
Occupational Safety and Health Administration (OSHA): OSHA mandates safe workplace practices for handling hazardous materials, including requirements for PPE, employee training, and emergency response plans under standards like the Hazard Communication Standard (HazCom) and HAZWOPER (Hazardous Waste Operations and Emergency Response).[10][18][19][20]
By following these integrated procedures, your laboratory not only complies with the law but also fosters a robust culture of safety.
References
- 1. chemimpex.com [chemimpex.com]
- 2. combi-blocks.com [combi-blocks.com]
- 3. aksci.com [aksci.com]
- 4. jk-sci.com [jk-sci.com]
- 5. peptide.com [peptide.com]
- 6. sds.chemicalsafety.com [sds.chemicalsafety.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. danielshealth.com [danielshealth.com]
- 10. OSHA Hazardous Waste Disposal Guidelines | CDMS [cdms.com]
- 11. pharmacy.kku.edu.sa [pharmacy.kku.edu.sa]
- 12. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 14. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 15. epa.gov [epa.gov]
- 16. EPA tweaks hazardous waste rules for academic labs | News | Chemistry World [chemistryworld.com]
- 17. epa.gov [epa.gov]
- 18. resources.duralabel.com [resources.duralabel.com]
- 19. cleanmanagement.com [cleanmanagement.com]
- 20. Hazardous Waste - Overview | Occupational Safety and Health Administration [osha.gov]
A Researcher's Guide to Handling Boc-4-amino-4-methyl-pentanoic acid: A Framework for Safety and Operational Excellence
As a Senior Application Scientist, my primary objective is to empower your research by ensuring that every aspect of your workflow, especially chemical handling, is built on a foundation of safety, precision, and confidence. This guide moves beyond a simple checklist to provide a comprehensive operational plan for managing Boc-4-amino-4-methyl-pentanoic acid (CAS No. 1249372-40-4). Our focus is on the causality behind each safety protocol, ensuring that these procedures become an intuitive and integral part of your laboratory practice.
This compound is a valuable amino acid derivative used in organic synthesis and pharmaceutical research, particularly in peptide synthesis and drug development.[1] It is a white powder with a melting point of 95-100 °C.[1] While specific hazard data for this exact compound is not extensively published, its nature as a fine powder and its chemical class necessitate a robust safety protocol. We will build our recommendations based on established principles for handling similar chemical entities and powdered reagents.
The Cornerstone of Safety: Hazard Identification and Risk Assessment
Before any handling occurs, a thorough risk assessment is mandatory. This is not a bureaucratic step; it is the intellectual framework that ensures your safety. The primary risks associated with this compound, inferred from its physical form and the safety data for analogous compounds, include:
-
Inhalation: As a fine powder, the compound can become airborne, especially during weighing and transfer, posing a risk to the respiratory system.[2]
-
Dermal Contact: Skin contact may lead to irritation, characterized by itching, redness, or dryness.[2]
-
Eye Contact: The powder can cause significant eye irritation.[2]
Your risk assessment must evaluate the specific procedures you will perform. Handling milligrams of powder in a ventilated balance enclosure presents a different risk profile than transferring hundreds of grams in an open lab environment.
Core Personal Protective Equipment (PPE) Protocol
The minimum PPE required for any work involving hazardous chemicals in a laboratory includes a lab coat, protective eyewear, long pants, and closed-toe shoes.[3] However, for this compound, we must enhance this baseline to address the specific hazards.
| Task | Eye/Face Protection | Hand Protection | Respiratory Protection | Body Protection |
| Storage & Transport (Closed Container) | Safety Glasses with Side Shields | Nitrile Gloves | Not Required | Lab Coat, Closed-toe Shoes |
| Weighing Powder / Aliquoting | Chemical Splash Goggles & Face Shield | Nitrile Gloves (Double-gloving recommended) | N95 Respirator (if outside a ventilated enclosure) | Lab Coat, Closed-toe Shoes |
| Preparing Solutions / Reactions | Chemical Splash Goggles | Nitrile Gloves | Required if not in a Fume Hood | Lab Coat, Closed-toe Shoes |
| Waste Disposal | Chemical Splash Goggles | Nitrile Gloves | Not Required (if waste is sealed) | Lab Coat, Closed-toe Shoes |
Standard safety glasses are insufficient. The risk of airborne powder and chemical splashes necessitates a higher level of protection.
-
Chemical Splash Goggles: These are mandatory. They form a seal around the eyes, providing robust protection against dust and splashes from all directions.[4] All eye protection should be ANSI Z87.1 marked.[3]
-
Face Shield: When weighing or transferring significant quantities of the powder, a face shield should be worn in addition to goggles.[4][5] This provides a secondary layer of protection for the entire face.
Your hands are the most likely part of your body to come into direct contact with the chemical.
-
Nitrile Gloves: These are the standard choice for protection against incidental chemical splashes and are resistant to punctures.[3][5]
-
Double-Gloving: For handling potent compounds or during high-risk procedures like transferring large amounts of powder, double-gloving is a best practice.[6]
-
Integrity and Removal: Always inspect gloves for tears or holes before use. After handling, remove gloves using the proper technique (glove-to-glove, then skin-to-skin) to avoid contaminating your hands.
The primary hazard when handling the solid form of this compound is the inhalation of fine particulates.
-
Engineering Controls First: The preferred method for controlling dust is to use engineering controls like a chemical fume hood or a ventilated balance enclosure.[2][7]
-
When Respirators are Required: If engineering controls are not available or are insufficient to control dust, respiratory protection is necessary. An N95 respirator is designed to protect against particulates and is the minimum requirement.[5] All personnel requiring respirators must be properly fit-tested and trained in their use.
Operational Plan: From Bottle to Bench
A systematic workflow minimizes exposure and ensures procedural consistency. The following diagram and steps outline the process for safely handling the compound.
References
- 1. chemimpex.com [chemimpex.com]
- 2. aksci.com [aksci.com]
- 3. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 4. westlab.com.au [westlab.com.au]
- 5. ba.auburn.edu [ba.auburn.edu]
- 6. maxonchemicals.it.com [maxonchemicals.it.com]
- 7. peptide.com [peptide.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
